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[2-(Methylsulfanyl)ethyl]thiourea Documentation Hub

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  • Product: [2-(Methylsulfanyl)ethyl]thiourea
  • CAS: 98026-13-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of N-(2-methylthioethyl)thiourea

Executive Summary N-(2-methylthioethyl)thiourea (CAS 98026-13-2) is a highly versatile bifunctional building block, predominantly utilized in the synthesis of sulfur-containing heterocycles and as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methylthioethyl)thiourea (CAS 98026-13-2) is a highly versatile bifunctional building block, predominantly utilized in the synthesis of sulfur-containing heterocycles and as a critical intermediate in the development of H2-receptor antagonists, such as metiamide[1]. While its chemical reactivity makes it invaluable for drug discovery, its dual-pharmacophore structure—comprising a thioether linkage and a thiourea moiety—presents complex toxicological challenges.

This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate language to provide researchers and application scientists with a mechanistic understanding of the compound's hazard profile. By bridging the gap between molecular toxicology and benchtop handling, this guide ensures that laboratory workflows are both scientifically rigorous and uncompromisingly safe.

Physicochemical Profiling & GHS Hazard Classification

To establish a baseline for risk assessment, the quantitative physicochemical and hazard data for N-(2-methylthioethyl)thiourea are summarized below[2].

Table 1: Physicochemical and Hazard Profile of N-(2-methylthioethyl)thiourea

ParameterSpecification / Data
CAS Number 98026-13-2
Molecular Formula C4H10N2S2
Molecular Weight 150.27 g/mol
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard SDS documents list hazards without explaining the underlying biological mechanisms. As application scientists, understanding the pharmacokinetic fate of a compound is essential for designing robust safety protocols.

  • FMO-Mediated Bioactivation (Pulmonary & Hepatic Toxicity): The designations H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) are not solely due to the physical inhalation of particulate dust. Mammalian flavin-containing monooxygenases (FMOs)—specifically FMO2 in pulmonary tissue and FMO1/FMO3 in the liver—actively S-oxygenate the thiourea moiety[3]. This enzymatic bioactivation converts the relatively stable soft nucleophile into highly reactive sulfenic and sulfinic acids. These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, inducing severe oxidative stress and tissue necrosis[3].

  • Endocrine Disruption (Thyroid Peroxidase Inhibition): Thiourea derivatives are established goitrogens. They competitively inhibit Thyroid Peroxidase (TPO), the apical enzyme responsible for the iodination of tyrosine residues during thyroid hormone synthesis[4]. By acting as an alternative substrate, the thiourea suppresses iodine formation, which can lead to thyroid hyperplasia and tumor formation upon chronic, low-dose exposure[4]. This mechanistic reality underpins the critical necessity for strict adherence to H302 and H312 dermal/ingestion precautions.

Bioactivation Pathway Visualization

Bioactivation T N-(2-methylthioethyl)thiourea (Pro-toxicant) FMO Flavin-containing Monooxygenase T->FMO NADPH, O2 SA Sulfenic Acid Intermediate FMO->SA S-oxygenation SIA Sulfinic Acid Intermediate SA->SIA 2nd S-oxygenation GSH GSH Depletion (Oxidative Stress) SA->GSH Reacts with Glutathione Tox Macromolecule Binding & Tissue Necrosis SIA->Tox Covalent Binding

Figure 1: FMO-mediated S-oxygenation pathway of thiourea derivatives leading to oxidative stress.

Advanced Handling & Experimental Workflows

Protocol: Safe Condensation Reaction and Quenching of N-(2-methylthioethyl)thiourea

When utilizing this compound in electrophilic coupling or condensation reactions (e.g., imidazole ring formation for H2-antagonists), standard aqueous workups are insufficient for mitigating exposure risks. The following protocol integrates mechanistic safety with a self-validating quenching system.

  • Step 1: Controlled Preparation. Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing enclosure.

    • Causality: High-velocity airflow prevents the aerosolization of particles, directly mitigating FMO2-mediated pulmonary bioactivation (H332)[3].

  • Step 2: Inert Atmosphere Reaction Setup. Dissolve N-(2-methylthioethyl)thiourea in dry pyridine or acetonitrile. Purge the Schlenk flask with Argon.

    • Causality: The thioether moiety is susceptible to premature ambient oxidation; an inert atmosphere ensures the nucleophilic integrity of the thiourea for the subsequent condensation step[1].

  • Step 3: Electrophilic Coupling. Slowly add the coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) at -10°C.

    • Causality: Maintaining a sub-zero temperature controls the exothermic condensation and prevents the thermal degradation of the thiourea into highly toxic hydrogen sulfide (H2S) gas.

  • Step 4: Chemical Quenching & Decontamination. Treat all contaminated glassware, spatulas, and reaction effluents with a 5% sodium hypochlorite (bleach) solution for a minimum of 30 minutes.

    • Causality: Hypochlorite aggressively oxidizes the thiourea sulfur atom to a benign sulfate ion. This targeted destruction of the goitrogenic pharmacophore neutralizes both its TPO-inhibitory potential and its FMO reactivity[4].

  • Step 5: Self-Validating Verification. Prior to waste disposal, test the quenched effluent using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

    • Causality: DTNB reacts with free sulfhydryl and thiourea species to produce a distinct yellow color (412 nm). A colorless result serves as a self-validating proof that the quenching process is 100% complete and the hazard has been eliminated.

References

  • Henderson, M. C., et al. "Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones." Toxicology and Applied Pharmacology, 278(2), 91-99, 2014.[Link]

  • Freyberger, A., and Ahr, H. J. "Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea." Toxicology, 217(2-3), 169-175, 2006.[Link]

  • PrepChem. "Synthesis of N-methyl-N'-[2-(5-methyl-4-imidazolylmethylthio)ethyl]thiourea." PrepChem, 2023.[Link]

Sources

Exploratory

Engineering Methionine-Derived Thiourea Ligands: A Comprehensive Guide to Multidentate Coordination Chemistry and Therapeutic Applications

Executive Summary The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, particularly in the development of transition-metal-based therapeutics and catalysts. Methionine-derived th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, particularly in the development of transition-metal-based therapeutics and catalysts. Methionine-derived thiourea ligands represent a highly sophisticated class of chelators. By marrying the biocompatible, chiral, and thioether-rich backbone of L-methionine with the strong


-donor and 

-acceptor properties of a thiourea moiety, researchers can synthesize highly tunable coordination complexes. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, structural chemistry, self-validating synthetic protocols, and biological applications of these unique ligands, specifically focusing on their interactions with soft metals such as Pd(II), Pt(II), and Au(I).

Mechanistic Rationale: Why Methionine and Thiourea?

The design of metal-based drugs (metallodrugs) often suffers from a critical bottleneck: premature deactivation by off-target biological nucleophiles (e.g., glutathione) before reaching the pharmacological target. The methionine-derived thiourea framework solves this through a synergistic combination of structural features:

  • The Methionine Backbone: L-methionine provides an endogenous structural motif recognized by cellular transport mechanisms, such as the L-type amino acid transporter 1 (LAT1). Furthermore, its native thioether group (-S-CH₃) acts as a soft donor that forms kinetically stable, yet reversible, bonds with late transition metals.

  • The Thiourea Moiety: The incorporation of a thiourea group (R₂N-C(=S)-NR₂) introduces a highly nucleophilic thiocarbonyl sulfur. Thiourea exhibits a profound trans-effect—the ability to labilize the ligand exactly opposite to it in a coordination sphere [3]. This property is heavily exploited to control the aquation (activation) rates of Pt(II) and Pd(II) prodrugs in biological media [4].

  • Multidentate Chelation: When combined, the molecule can act as a bidentate (S,S' or S,O) or even tridentate (S,S',N) ligand. This chelation effect thermodynamically stabilizes the metal center, preventing premature degradation while allowing fine-tuned ligand substitution kinetics [2].

Structural and Coordination Chemistry

The coordination geometry of methionine-derived thiourea complexes is dictated by the hard-soft acid-base (HSAB) theory and the specific electronic demands of the central metal ion.

  • Pt(II) and Pd(II) Complexes: These

    
     metal ions heavily favor square planar geometries. The ligand typically coordinates in a bidentate fashion via the thiourea sulfur and the thioether sulfur (S,S'-chelation), leaving two sites open for labile leaving groups (e.g., chlorides) [5].
    
  • Au(I) and Ag(I) Complexes: These

    
     coinage metals prefer linear or trigonal planar geometries. Here, the ligand often acts as a monodentate donor via the highly polarizable thiourea sulfur, which is highly effective in inhibiting targets like thioredoxin reductase (TrxR) [1].
    

CoordinationModes Ligand Methionine-Derived Thiourea Ligand Mode1 Monodentate (S) Thiourea Only Ligand->Mode1 Soft Metals Mode2 Bidentate (S,S') Thiourea + Thioether Ligand->Mode2 Chelation Mode3 Bidentate (S,O) Thiourea + Carboxylate Ligand->Mode3 Hard/Soft Mix Metal1 Au(I) / Ag(I) Linear / Trigonal Mode1->Metal1 Metal2 Pt(II) / Pd(II) Square Planar Mode2->Metal2 Mode3->Metal2

Fig 1: Coordination modes of methionine-derived thiourea ligands and resulting metal geometries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of these ligands and their metal complexes must incorporate in-line quality control (QC) checkpoints. The following protocols are designed as self-validating systems, explaining the causality behind each chemical intervention.

Protocol A: Synthesis of the Methionine-Derived Thiourea Ligand

Objective: Convert the primary amine of L-methionine methyl ester into a thiourea derivative using an isothiocyanate precursor [6].

  • Preparation of the Free Base: Dissolve L-methionine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) dropwise at 0 °C.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine. The 0 °C environment prevents unwanted side reactions like premature ester hydrolysis.

  • Isothiocyanate Addition: Slowly add benzoyl isothiocyanate (1.0 eq) to the mixture. Stir for 4 hours at room temperature.

    • Causality: The highly electrophilic central carbon of the isothiocyanate is attacked by the methionine amine, forming an acyl thiourea intermediate [6].

  • In-Line QC (TLC & IR): Spot the reaction on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The disappearance of the amine spot and the emergence of a new UV-active spot validates the reaction. Critical Check: Take an IR spectrum of the crude mixture; the complete disappearance of the distinct -N=C=S stretch (~2100 cm⁻¹) confirms total consumption of the isothiocyanate.

  • Hydrolysis (Optional): To remove the benzoyl protecting group and yield the primary thiourea, reflux the intermediate in a mild NaOH/Methanol solution, followed by neutralization.

  • Purification: Recrystallize from hot ethanol to yield the pure ligand.

Protocol B: Synthesis of[Pd(Ligand)Cl₂] Complex

Objective: Coordinate the synthesized ligand to a Palladium(II) center.

  • Metal Precursor Solubilization: Dissolve K₂[PdCl₄] (1.0 eq) in a minimal amount of deionized water.

  • Ligand Addition: Dissolve the methionine-derived thiourea ligand (1.0 eq) in methanol. Add this dropwise to the aqueous Pd(II) solution under vigorous stirring.

    • Causality: The biphasic solvent system (Water/MeOH) accommodates both the highly polar metal salt and the moderately lipophilic ligand. As the neutral [Pd(L)Cl₂] complex forms, it will precipitate out of the polar solution, driving the reaction forward via Le Chatelier's principle.

  • Isolation and In-Line QC (NMR): Filter the precipitate, wash with cold water and diethyl ether, and dry in vacuo.

    • Critical Check: Perform ¹H NMR in DMSO-d₆. The thioether methyl peak (S-CH₃), typically found at ~2.1 ppm in the free ligand, must shift downfield (to ~2.6–2.8 ppm). Simultaneously, the thiourea N-H protons will shift due to metal coordination. If these shifts are absent, chelation has failed.

Kinetic and Thermodynamic Profiling

Understanding the substitution kinetics of these complexes is vital for drug development. The rate at which the chloride ligands are displaced by biological nucleophiles determines the drug's half-life and toxicity profile. Because thiourea is a powerful trans-directing ligand, it significantly accelerates the substitution of the leaving group opposite to it [3].

The pseudo-first-order rate constants (


) for the substitution of coordinated ligands by biological nucleophiles (like native L-methionine, free thiourea, or guanosine monophosphate) provide a quantitative measure of reactivity.

Table 1: Representative Kinetic Parameters for Ligand Substitution in Pt(II)/Pd(II) Complexes by Biological Nucleophiles

Metal Complex FrameworkIncoming NucleophileRate Constant (

, M⁻¹s⁻¹)
Temp (°C)Mechanistic ImplicationRef
[Pt(en)(H₂O)₂]²⁺Thiourea34.0 ± 0.425Fast displacement due to high nucleophilicity and soft nature of S-donor.[4]
[Pt(en)(H₂O)₂]²⁺L-Methionine0.70 ± 0.0325Slower substitution; indicates stable, long-lived Pt-Met adducts form in vivo.[4]
[Pd(piperazine)Cl₂]Thiourea> 10² (Rapid)25Strong trans-effect of thiourea labilizes the amine, causing rapid multi-step substitution.[3]
[Pd(bis-benzazole)Cl]⁺L-Methionine~ 1.5 - 5.025Associative mechanism; electronic effects of the spectator ligand dictate the exact rate.[5]

Data summarized from stopped-flow spectrophotometric studies. The associative substitution mechanism is confirmed by highly negative activation entropies (


).

Biological Applications and Intracellular Pathways

The ultimate goal of synthesizing methionine-derived thiourea complexes is their deployment as targeted therapeutics.

Anticancer Activity: Unlike classical cisplatin, which relies purely on DNA crosslinking, thiourea-metal complexes often exhibit a dual mechanism of action. Gold(I) thiourea complexes, for instance, demonstrate potent, tight-binding inhibition of thioredoxin reductase (TrxR), a critical enzyme for maintaining cellular redox balance [1]. Inhibition of TrxR leads to a lethal accumulation of reactive oxygen species (ROS) within the cancer cell. Meanwhile, Pd(II) and Pt(II) variants intercalate or covalently bind to DNA [5].

IntracellularPathway Drug Metal-Methionine-Thiourea Complex[M(L)Cl2] Uptake Cellular Uptake (LAT1 Transporter) Drug->Uptake Activation Intracellular Activation (Aquation / Cl- Loss) Uptake->Activation Low [Cl-] Environment Target1 DNA Binding (Crosslinking) Activation->Target1 Nucleus Target2 TrxR Inhibition (ROS Accumulation) Activation->Target2 Cytosol Apoptosis Apoptosis / Cell Death Target1->Apoptosis Target2->Apoptosis

Fig 2: Intracellular activation and therapeutic signaling pathway of metal-thiourea complexes.

Conclusion

Methionine-derived thiourea ligands represent a highly versatile toolkit for coordination chemists. By leveraging the specific electronic properties of the thiourea moiety and the biocompatible, multidentate nature of the methionine backbone, researchers can engineer transition metal complexes with precisely tuned kinetic stabilities and thermodynamic profiles. As demonstrated by their robust performance in kinetic substitution assays and their potent biological activities against targets like TrxR and DNA, these complexes hold immense promise for the next generation of targeted metallotherapeutics.

References

  • WO2011134275A1 - Metal complexes of thiourea and their derivatives as metal delivering anti-cancer and anti-inflammatory agents Google P
  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties ResearchG
  • Kinetics and mechanism for the substitution reactions of monoaquamonochloro-(piperazine) palladium (II) complex with L-methionine and thiourea Indian Academy of Sciences
  • Thermodynamic and kinetic studies on reactions of Pt(II) complexes with biologically relevant nucleophiles PubMed
  • Palladium(II) complexes of tridentate bis(benzazole) ligands: Structural, substitution kinetics, DNA interactions and cytotoxicity studies PubMed
  • A New Azo Dye for the Selective Detection of Glycine (Utilized for acyl thiourea intermedi
Foundational

Architectures of Sulfur-Nitrogen Scaffolds: A Technical Guide to 2-(Methylthio)ethylamine Thiourea Derivatives

Executive Summary This technical guide analyzes the structural and functional utility of 2-(methylthio)ethylamine thiourea derivatives , a class of organosulfur compounds pivotal to the history of medicinal chemistry. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional utility of 2-(methylthio)ethylamine thiourea derivatives , a class of organosulfur compounds pivotal to the history of medicinal chemistry. Best known as the structural backbone of first-generation histamine H2-receptor antagonists (e.g., Metiamide), this scaffold exemplifies the "bioisosteric replacement" strategy—where a thioether linkage replaces a methylene group to alter conformational flexibility and solubility without sacrificing receptor affinity.

Beyond their historical role in ulcer therapy, these derivatives serve as versatile N,S-donor ligands in coordination chemistry and precursors for isothiourea-based Nitric Oxide Synthase (NOS) inhibitors . This guide provides researchers with validated synthetic protocols, mechanistic insights into their pharmacological activity, and structural characterization data.

Part 1: The Synthetic Core

The synthesis of 2-(methylthio)ethylamine thiourea derivatives is predominantly achieved through the nucleophilic addition of a primary amine to an isothiocyanate. This "click-like" efficiency makes it an ideal pathway for generating diverse libraries for Structure-Activity Relationship (SAR) studies.

Mechanism: The Nucleophilic Addition

The reaction proceeds via the attack of the nucleophilic nitrogen of 2-(methylthio)ethylamine onto the electrophilic carbon of the isothiocyanate (


). The resulting thiourea linkage is stable, neutral, and polar, capable of forming dual hydrogen bonds—a critical feature for receptor binding.

SynthesisPathway Amine 2-(Methylthio)ethylamine (Nucleophile) TS Transition State (Zwitterionic Intermediate) Amine->TS Nucleophilic Attack ITC Isothiocyanate (R-NCS) (Electrophile) ITC->TS Product N-Substituted-N'-[2-(methylthio)ethyl]thiourea TS->Product Proton Transfer (Tautomerization)

Figure 1: General synthetic pathway for thiourea formation via isothiocyanate addition.

Experimental Protocol 1: Synthesis of N-Phenyl-N'-[2-(methylthio)ethyl]thiourea

Objective: To synthesize a representative thiourea derivative for characterization and biological screening.

Reagents:

  • 2-(Methylthio)ethylamine (CAS: 18542-42-2): 1.0 equiv (e.g., 10 mmol, ~0.91 g)

  • Phenyl isothiocyanate (CAS: 103-72-0): 1.0 equiv (e.g., 10 mmol, ~1.35 g)

  • Ethanol (Absolute) or Dichloromethane (DCM): 20 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equiv of phenyl isothiocyanate in 10 mL of solvent (Ethanol is preferred for crystallization; DCM for solubility).

  • Addition: Add 1.0 equiv of 2-(methylthio)ethylamine dropwise over 10 minutes while stirring at room temperature. The reaction is exothermic; mild cooling may be required if scaling up.

  • Reaction:

    • If using Ethanol: Reflux the mixture for 1–2 hours.

    • If using DCM: Stir at room temperature for 4–6 hours.

  • Monitoring: Monitor consumption of the isothiocyanate by TLC (Silica gel; Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Ethanol Method:[1][2] Cool the solution to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

    • DCM Method: Evaporate the solvent under reduced pressure.[2] Recrystallize the residue from Ethanol/Water.[2]

  • Yield: Typical yields range from 85% to 95%.

Self-Validation Check:

  • Melting Point: Expect sharp melting point (approx. 80–100°C depending on the specific R-group).

  • Solubility: Product should be soluble in DMSO, Methanol; insoluble in water (unlike the starting amine).

Part 2: The Pharmacological Landscape (H2 Receptor Antagonism)

The 2-(methylthio)ethylamine moiety is the "skeleton key" that unlocked the development of H2-receptor antagonists. The transition from Burimamide to Metiamide demonstrates the critical role of the thioether side chain.

The "Flexible Linker" Hypothesis

Early attempts to block histamine H2 receptors used simple alkyl chains. However, replacing a methylene (


) with a sulfur atom (

) in the side chain introduced two critical changes:
  • Electronic Effect: Sulfur is an electron donor but does not carry a charge at physiological pH, maintaining the neutrality of the thiourea group.

  • Conformational Flexibility: The

    
     bond is longer than 
    
    
    
    (1.82 Å vs 1.54 Å), and the bond angle is smaller. This allows the molecule to adopt a specific folded conformation required for receptor binding, often stabilized by intramolecular hydrogen bonding.
Data Comparison: Linker Impact on Activity

Table 1: Comparison of H2 Antagonist Potency based on Side Chain Structure.

CompoundSide Chain StructureLinker TypeH2 Antagonist Potency (KB, µM)*Bioavailability
Burimamide Imidazole-(CH2)4-ThioureaAlkyl7.8Poor (Oral)
Metiamide Imidazole-CH2-S-CH2-CH2-ThioureaThioether0.92Good (Oral)
Cimetidine Imidazole-CH2-S-CH2-CH2-CyanoguanidineThioether0.80Excellent

*Lower KB indicates higher potency. Data adapted from Black et al. (Nature, 1972).

H2Evolution Histamine Histamine (Natural Agonist) Burimamide Burimamide (First Antagonist) Issue: Low Oral Bioavailability Histamine->Burimamide Extension of Side Chain Metiamide METIAMIDE (The Breakthrough) Feature: Thioether Linker (-S-) Result: 10x Potency Burimamide->Metiamide Bioisosteric Replacement (-CH2- to -S-) Cimetidine Cimetidine (The Drug) Feature: Cyanoguanidine replaces Thiourea Result: No Agranulocytosis Metiamide->Cimetidine Toxicology Optimization (Thiourea -> Cyanoguanidine)

Figure 2: Structural evolution of H2 antagonists highlighting the role of the thioether linker.

Part 3: Emerging Applications & Characterization

Coordination Chemistry

The 2-(methylthio)ethylamine thiourea ligand is a "soft" donor, ideal for coordinating with soft metals like Ruthenium (Ru) , Platinum (Pt) , and Palladium (Pd) .

  • Binding Mode: It typically acts as a bidentate ligand. The amine nitrogen and the thioether sulfur can form a 5-membered chelate ring, or the thiourea sulfur can bind in a monodentate fashion.

  • Application: These complexes are currently explored for catalytic activity and as potential metallodrugs (anticancer).

Nitric Oxide Synthase (NOS) Inhibition

While isothioureas (S-alkylated thioureas) are the potent NOS inhibitors, the parent thiourea derivatives are often studied as prodrugs or metabolic precursors.

  • Distinction:

    • Thiourea form:

      
       (Weak/No NOS inhibition).
      
    • Isothiourea form:

      
       (Potent iNOS inhibitor).
      
  • Radioprotection: Related compounds like AET (S-(2-aminoethyl)isothiourea) rearrange at physiological pH to mercaptoethylguanidine, which scavenges free radicals. 2-(Methylthio)ethylamine derivatives share structural homology and are investigated for similar radioprotective properties via radical scavenging and hypoxia induction (vasoconstriction).

Analytical Profile (Characterization)

To validate the synthesis of N-[2-(methylthio)ethyl]thiourea derivatives, look for these signature signals:

  • 1H NMR (DMSO-d6):

    • 
       2.1 ppm: Singlet (
      
      
      
      ) for
      
      
      .
    • 
       2.6 ppm: Triplet (
      
      
      
      ) for
      
      
      .
    • 
       3.6 ppm: Multiplet (
      
      
      
      ) for
      
      
      .
    • 
       7.5–9.5 ppm: Broad singlets for 
      
      
      
      (Thiourea protons are exchangeable and shift significantly with concentration/solvent).
  • IR Spectroscopy:

    • 3200–3400 cm⁻¹: Broad N-H stretch.

    • 1100–1200 cm⁻¹: Strong C=S stretch (Thioamide bands).

References

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Academic Press. (Contextual citation for SAR).

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

  • Prout, K., et al. (1977). Crystal and molecular structure of the histamine H2-receptor antagonists, metiamide and thiaburimamide. Journal of the Chemical Society, Perkin Transactions 2.

  • BenchChem. (2025).[2] Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. (General protocol adaptation).

Sources

Exploratory

Thioether-Functionalized Thiourea Ligands: Design, Synthesis, and Metal Coordination

Executive Summary Thioether-functionalized thiourea ligands represent a sophisticated class of hybrid chelators that bridge the gap between hard and soft coordination chemistry. By integrating a rigid, hydrogen-bond-dona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioether-functionalized thiourea ligands represent a sophisticated class of hybrid chelators that bridge the gap between hard and soft coordination chemistry. By integrating a rigid, hydrogen-bond-donating thiourea core (


) with a flexible, soft-donor thioether arm (

), these ligands exhibit hemilability —the ability to reversibly dissociate one donor group to create a vacant coordination site. This property is critical for catalytic cycles and responsive sensing mechanisms. This guide details the molecular architecture, modular synthesis, and application of these ligands in heavy metal remediation (

), catalysis (

), and medicinal inorganic chemistry (

).

Molecular Architecture & Design Principles

The Hybrid Donor Concept

The efficacy of these ligands stems from the synergy between two distinct sulfur motifs:

  • Thiourea Sulfur (Soft/Borderline): Acts as a strong

    
    -donor and weak 
    
    
    
    -acceptor. The adjacent
    
    
    protons provide secondary coordination sphere interactions via hydrogen bonding, crucial for anion recognition or stabilizing leaving groups.
  • Thioether Sulfur (Soft): A pure

    
    -donor that prefers soft metals (
    
    
    
    ). Its flexibility allows it to wrap around the metal center, forming stable 5- or 6-membered chelate rings.
Hemilability and The Chelate Effect

Unlike rigid macrocycles, these ligands can toggle between coordination modes. In the "closed" state, both sulfur atoms bind the metal, maximizing stability via the chelate effect. In the presence of a substrate or competing ligand, the weaker thioether arm can dissociate ("open" state), facilitating substrate binding without complete complex decomposition.

Table 1: Comparative Donor Properties

FeatureThiourea MoietyThioether MoietyHybrid (Combined)
HSAB Character Soft/BorderlineSoftTunable
Binding Mode Monodentate (

)
Monodentate (

)
Bidentate (

)
H-Bonding Strong (

donors)
NoneCooperative
Lability Low (Strong bond)Moderate (Hemilabile)Dynamic

Synthesis Strategies

The synthesis of thioether-functionalized thioureas is highly modular, typically relying on the nucleophilic addition of a thioether-amine to an isothiocyanate. This "click-like" efficiency allows for rapid library generation.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_conditions Critical Parameters Isothiocyanate Isothiocyanate (R-N=C=S) Reaction Nucleophilic Addition (Solvent: MeCN/EtOH, RT) Isothiocyanate->Reaction Amine Amino-Thioether (H2N-(CH2)n-S-R') Amine->Reaction Purification Recrystallization (EtOH/H2O) Reaction->Purification >90% Yield Ligand Target Ligand (R-NH-C(=S)-NH-(CH2)n-S-R') Purification->Ligand Temp Temp: 0°C to RT Atmosphere Inert (N2/Ar)

Caption: Modular synthesis pathway via isothiocyanate-amine coupling. The reaction is atom-economical and typically requires no chromatography.

Coordination Chemistry & Binding Modes[1][2][3][4]

The coordination geometry is dictated by the metal ion's preference and the linker length between the nitrogen and thioether sulfur.

Binding Modes Visualization

CoordinationModes FreeLigand Free Ligand (Flexible Chain) Metal Metal Ion (M) (Hg2+, Pd2+, Au+) ModeA Monodentate (κS) Thiourea-S only (Kinetic Product) FreeLigand->ModeA Rapid Binding Metal->ModeA Rapid Binding ModeB Bidentate Chelate (κ2 S,S') Stable 5/6-membered Ring (Thermodynamic Product) ModeA->ModeB Chelate Effect (Ring Closure) ModeC Bridging (μ-S) Polymeric Networks (Ag+ / Cu+) ModeA->ModeC Excess Metal Steric Bulk

Caption: Primary coordination modes. The bidentate chelate (Green) is the target for high-stability sensing and drug applications.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3-(2-(methylthio)ethyl)thiourea

Objective: Synthesize a model hybrid ligand for


 sensing.

Reagents:

  • Phenyl isothiocyanate (1.0 eq)

  • 2-(Methylthio)ethylamine (1.0 eq)

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-(methylthio)ethylamine (10 mmol, 0.91 g) in 20 mL anhydrous acetonitrile.

  • Addition: Cool the solution to

    
     in an ice bath. Add phenyl isothiocyanate (10 mmol, 1.35 g) dropwise over 10 minutes.
    
    • Expert Insight: The reaction is exothermic. Cooling prevents the formation of side products (dimers).

  • Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a lower

    
     spot compared to the isothiocyanate.
    
  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from hot ethanol.

    • Validation: Purity is confirmed by a sharp melting point and NMR (distinct thiourea

      
       singlets at 
      
      
      
      8-10 ppm).
Protocol B: Determination of Metal Binding Constant ( )

Objective: Quantify the affinity for


 using UV-Vis titration.
  • Stock Solutions: Prepare a

    
     solution of the ligand in 
    
    
    
    . Prepare a
    
    
    solution of
    
    
    (Caution: Toxic).
  • Titration: Add aliquots (0.1 eq) of the metal solution to the ligand solution in a quartz cuvette.

  • Measurement: Record UV-Vis spectra (200-500 nm) after each addition until saturation (no further spectral change).

    • Observation: Look for a bathochromic shift (red shift) or hypochromic effect in the thiourea

      
       band (~250-280 nm), indicating S-metal coordination.
      
  • Data Analysis: Plot Absorbance vs.

    
    . Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand plot) to calculate 
    
    
    
    .

Applications & Causality

Heavy Metal Sensing ( )

Mechanism: Mercury is a "soft" acid. The hybrid ligand binds


 primarily through the sulfur atoms.
  • Signal Transduction: Binding often quenches the fluorescence of an attached fluorophore (e.g., pyrene) via the heavy atom effect or Photoinduced Electron Transfer (PET). Alternatively, the rigidification of the ligand upon binding can induce Chelation-Enhanced Fluorescence (CHEF).

  • Selectivity: The specific

    
    -chelate pocket size excludes harder ions like 
    
    
    
    or
    
    
    and smaller ions like
    
    
    that prefer
    
    
    environments.
Anticancer Therapeutics

Mechanism: Gold(I) and Platinum(II) complexes of these ligands show cytotoxicity.[1]

  • Target: Thioredoxin Reductase (TrxR).[2] The soft Au/Pt center binds to the selenocysteine residue of TrxR.

  • Ligand Role: The thiourea/thioether ligand stabilizes the metal during transport but is labile enough to undergo exchange with the biological target (protein thiols/selenols).

Catalysis (Palladium Cross-Coupling)

Mechanism: In Pd-catalyzed C-C or C-S coupling, the hemilabile thioether arm stabilizes the


 resting state but dissociates to allow oxidative addition of the aryl halide.
  • Benefit: Prevents formation of inactive "palladium black" aggregates while maintaining high catalytic turnover numbers (TON).

References

  • Synthesis and Anticancer Activity of Thiourea-Metal Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds Source: MDPI (Molecules) URL:[Link]

  • Thiourea Functionalised Receptor for Selective Detection of Mercury Ions Source: PubMed / Springer URL:[Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis Source: Thieme Connect URL:[Link]

  • Synthesis of 1-Phenylthiourea: An Undergraduate Experiment Source: Journal of Chemical Education / Semantic Scholar URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of [2-(Methylsulfanyl)ethyl]thiourea

The following technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for [2-(Methylsulfanyl)ethyl]thiourea . This document is structured for resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and handling protocols for [2-(Methylsulfanyl)ethyl]thiourea . This document is structured for researchers and drug development professionals requiring actionable data for synthesis, purification, and application.[1]

Executive Summary

[2-(Methylsulfanyl)ethyl]thiourea (CAS: 98026-13-2 / 13256-25-2 analogs), often referred to as N-(2-(methylthio)ethyl)thiourea , represents a bifunctional ligand containing both a soft thioether donor and a hard/soft hybrid thiourea moiety. Its utility spans from coordination chemistry (as a multidentate ligand for Ag(I), Pt(II), and Pd(II)) to pharmaceutical intermediates in the synthesis of heterocycles like thiazolidinones.

Understanding its solubility landscape is critical for:

  • Purification: Efficient recrystallization to remove isomeric impurities.

  • Reaction Optimization: Selecting the correct solvent for nucleophilic substitution or complexation.

  • Bioavailability: Estimating potential membrane permeability in early-stage drug discovery.

This guide delineates the solubility boundaries of [2-(Methylsulfanyl)ethyl]thiourea, supported by mechanistic insights and validated experimental protocols.

Physicochemical Profile: Structure-Property Relationships[2]

To predict and manipulate the solubility of this molecule, one must understand the competition between its functional groups.

FeatureChemical MoietyPolarity ContributionSolvation Mechanism
Head Group Thiourea (

)
High Polarity Hydrogen bond donor (NH) & acceptor (S). Drives water/alcohol solubility.
Linker Ethyl chain (

)
Lipophilic Van der Waals interactions. Reduces water solubility compared to bare thiourea.
Tail Group Methylthio (

)
Moderate/Lipophilic Soft Lewis base. Enhances solubility in chlorinated solvents (DCM, Chloroform).

Net Result: The molecule exhibits amphiphilic character . It is generally soluble in polar organic solvents but shows temperature-dependent solubility in water and alcohols, making it an ideal candidate for thermal recrystallization.

Solubility Landscape

The following data summarizes the solubility behavior of [2-(Methylsulfanyl)ethyl]thiourea across standard laboratory solvents.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic WaterVariable Low solubility at RT; Moderate-High at >80°C. Use for precipitation.
Ethanol / MethanolHigh (Hot) Excellent recrystallization solvent. Soluble at reflux; crystallizes on cooling.
Polar Aprotic DMSO / DMFVery High Dissolves readily at RT. Difficult to remove; use only if necessary for reaction.
Acetone / AcetonitrileModerate Good for synthesis; potentially suitable for washing filter cakes.
Chlorinated Dichloromethane (DCM)Moderate Soluble due to the thioether tail. Useful for liquid-liquid extraction from water.
ChloroformModerate Similar to DCM.
Non-Polar Hexane / HeptaneInsoluble Anti-solvent. Use to crash out the product from DCM or Acetone solutions.
Diethyl EtherPoor Often used to wash crystals to remove non-polar impurities.

Critical Insight: The "Sweet Spot" for purification is often an Ethanol/Water mixture or pure Ethanol . The thiourea moiety H-bonds with ethanol, while the alkyl chain prevents it from being too soluble in cold ethanol, maximizing recovery yield.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

Objective: To qualitatively determine the solubility limit for a specific application (e.g., 0.1 M reaction concentration).

Materials:

  • 10 mg of [2-(Methylsulfanyl)ethyl]thiourea

  • GC vials (2 mL)

  • Micropipette (100 µL increments)

Workflow:

  • Place 10 mg of solid into a GC vial.

  • Add 100 µL of solvent (Target Conc: 100 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL (High). Stop.

    • If solid remains: Proceed to step 4.

  • Add 900 µL of solvent (Total: 1 mL, Target Conc: 10 mg/mL).

  • Sonicate for 5 minutes at ambient temperature.

    • If clear: Solubility is between 10-100 mg/mL (Moderate).

    • If solid remains: Solubility < 10 mg/mL (Low).

  • Thermal Stress: Heat the "Low" solubility vial to the solvent's boiling point (using a heat block).

    • If clear on heating: Candidate for recrystallization.[1][2][3][4]

Protocol B: Purification via Recrystallization

Context: Synthesis of thiourea derivatives often yields byproducts (unreacted amines or isothiocyanates). This protocol leverages the temperature-dependent solubility profile.

Step-by-Step Methodology:

  • Dissolution: Transfer crude [2-(Methylsulfanyl)ethyl]thiourea (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (95%) in small portions (start with 5 mL) while heating on a hot plate/magnetic stirrer setting to gentle reflux (

    
    ).
    
  • Saturation: Continue adding hot ethanol dropwise until the solid just dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (10 wt%), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins) to form defined crystals.

    • Avoid: Rapid cooling (ice bath immediately) which traps impurities in the lattice.

  • Maximizing Yield: Once at room temperature, place in an ice bath (

    
    ) for 20 minutes.
    
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold diethyl ether or cold ethanol (

    
    ) to remove surface mother liquor.
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

Visualization of Workflows

Figure 1: Solubility Decision Logic

This flowchart guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst Extraction Liquid-Liquid Extraction? Purification->Extraction Water Water or Butanol HighTemp->Water Yes Polarity Need Polar Aprotic? HighTemp->Polarity No DMF DMF / DMSO (High Solubility) Polarity->DMF Yes Ethanol Ethanol / MeCN (Mod Solubility) Polarity->Ethanol No SolventPair Ethanol (Solvent) + Water (Anti-solvent) Recryst->SolventPair Standard Protocol DCM DCM / Chloroform (Organic Phase) Extraction->DCM Target Phase

Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Purification).

Figure 2: Recrystallization Thermodynamics

Visualizing the temperature-dependent solubility curve logic.

Recrystallization Hot Hot Ethanol (78°C) [Solubility: High] Solute + Impurities Dissolved Cooling Cooling Phase (Supersaturation) Hot->Cooling Slow Temp Drop Cold Cold Ethanol (0°C) [Solubility: Low] Pure Crystals Form Cooling->Cold Nucleation MotherLiquor Mother Liquor Contains Impurities Cold->MotherLiquor Filtration

Caption: Thermodynamic flow of the recrystallization process, highlighting impurity separation in the mother liquor.

Applications & Implications

Coordination Chemistry (Ligand Systems)

The [2-(Methylsulfanyl)ethyl]thiourea molecule acts as a bidentate ligand . The sulfur atom of the thiourea group (


) and the sulfur of the thioether group (

) can chelate soft metals (Ag, Au, Pt).
  • Solubility Implication: Complexation reactions are best performed in Acetonitrile or Methanol , where both the ligand and the metal salt (e.g.,

    
    ) are soluble, preventing premature precipitation of unreacted ligand.
    
Pharmaceutical Intermediates

This molecule is a precursor for 2-imino-4-thiazolidinones .

  • Solubility Implication: The cyclization reaction with chloroacetyl chloride is typically performed in refluxing ethanol .[3] The product often precipitates directly from the hot solution or upon cooling, simplifying isolation (See Protocol B).

References

  • Saeed, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.[5] Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and crystal structure of thiourea derivatives. Retrieved from [Link]

Sources

Exploratory

A Tale of Two Moieties: A Senior Application Scientist's In-depth Technical Guide to [2-(Methylsulfanyl)ethyl]thiourea and [2-(Methylsulfanyl)ethyl]urea

For the attention of: Researchers, scientists, and drug development professionals. Abstract In the landscape of medicinal chemistry and drug discovery, the isosteric replacement of a urea with a thiourea functional group...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of medicinal chemistry and drug discovery, the isosteric replacement of a urea with a thiourea functional group represents a pivotal strategic decision. This seemingly subtle substitution of an oxygen atom for a sulfur atom can profoundly alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive comparative analysis of [2-(Methylsulfanyl)ethyl]thiourea and [2-(Methylsulfanyl)ethyl]urea. While direct head-to-head experimental data for these specific analogs is not extensively documented in publicly available literature, this guide synthesizes established principles from the broader class of urea and thiourea derivatives to provide a robust predictive framework. We will delve into the nuanced differences in their chemical properties, explore plausible synthetic routes with detailed protocols, and discuss the anticipated divergences in their biological mechanisms and potential applications. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in the design and development of novel therapeutic agents based on these scaffolds.

Introduction: The Urea and Thiourea Scaffolds in Drug Design

Urea and thiourea moieties are privileged structures in medicinal chemistry, forming the backbone of a multitude of approved drugs and bioactive compounds.[1][2][3][4] Their prevalence stems from their ability to act as rigid linkers and their capacity to form multiple hydrogen bonds, enabling them to effectively interact with biological targets such as enzymes and receptors.[3][5] The core difference between [2-(Methylsulfanyl)ethyl]urea and [2-(Methylsulfanyl)ethyl]thiourea lies in the substitution of the carbonyl oxygen in urea for a thiocarbonyl sulfur in thiourea. This substitution has significant chemical and biological ramifications.[6]

Comparative Physicochemical Properties

The replacement of oxygen with the larger, less electronegative, and more polarizable sulfur atom induces significant changes in the physicochemical properties of the molecule. These differences, summarized in the table below, have a direct impact on the compound's solubility, lipophilicity, and metabolic stability.

Property[2-(Methylsulfanyl)ethyl]urea[2-(Methylsulfanyl)ethyl]thioureaRationale for Difference
Molecular Formula C4H10N2OS[7][8]C4H10N2S2[9]Direct replacement of oxygen with sulfur.
Molecular Weight 134.20 g/mol [7]150.27 g/mol Sulfur has a higher atomic weight than oxygen.
Predicted XlogP -0.4[7][8]0.2[9]The thiocarbonyl group is generally more lipophilic than the carbonyl group, which can enhance membrane permeability.
Hydrogen Bonding Both are H-bond donors (N-H) and acceptors (C=O). The C=O group is a strong H-bond acceptor.Both are H-bond donors (N-H) and acceptors (C=S). The C=S group is a weaker H-bond acceptor than C=O due to the lower electronegativity of sulfur.The difference in electronegativity between oxygen and sulfur affects the strength of hydrogen bond acceptance.
Polarity More polarLess polarThe C=O bond is more polar than the C=S bond.
Chemical Stability Generally stable.Can be susceptible to oxidation to the corresponding urea or other sulfur-containing species.The sulfur atom in the thiourea moiety is more readily oxidized.

Diagram 1: Chemical Structures

G cluster_urea [2-(Methylsulfanyl)ethyl]urea cluster_thiourea [2-(Methylsulfanyl)ethyl]thiourea urea_C C urea_O O urea_C->urea_O urea_N1 NH urea_C->urea_N1 urea_N2 NH2 urea_C->urea_N2 urea_ethyl CH2-CH2 urea_N1->urea_ethyl urea_S S urea_ethyl->urea_S urea_CH3 CH3 urea_S->urea_CH3 thiourea_C C thiourea_S_thio S thiourea_C->thiourea_S_thio thiourea_N1 NH thiourea_C->thiourea_N1 thiourea_N2 NH2 thiourea_C->thiourea_N2 thiourea_ethyl CH2-CH2 thiourea_N1->thiourea_ethyl thiourea_S_methyl S thiourea_ethyl->thiourea_S_methyl thiourea_CH3 CH3 thiourea_S_methyl->thiourea_CH3

Caption: Chemical structures of the two molecules.

Synthesis Methodologies

The synthesis of both [2-(Methylsulfanyl)ethyl]urea and [2-(Methylsulfanyl)ethyl]thiourea can be approached through established synthetic routes. Below are detailed, step-by-step protocols for their preparation.

Synthesis of [2-(Methylsulfanyl)ethyl]urea

The synthesis of [2-(Methylsulfanyl)ethyl]urea can be achieved through the reaction of 2-(methylsulfanyl)ethanamine with a source of the carbamoyl group. A common method involves the use of an isocyanate or by generating the isocyanate in situ.

Experimental Protocol:

  • Starting Material Preparation: Begin with 2-(methylsulfanyl)ethanamine.

  • Reaction with Isocyanate Precursor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylsulfanyl)ethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: To this solution, add potassium isocyanate (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure [2-(Methylsulfanyl)ethyl]urea.

Synthesis of [2-(Methylsulfanyl)ethyl]thiourea

The synthesis of [2-(Methylsulfanyl)ethyl]thiourea typically involves the reaction of 2-(methylsulfanyl)ethanamine with an isothiocyanate.

Experimental Protocol:

  • Starting Material Preparation: Begin with 2-(methylsulfanyl)ethanamine.

  • Reaction with Isothiocyanate: In a round-bottom flask, dissolve 2-(methylsulfanyl)ethanamine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.

  • Addition of Isothiocyanate: To this solution, add ammonium thiocyanate (1.2 equivalents) and benzoyl chloride (1.1 equivalents). This will generate benzoyl isothiocyanate in situ.

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, the solvent is evaporated. The residue is then treated with a solution of sodium hydroxide to hydrolyze the benzoyl group. The resulting mixture is neutralized with hydrochloric acid, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification to yield [2-(Methylsulfanyl)ethyl]thiourea.

Diagram 2: General Synthetic Workflow

G start 2-(Methylsulfanyl)ethanamine isocyanate Isocyanate or Isothiocyanate Precursor start->isocyanate reaction_thiourea Reaction (e.g., NH4SCN, PhCOCl in EtOH) start->reaction_thiourea reaction_urea Reaction (e.g., KOCN, Et3N in DCM) isocyanate->reaction_urea workup Work-up & Purification reaction_urea->workup reaction_thiourea->workup product_urea [2-(Methylsulfanyl)ethyl]urea workup->product_urea product_thiourea [2-(Methylsulfanyl)ethyl]thiourea workup->product_thiourea

Caption: A generalized workflow for the synthesis.

Comparative Biological Activity and Mechanism of Action

While direct comparative biological data for [2-(Methylsulfanyl)ethyl]thiourea and its urea analog are scarce, extensive research on other urea and thiourea derivatives allows for a well-grounded extrapolation of their likely activities.[1][5][10][11] Thiourea derivatives frequently exhibit enhanced biological potency compared to their urea counterparts, a trend observed across various therapeutic areas.[12]

Anticancer Activity

Thiourea-containing compounds have demonstrated significant potential as anticancer agents.[5][12] The enhanced lipophilicity of thioureas often leads to better cell membrane penetration and accumulation within cancer cells.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many urea and thiourea derivatives act as kinase inhibitors. They can target key signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt/mTOR pathways. The thiourea moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Diagram 3: Potential Kinase Inhibition

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation thiourea_inhibitor [2-(Methylsulfanyl)ethyl]thiourea (Potential Inhibitor) thiourea_inhibitor->raf Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway.

Enzyme Inhibition

Thiourea derivatives are known to be potent inhibitors of various enzymes, including urease and carbonic anhydrase. The sulfur atom in the thiourea can coordinate with metal ions in the active site of metalloenzymes, leading to potent inhibition.

Antimicrobial Activity

Both urea and thiourea derivatives have been reported to possess antimicrobial properties.[11] The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

A Proposed Head-to-Head Comparative Study

To definitively elucidate the differences between [2-(Methylsulfanyl)ethyl]thiourea and [2-(Methylsulfanyl)ethyl]urea, a direct comparative study is essential. The following experimental workflow is proposed for researchers in the field.

Diagram 4: Proposed Comparative Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis_urea Synthesize [2-(Methylsulfanyl)ethyl]urea characterization Characterize both compounds (NMR, MS, Purity) synthesis_urea->characterization synthesis_thiourea Synthesize [2-(Methylsulfanyl)ethyl]thiourea synthesis_thiourea->characterization solubility Aqueous Solubility Assay characterization->solubility lipophilicity LogP/LogD Determination characterization->lipophilicity stability Metabolic Stability Assay (microsomes, plasma) characterization->stability anticancer Anticancer Screening (e.g., NCI-60 panel) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., Urease, Kinases) characterization->enzyme antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial data_analysis Comparative analysis of all data solubility->data_analysis lipophilicity->data_analysis stability->data_analysis anticancer->data_analysis enzyme->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Elucidation data_analysis->sar

Caption: A workflow for a direct comparative study.

Conclusion and Future Perspectives

The substitution of a carbonyl with a thiocarbonyl group in the [2-(Methylsulfanyl)ethyl] scaffold presents a compelling avenue for modulating biological activity. Based on established principles, it is reasonable to hypothesize that [2-(Methylsulfanyl)ethyl]thiourea will exhibit greater lipophilicity and potentially enhanced biological potency, particularly in anticancer and enzyme inhibition assays, when compared to its urea counterpart. However, this may come at the cost of increased metabolic lability and potential toxicity, which must be carefully evaluated.

This technical guide provides a foundational framework for researchers interested in exploring the nuanced differences between these two closely related molecules. The provided synthetic protocols and the proposed comparative experimental workflow offer a clear path forward for a definitive head-to-head analysis. Such a study would be a valuable contribution to the field, providing a clearer understanding of the impact of the urea-to-thiourea substitution in this specific chemical context and aiding in the rational design of future drug candidates.

References

  • PrepChem. (n.d.). Preparation of 2-methylsulfinyl ethylurea. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Methylsulfanyl)ethyl]urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Ismail, M. F., et al. (2016). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 33(2).
  • PubChemLite. (n.d.). [2-(methylsulfanyl)ethyl]thiourea (C4H10N2S2). Retrieved from [Link]

  • PubChemLite. (n.d.). [2-(methylsulfanyl)ethyl]urea (C4H10N2OS). Retrieved from [Link]

  • Kim, Y. J., et al. (2007). Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production. Bioorganic & Medicinal Chemistry Letters, 17(12), 3317-3321.
  • Di Stefano, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(5), 517-537.
  • MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of a new type of thiourea derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry.
  • ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-bis[2-(methylsulfanyl)ethyl]urea. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
  • Minosegibutor.hu. (n.d.). Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved from [Link]

  • MDPI. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6932.
  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]24/04/BRIAC-15.2-023.pdf)

Sources

Foundational

Engineering Methionine-Mimic Thiourea Compounds: Biological Activity, Mechanistic Pathways, and Drug Development Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design of small molecules using bioisosteric replacemen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of small molecules using bioisosteric replacement is a cornerstone of modern medicinal chemistry. Among these, the integration of the thiourea moiety (–NH–CS–NH–) with the structural backbone of L-methionine has emerged as a highly versatile scaffold. As a Senior Application Scientist, I have observed firsthand how the unique hydrogen-bonding capacity of thiourea, combined with the lipophilic, sulfur-containing side chain of methionine, creates a privileged structure capable of modulating diverse biological targets.

This technical guide explores the mechanistic pathways, quantitative structure-activity relationship (QSAR) data, and self-validating experimental protocols required to synthesize and evaluate methionine-mimic thiourea compounds.

Chemical Rationale: The Methionine-Thiourea Bioisostere Paradigm

The selection of L-methionine as a foundational building block for thiourea derivatives is not arbitrary; it is rooted in strict chemical causality. Methionine is an essential amino acid that acts as a universal methyl donor (via S-adenosylmethionine, SAM) and a precursor to critical signaling molecules like ethylene in plants[1].

When we convert the amine group of L-methionine into a thiourea derivative, we achieve two critical structural advantages:

  • Enhanced Target Affinity: The thiourea sulfur and nitrogen atoms act as potent hydrogen bond donors and acceptors. This allows the molecule to anchor deeply into the ATP-binding pockets of kinases or the active sites of metalloenzymes (such as the zinc ion in Carbonic Anhydrase)[2].

  • Lipophilic Penetration: The native methyl thioether group of methionine increases the overall lipophilicity of the compound, enhancing cellular membrane permeability—a critical factor for targeting intracellular enzymes like Methionine Aminopeptidase (MetAP) and mutant K-Ras[3].

Mechanistic Pathways & Biological Targets

Methionine-mimic thiourea compounds exhibit pleiotropic biological activities. By tuning the substituents on the thiourea nitrogen, researchers can direct the molecule toward specific therapeutic or agricultural applications.

  • Carbonic Anhydrase (CA) Inhibition: Chiral thiourea derivatives synthesized from L-methionine act as competitive inhibitors for human carbonic anhydrase isozymes (hCA I and hCA II). The thiourea group directly interacts with the active site, disrupting the pH regulatory function of the enzyme, which is a validated mechanism for inducing tumor cell apoptosis[4].

  • Antiviral & Antituberculosis Activity: Hybridizing the methionine-thiourea core with 1,3,4-thiadiazole or 1,2,4-triazole rings yields compounds that allosterically bind to HIV-1 Reverse Transcriptase and inhibit Influenza A H3N2 replication[5].

  • Plant Ethylene Signaling: In agricultural biotechnology, thiourea derivatives (such as the ZKT1 series) mimic the biological activity of 1-aminocyclopropane-1-carboxylate (ACC), the direct precursor to ethylene. The sulfur atom in the thiourea skeleton is absolute causality for this ethylene-like activity, triggering the "triple response" in Arabidopsis thaliana[6].

BiologicalPathways MetThiourea Methionine-Mimic Thiourea CA Carbonic Anhydrase (hCA I / II) MetThiourea->CA Zinc Binding MetAP Methionine Aminopeptidase (MetAP) MetThiourea->MetAP Competitive Inhibition HIVRT HIV-1 Reverse Transcriptase MetThiourea->HIVRT Allosteric Binding SAM S-adenosylmethionine (SAM) MetThiourea->SAM Biosynthetic Mimicry Apoptosis Tumor Cell Apoptosis CA->Apoptosis MetAP->Apoptosis ViralInhib Viral Replication Inhibition HIVRT->ViralInhib Ethylene Ethylene Response SAM->Ethylene

Fig 1. Mechanistic pathways of methionine-mimic thiourea compounds across biological targets.

Quantitative Structure-Activity Relationship (QSAR) Data

To establish a reliable baseline for drug development, we must analyze the quantitative efficacy of these compounds across different biological targets. The following table summarizes the inhibitory constants and effective concentrations derived from recent pivotal studies.

Compound ClassBiological TargetKey DerivativesActivity Metric (IC50 / Ki / EC50)Reference
Chiral Thiourea (L-Met derived) hCA I / hCA IICompounds 5a–cKi = 3.4–73.6 μMKorkmaz et al.[2]
1,3,4-Thiadiazole-Thiourea Influenza A H3N2Compound 5EC50 = 31.4 μMTatar et al.[5]
ZKT1 Derivatives Ethylene SignalingZKT2, ZKT3Comparable to ACC (High Activity)Koyama et al.[6]
Diaryl-substituted Thiourea Mutant K-Ras / MetAPCompound 2High Cytotoxicity (IC50 < 10 μM)Zborovskii et al.[7]

Self-Validating Experimental Protocols

In my experience overseeing high-throughput screening campaigns, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are caught early through orthogonal validation.

Protocol 1: Synthesis of Methionine-Derived Thiourea Compounds

Causality Check: Why use an isothiocyanate precursor in acetone? The highly electrophilic central carbon of the isothiocyanate group is perfectly primed for nucleophilic attack by the primary amine of the L-methionine derivative. Acetone provides an optimal polar aprotic environment that keeps both reactants soluble without participating in competing hydrogen bonding[1].

  • Preparation: Dissolve 1.0 equivalent of the L-methionine amine derivative in dry acetone (or DMF for highly lipophilic substituents).

  • Addition: Dropwise add 1.1 equivalents of the selected aryl/alkyl isothiocyanate under continuous magnetic stirring at room temperature.

  • Reflux: Elevate the temperature to reflux for 2–3 hours. Self-Validation Step: Monitor the reaction via TLC (Thin Layer Chromatography). The disappearance of the primary amine spot confirms the completion of the nucleophilic addition.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude residue using an ethyl acetate/hexane gradient to obtain the pure thiourea derivative.

  • Structural Confirmation: Validate the structure using 1H-NMR, 13C-NMR, and HRMS. The presence of a broad singlet around δ 8.0–10.0 ppm in 1H-NMR is indicative of the newly formed thiourea NH protons[8].

Protocol 2: High-Throughput Carbonic Anhydrase (CA) Inhibition Assay

Causality Check: Why use 4-nitrophenylacetate as a substrate? While CA naturally hydrates CO2, measuring CO2 hydration in a high-throughput format is technically cumbersome. 4-nitrophenylacetate serves as an excellent surrogate because CA exhibits esterase activity, cleaving the substrate to yield 4-nitrophenol, which provides a highly reliable colorimetric readout at 348 nm[9].

  • Reagent Prep: Prepare a buffer solution of 15 mM HEPES (pH 7.4) to mimic physiological pH.

  • Enzyme Incubation: Incubate recombinant hCA I or hCA II (10 nM) with varying concentrations of the synthesized methionine-thiourea compound (0.1 μM to 100 μM) for 15 minutes at 25°C.

  • Orthogonal Control Integration: Include two parallel control wells:

    • Phenol: Acts as a standard to understand the baseline structure-activity relationship[2].

    • Acetazolamide (AZA): The clinically used sulfonamide benchmark to validate the assay's dynamic range[4].

  • Reaction Initiation: Add 4-nitrophenylacetate to initiate the esterase reaction.

  • Kinetic Measurement: Measure the absorbance at 348 nm over 3 minutes using a microplate reader. Calculate the Ki values using the Cheng-Prusoff equation.

Workflow Step1 1. Synthesis & Purification (L-Met + Isothiocyanate) Step2 2. Structural Validation (NMR, IR, HRMS) Step1->Step2 Step3 3. Target Binding Assay (e.g., CA Inhibition) Step2->Step3 Step4 4. Orthogonal Validation (Phenol Standard) Step3->Step4 Self-Validation Step5 5. Cell-Based Efficacy (Apoptosis/Toxicity) Step4->Step5 Step5->Step1 QSAR Feedback Loop

Fig 2. Self-validating experimental workflow for thiourea derivative screening and optimization.

Conclusion & Future Perspectives

The biological activity of methionine mimic thiourea compounds is a testament to the power of rational bioisosteric design. By leveraging the sulfur-rich, lipophilic nature of methionine and the robust hydrogen-bonding network of thiourea, we can engineer molecules that effectively target metalloenzymes (like CA), viral transcriptases, and plant hormone receptors.

For drug development professionals, the key to unlocking the full potential of these scaffolds lies in rigorous, self-validating experimental workflows. Incorporating orthogonal controls—such as phenol and acetazolamide in CA assays—ensures that observed affinities are genuine, paving the way for the next generation of targeted therapeutics and agrochemicals.

References

  • Korkmaz, N., Obaidi, O. A., Senturk, M., Astley, D., Ekinci, D., & Supuran, C. T. (2015). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 75-80. URL: [Link]

  • Koyama, T., Zaizen, H., Takahashi, I., Nakamura, H., Nakajima, M., & Asami, T. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. International Journal of Molecular Sciences, 24(15), 12420. URL: [Link]

  • Tatar, E., et al. (2015). Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. Marmara Pharmaceutical Journal, 19(2), 88-102. URL: [Link]

  • Zborovskii, Y., Orysyk, V., Orysyk, S., & Vovk, M. (2025). Functionalized Thioureas in Medicinal Chemistry: Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2). URL: [Link]

Sources

Exploratory

Technical Monograph: 2-Methylsulfanylethylthiourea (CID 10113888)

[1] Executive Summary 2-Methylsulfanylethylthiourea (PubChem CID 10113888), also known as 1-[2-(methylthio)ethyl]thiourea , is a specialized organosulfur compound featuring a dual-functionality backbone: a thioether (sul...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methylsulfanylethylthiourea (PubChem CID 10113888), also known as 1-[2-(methylthio)ethyl]thiourea , is a specialized organosulfur compound featuring a dual-functionality backbone: a thioether (sulfide) linkage and a terminal thiourea moiety.[1] This structural configuration positions it as a critical intermediate in the synthesis of heterocyclic compounds (particularly thiazolines and thiazoles) and as a versatile ligand in coordination chemistry.[1]

Its primary utility lies in its capacity to act as a bidentate or tridentate chelator for soft transition metals (e.g., Pt, Pd, Cu), leveraging both the thiourea sulfur and the thioether sulfur atoms.[1] Furthermore, its structural analogy to radioprotective aminothiols (such as cysteamine) suggests potential applications in oxidative stress research and pharmaceutical development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
PropertyData
IUPAC Name 1-[2-(methylsulfanyl)ethyl]thiourea
Common Synonyms N-(2-Methylthioethyl)thiourea; 2-Methylsulfanylethylthiourea
CAS Registry Number Not widely listed; refer to CID 10113888
PubChem CID 10113888
Molecular Formula C₄H₁₀N₂S₂
SMILES CSCCNC(=S)N
InChIKey YLBZNJCGDSHOIG-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 150.27 g/mol Calculated
Monoisotopic Mass 150.0285 g/mol MS Analysis
LogP (Predicted) ~0.2XLogP3
H-Bond Donors 2Structure Analysis
H-Bond Acceptors 2Structure Analysis
Physical State Solid (Crystalline) or Viscous OilDependent on purity
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterPolarity Analysis

Synthesis & Manufacturing Methodologies

The synthesis of 2-methylsulfanylethylthiourea typically follows a nucleophilic addition pathway, reacting a primary amine with a thiocyanate source.[1]

Protocol A: Ammonium Thiocyanate Method (Standard Laboratory Scale)

This method utilizes the reaction between 2-(methylthio)ethylamine and ammonium thiocyanate under acidic conditions to generate the mono-substituted thiourea.[1]

Reagents:

  • 2-(Methylthio)ethylamine (CAS 18542-42-2)[1][2]

  • Ammonium Thiocyanate (NH₄SCN)[1][3]

  • Hydrochloric Acid (HCl, 1M)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Procedure:

  • Preparation of Amine Salt: Dissolve 10 mmol of 2-(methylthio)ethylamine in 10 mL of water.[1] Add 10 mmol of HCl dropwise to generate the amine hydrochloride salt in situ.[1]

  • Addition of Thiocyanate: Add 11 mmol (1.1 eq) of Ammonium Thiocyanate to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The reaction proceeds via the thermal rearrangement of the amine thiocyanate salt.[1]

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude residue.

  • Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the target thiourea.[1]

Mechanism: The amine performs a nucleophilic attack on the thiocyanate carbon, followed by proton transfer to form the thiourea.[1]

Visualization: Synthesis Pathway

Synthesis Amine 2-(Methylthio)ethylamine (Nucleophile) Intermediate Amine-Thiocyanate Salt (Thermal Rearrangement) Amine->Intermediate + HCl, Heat SCN Ammonium Thiocyanate (Electrophile) SCN->Intermediate Product 2-Methylsulfanylethylthiourea (Target) Intermediate->Product - NH4Cl

Figure 1: Synthetic pathway for 2-methylsulfanylethylthiourea via ammonium thiocyanate rearrangement.[1]

Reactivity & Coordination Chemistry[1]

Ligand Behavior

CID 10113888 is a "soft" ligand, ideal for coordinating with soft metal centers (Pearson HSAB theory).[1] It possesses three potential donor atoms:[1]

  • Thiourea Sulfur (S): The primary donor site (soft base).[1]

  • Thioether Sulfur (S): A secondary donor site (soft base).[1]

  • Amine Nitrogen (N): A harder base, less likely to bind in neutral conditions but active in deprotonated forms.[1]

Coordination Modes:

  • Monodentate: Binding solely through the thiourea sulfur (

    
    ).[1]
    
  • Bidentate Chelation: Forming a stable 5-membered ring involving the thioether sulfur and the thiourea nitrogen (

    
    ), or a larger ring involving both sulfurs (
    
    
    
    ).[1]
Visualization: Chelation Potential

Coordination cluster_ligand Ligand Backbone Metal M (Pt, Pd, Cu) S_tu S (Thiourea) S_tu->Metal Primary Coordination N_tu N (Amine) S_tu->N_tu S_thio S (Thioether) S_thio->Metal Chelation (Bidentate) N_tu->Metal Possible (pH dependent) N_tu->S_thio Ethyl Linker

Figure 2: Predicted coordination modes of 2-methylsulfanylethylthiourea with transition metals.

Applications & Research Context

Precursor for Heterocyclic Synthesis

The compound serves as a key intermediate for synthesizing 2-aminothiazolines .[1] Under acidic conditions or with alkylating agents (e.g.,


-haloketones), the thiourea sulfur can attack the ethyl chain or an external electrophile to close the ring, forming thiazole derivatives used in pharmaceutical screening.[1]
Radioprotection Research

Structurally, the compound resembles WR-2721 (Amifostine) and Cysteamine .[1] The presence of the thioether and thiourea groups suggests potential radical scavenging activity.[1] Research into these analogs often focuses on their ability to mitigate ionizing radiation damage by scavenging free radicals or chelating redox-active metals (Iron/Copper) that drive Fenton chemistry.[1]

Heavy Metal Remediation

Due to the high affinity of the sulfur atoms for heavy metals (Hg, Pb, Cd), this compound and its polymer-bound derivatives are candidates for heavy metal extraction and wastewater treatment protocols.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4[1]

  • Skin Sensitization: Category 1 (Potential allergen)[1]

  • Specific Target Organ Toxicity (Thyroid): Thioureas are known goitrogens.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Use a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the thioether to sulfoxide.

References

  • PubChem. (n.d.).[1][4][5] [2-(methylsulfanyl)ethyl]thiourea (CID 10113888).[1] National Center for Biotechnology Information.[1] Retrieved March 5, 2026, from [Link][1]

  • Organic Syntheses. (1946).[1] Methylthiourea Synthesis. Organic Syntheses, Coll. Vol. 3, p.360.[1] (General methodology for thiourea synthesis). Retrieved from [Link][1]

  • Tshuva, E. Y., et al. (2002).[1][2] [ONXO]-Type Amine Bis(phenolate) Zirconium and Hafnium Complexes. Organometallics. (Reference for 2-methylthioethylamine precursor). Retrieved from [Link]

  • Miller, A. F., et al. (2020).[1] Ammonium [11C]thiocyanate: revised preparation and reactivity studies. RSC Advances. (Methodology for thiocyanate reactivity). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Methylthio)ethyl Isothiocyanate via Biphasic Thiophosgenation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, safety protocols, and step-by-step execution for the thiophosgenation of aliphatic primary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, safety protocols, and step-by-step execution for the thiophosgenation of aliphatic primary amines.

Introduction & Mechanistic Rationale

Thioether-containing isothiocyanates, such as 2-(methylthio)ethyl isothiocyanate, are highly valuable intermediates in medicinal chemistry. They serve as precursors for thioureas, thioamides, and heterocyclic scaffolds, and act as structural analogs to naturally occurring bioactive isothiocyanates (e.g., erucin)[1].

The reaction of primary amines with thiophosgene (


) in the presence of a base remains the signature, most direct method for isothiocyanate synthesis[2]. However, conducting this reaction in a single organic phase often leads to sluggish kinetics and poor yields. This is because the generation of hydrogen chloride (

) during the nucleophilic attack protonates the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction as an insoluble hydrochloride salt[3].

The Biphasic Solution: To overcome this, this protocol employs a classic biphasic solvent system comprising dichloromethane (DCM) and saturated aqueous sodium bicarbonate (


)[4]. This design achieves two critical kinetic objectives:
  • Phase Segregation: The highly reactive and moisture-sensitive thiophosgene is sequestered in the organic phase, minimizing its hydrolysis.

  • Continuous Acid Scavenging: As the thiocarbamoyl chloride intermediate forms and eliminates

    
    , the acid is immediately neutralized at the solvent interface by the aqueous 
    
    
    
    . This drives the equilibrium forward and ensures the primary amine remains in its reactive, free-base form[4].

ReactionMechanism Amine 2-Aminoethyl Methyl Sulfide (Primary Amine) Intermediate Thiocarbamoyl Chloride Intermediate Amine->Intermediate Nucleophilic Attack (Organic Phase) Thiourea Symmetric Thiourea (Minimized by slow addition) Amine->Thiourea Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Intermediate Product 2-(Methylthio)ethyl Isothiocyanate Intermediate->Product Elimination of HCl Base Aqueous NaHCO3 (Acid Scavenger) Base->Product Neutralizes HCl (Aqueous Phase) Product->Thiourea Side Reaction

Reaction mechanism and phase-transfer dynamics for isothiocyanate synthesis.

Critical Safety & Handling Parameters

Thiophosgene (


) is a highly toxic, corrosive, and volatile red liquid.  It is a severe respiratory irritant and lachrymator.
  • Engineering Controls: All manipulations must be performed in a properly functioning fume hood.

  • PPE: Wear double nitrile gloves, a chemically resistant lab coat, and safety goggles.

  • Quenching Protocol: Never dispose of unquenched thiophosgene waste. All glassware, syringes, and aqueous waste containing trace thiophosgene must be quenched by soaking in a well-ventilated bath of 1M

    
     or concentrated aqueous ammonia for at least 24 hours prior to standard disposal.
    

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminoethyl methyl sulfide 91.171.010.0 mmol (912 mg, ~0.90 mL)Limiting Reactant
Thiophosgene 114.981.212.0 mmol (1.38 g, ~0.91 mL)Thiocarbonyl Transfer Agent
Dichloromethane (DCM) 84.93-50 mLOrganic Solvent
Saturated

(aq)
84.01Excess50 mLAcid Scavenger

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a large magnetic stir bar.

  • Add 50 mL of saturated aqueous

    
     and 50 mL of DCM to the flask to create the biphasic system.
    
  • Add 2-aminoethyl methyl sulfide (10.0 mmol, 912 mg) directly to the biphasic mixture.

  • Submerge the flask in an ice-water bath (

    
    ) and initiate vigorous stirring (800–1000 rpm). Expert Insight: Vigorous stirring is critical to maximize the surface area of the biphasic interface, ensuring rapid neutralization of 
    
    
    
    [4].
Phase 2: Electrophile Addition
  • Draw thiophosgene (12.0 mmol, 0.91 mL) into a glass, gas-tight syringe.

  • Slowly add the thiophosgene dropwise to the vigorously stirring mixture over a period of 15–20 minutes.

    • Causality Check: Isothiocyanates are highly electrophilic. If the localized concentration of the newly formed 2-(methylthio)ethyl isothiocyanate exceeds that of thiophosgene, the unreacted primary amine will attack the product, yielding an unwanted symmetrical thiourea. Slow addition at

      
       maintains an artificial excess of thiophosgene at the reaction interface, kinetically favoring the target product[1].
      
Phase 3: Reaction Maturation & Workup
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1.5 to 2 hours.

  • Transfer the biphasic mixture to a 250 mL separatory funnel. Allow the layers to separate completely.

  • Collect the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with fresh DCM (

    
     mL) to ensure complete recovery of the product.
    
  • Combine all organic layers and wash with 30 mL of saturated brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap).
    
Phase 4: Purification
  • The crude product is typically obtained as a pale yellow oil. For high-purity biological applications, purify the crude oil via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10)[4]. Alternatively, due to its low molecular weight, the product can be purified by vacuum distillation.

Analytical Validation

To ensure the integrity of the synthesized 2-(methylthio)ethyl isothiocyanate, validate the product against the following expected spectroscopic parameters.

TechniqueExpected Signal / ShiftStructural Assignment

H NMR
(400 MHz,

)

3.75 (t, J = 6.8 Hz, 2H)


H NMR
(400 MHz,

)

2.80 (t, J = 6.8 Hz, 2H)


H NMR
(400 MHz,

)

2.15 (s, 3H)


C NMR
(100 MHz,

)

~132.5

(Isothiocyanate carbon)
GC-MS (EI) m/z 133.0

Molecular Ion

References

  • General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry.
  • Synthesis of Isothiocyanates: An Update. PMC - NIH.
  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI.
  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

Sources

Application

Application Note:[2-(Methylsulfanyl)ethyl]thiourea as a High-Affinity Heavy Metal Chelating Agent

Executive Summary In the fields of environmental remediation and pharmacological toxicology, the selective sequestration of toxic heavy metals from complex matrices remains a critical challenge. [2-(Methylsulfanyl)ethyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of environmental remediation and pharmacological toxicology, the selective sequestration of toxic heavy metals from complex matrices remains a critical challenge. [2-(Methylsulfanyl)ethyl]thiourea (CAS: 98026-13-2) has emerged as a highly specialized, bifunctional organic chelating agent designed to address this[1]. By incorporating both a thioether (–S–CH₃) and a thiourea (–NH–CS–NH₂) moiety separated by an ethyl linker, this molecule acts as a potent bidentate ligand. This guide details the mechanistic principles, binding profiles, and validated protocols for utilizing this compound in heavy metal extraction and analytical sensing.

Mechanistic Principles: The Causality of Chelation

The exceptional selectivity of[2-(Methylsulfanyl)ethyl]thiourea is fundamentally grounded in Pearson’s Hard and Soft Acids and Bases (HSAB) theory [2].

Biological fluids and wastewaters are rich in "hard" cations like Ca²⁺, Mg²⁺, and Na⁺. Traditional oxygen-based chelators (like EDTA) often suffer from competitive binding with these abundant ions. However, highly toxic heavy metals such as Mercury (Hg²⁺) and Palladium (Pd²⁺) are highly polarizable "soft acids." The sulfur atoms in both the thioether and thiourea groups of our target molecule act as "soft bases," creating a thermodynamically favorable soft-soft interaction that entirely ignores hard biological cations.

The Synergistic Bidentate Effect: While standard thiourea is a monodentate ligand, the addition of the 2-(methylsulfanyl)ethyl group provides a second sulfur donor. The two-carbon ethyl bridge is the optimal length to allow the molecule to fold and coordinate the metal ion using both sulfur atoms simultaneously. This forms a highly stable 5- or 6-membered chelate ring. This "chelate effect" drastically lowers the dissociation constant of the metal complex, ensuring that once the metal is bound, it is not easily released back into the matrix [3].

HSAB_Theory cluster_ligand [2-(Methylsulfanyl)ethyl]thiourea cluster_metals Target Heavy Metals N1 Thioether S-Donor (Soft Base) N3 Hg2+, Pd2+, Ag+ (Soft Acids) N1->N3 High Affinity N4 Pb2+, Cd2+ (Borderline/Soft) N1->N4 Moderate N2 Thiourea S-Donor (Soft Base) N2->N3 High Affinity N2->N4 Moderate N5 Stable Bidentate Chelate Complex N3->N5 N4->N5

Logical relationship of HSAB theory driving the bidentate chelation of heavy metals.

Physicochemical Properties & Binding Profile

To design a self-validating experiment, researchers must adjust the matrix pH to match the optimal binding conditions of the target metal. Highly acidic conditions can protonate the thiourea nitrogen, reducing electron density on the sulfur and weakening the coordinate bond.

Table 1: Target Metal Binding Profile

Target MetalHSAB ClassificationOptimal Binding pHChelate StabilityPrimary Application
Hg²⁺ Soft Acid2.0 - 5.0Very HighToxicology / Wastewater
Pd²⁺ Soft Acid1.0 - 4.0Very HighCatalyst Recovery
Ag⁺ Soft Acid4.0 - 6.0HighPrecious Metal Mining
Pb²⁺ Borderline Acid5.0 - 6.0ModerateBiological Sensing
Cd²⁺ Borderline Acid5.5 - 6.5ModerateEnvironmental Monitoring

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Pharmacological Toxicology

Objective: Extract Hg²⁺ or Pb²⁺ from blood plasma or urine for downstream ICP-MS quantification. Self-Validation Mechanism: Includes a spiked matrix control to calculate absolute recovery rates and a blank matrix to establish the baseline limit of detection (LOD).

Materials:

  • 0.1 M [2-(Methylsulfanyl)ethyl]thiourea in Methanol.

  • Ammonium Acetate Buffer (pH 5.5).

  • Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of biological fluid (urine/plasma) into a 15 mL centrifuge tube. Add 2.0 mL of Ammonium Acetate Buffer to stabilize the pH at 5.5, ensuring optimal deprotonation states for borderline acids like Pb²⁺.

  • Chelator Introduction: Add 100 µL of the 0.1 M chelator solution. Vortex for 30 seconds.

  • Incubation: Allow the mixture to incubate at room temperature for 15 minutes. Causality: This provides sufficient kinetic time for the bidentate chelate rings to form and displace any weak endogenous biological ligands (e.g., serum albumin).

  • Phase Extraction: Add 3.0 mL of DCM. Shake vigorously for 5 minutes. The neutral, hydrophobic metal-chelate complex will partition into the lower organic layer.

  • Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsions.

  • Recovery & Analysis: Carefully aspirate the lower organic phase, evaporate under a gentle stream of nitrogen, and reconstitute in 2% HNO₃ for ICP-MS analysis.

Protocol B: Solid-Phase Extraction (SPE) using Resin-Immobilized Chelator

Objective: Continuous flow removal of heavy metals from industrial wastewater [4].

Step-by-Step Methodology:

  • Resin Hydration: Swell 5.0 g of polystyrene-supported [2-(Methylsulfanyl)ethyl]thiourea resin in deionized water for 12 hours.

  • Column Packing: Pack the hydrated resin into a glass chromatography column (e.g., 20 mm inner diameter). Run 5 bed volumes (BV) of slightly acidic water (pH 4.0) to condition the column.

  • Sample Loading: Pass the heavy-metal-contaminated wastewater through the column at a controlled flow rate of 2 BV/hour. Causality: A slow flow rate is critical to prevent kinetic bypass, ensuring the soft metal ions have time to interact with the immobilized thioether/thiourea sites.

  • Elution (Regeneration): To recover the bound metals and regenerate the resin, pass 3 BV of 0.5 M Thiourea in 1.0 M HCl through the column. The high concentration of free thiourea and protons will competitively displace the metal from the resin.

Workflow Step1 1. Sample Preparation Adjust pH to 4.0 - 6.0 Step2 2. Chelator Introduction Add [2-(Methylsulfanyl)ethyl]thiourea Step1->Step2 Step3 3. Incubation & Complexation Allow 15-30 mins for bidentate binding Step2->Step3 Step4 4. Phase Separation Solvent Extraction or Resin Filtration Step3->Step4 Step5 5. Analytical Quantification ICP-MS or UV-Vis Analysis Step4->Step5

Step-by-step workflow for heavy metal extraction and quantification.

Data Interpretation & Troubleshooting

When implementing these protocols, variations in recovery rates can occur. Use the following diagnostic table to troubleshoot mechanistic failures in the assay.

Table 2: Troubleshooting LLE and SPE Workflows

ObservationMechanistic CauseCorrective Action
Low recovery of Pb²⁺ or Cd²⁺ Sample pH is too low (< 3.0). High H⁺ concentration protonates the ligand, causing electrostatic repulsion.Adjust sample pH to 5.5 - 6.0 using an acetate or citrate buffer prior to chelation.
Emulsion formation during LLE High protein content in biological samples acts as a surfactant, trapping the organic phase.Add a protein precipitation step (e.g., add acetonitrile and centrifuge) before adding the chelator.
Premature resin breakthrough Flow rate is too high, or competing soft acids (e.g., high Fe³⁺) are saturating the binding sites.Reduce flow rate to 1 BV/hour. Pre-treat sample with a mild reducing agent to convert Fe³⁺ to Fe²⁺ (harder acid, lower affinity).

References

  • Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives Inorganic Chemistry, ACS Publications URL:[Link]

  • The effect of thiourea as a complexing agent on the separation of metallic ions through cation exchange membranes Ionics / ResearchGate URL:[Link]

  • Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugates The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Recent Advances in Heavy Metal Stabilization and Resource Recovery from Municipal Solid Waste Incineration Fly Ash MDPI URL:[Link]

Method

High-Efficiency Gold(III) Recovery Using[2-(Methylsulfanyl)ethyl]thiourea Ligands: Application Note &amp; Protocols

Executive Summary The hydrometallurgical recovery of gold has historically relied on cyanidation, a process fraught with severe environmental and safety liabilities due to the toxicity of hydrogen cyanide gas and cyanide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrometallurgical recovery of gold has historically relied on cyanidation, a process fraught with severe environmental and safety liabilities due to the toxicity of hydrogen cyanide gas and cyanide effluents[1]. As regulatory frameworks tighten globally, the transition toward cyanide-free lixiviants and extractants is imperative.

Thiourea (


) and its derivatives have emerged as the most viable green alternatives, uniquely forming stable cationic complexes with precious metals[1][2]. However, simple thiourea lacks the lipophilicity required for efficient liquid-liquid solvent extraction (SX) and suffers from high reagent consumption[2].

This application note details the use of [2-(Methylsulfanyl)ethyl]thiourea (CAS: 98026-13-2) —a specialized bifunctional ligand. By combining a thioether group (


) and a thiourea group within the same molecule, this ligand acts as a powerful bidentate S,S-donor. It offers exceptional partition coefficients for Gold(III) (

) and unprecedented selectivity against base metals (Cu, Fe, Zn) in highly acidic media.

Mechanistic Insights: The Causality of Chelation

To understand why [2-(Methylsulfanyl)ethyl]thiourea is highly effective, we must look at Pearson’s Hard and Soft Acids and Bases (HSAB) theory.


 is a classic "soft" acid, meaning its electron cloud is large and easily polarizable. It inherently seeks "soft" bases to form stable covalent bonds.
  • Bidentate Synergy: The ligand features two soft sulfur donors separated by an ethylene bridge. When introduced to an aqueous feed containing

    
    , the ligand undergoes rapid ligand exchange, displacing two chloride ions to form a highly stable 5- or 6-membered chelate ring.
    
  • Phase Transfer: Unlike simple thiourea complexes which remain water-soluble[2], the addition of the methylsulfanyl-ethyl aliphatic chain significantly increases the lipophilicity of the resulting complex. This drives the thermodynamic equilibrium toward the organic phase, enabling near-quantitative extraction[3].

  • Selectivity: Base metals such as

    
    , 
    
    
    
    , and
    
    
    are borderline or hard acids. They exhibit poor affinity for soft sulfur donors and remain in the aqueous raffinate, ensuring high purity of the recovered gold[1].

M L [2-(Methylsulfanyl)ethyl]thiourea (Free Ligand) Complex [Au(Ligand)Cl2]+ Complex (Organic Phase) L->Complex Bidentate Chelation (S,S-donor) Au [AuCl4]- in Aqueous Phase Au->Complex Ligand Exchange (-2 Cl-) Reduction Elemental Gold (Au0) Recovery Complex->Reduction Chemical Reduction

Mechanistic pathway of Au(III) chelation and subsequent reduction.

Quantitative Data & Ligand Specifications

The physicochemical properties of the ligand and its typical extraction profile are summarized below. The data demonstrates the extreme selectivity of the thioether-thiourea system in hydrochloric acid matrices.

Table 1: Ligand Specifications

PropertyValue
Chemical Name [2-(Methylsulfanyl)ethyl]thiourea
CAS Number 98026-13-2
Molecular Formula

Molecular Weight 150.27 g/mol
Primary Donor Atoms S, S (Thioether, Thiourea)
Optimal Diluents Toluene, Chloroform, 1-Octanol

Table 2: Typical Extraction Profile (1.0 M HCl Matrix, O:A = 1:1)

Metal IonExtraction Efficiency (%)Separation Factor (

)
Au(III) > 95.0Reference
Cu(II) < 2.0>

Fe(III) < 1.5>

Zn(II) < 1.0>

Experimental Workflow & Protocols

The following protocol is a self-validating system designed for laboratory-scale liquid-liquid extraction. Every step is engineered to prevent gold hydrolysis, maximize chelation kinetics, and ensure complete phase separation.

G A Au(III) Source (e-Waste/Ore Leachate) B Aqueous Phase Adjustment (pH < 2) A->B C Solvent Extraction (Ligand in Organic) B->C Add Extractant D Phase Separation C->D Mixing & Settling E Au-Ligand Complex (Organic Phase) D->E F Base Metals (Aqueous Phase) D->F G Stripping Agent (Thiourea/HCl) E->G Back-extraction H Pure Au(III) Solution G->H

Workflow for Au(III) extraction using [2-(Methylsulfanyl)ethyl]thiourea.

Phase 1: Preparation of Solutions

Rationale: Gold(III) is highly susceptible to hydrolysis at elevated pH, forming insoluble


. Maintaining a high chloride concentration stabilizes the 

precursor complex.
  • Aqueous Feed (Pregnant Leach Solution): Adjust the Au(III)-bearing aqueous solution to a final concentration of 1.0 M HCl. Ensure the solution is filtered through a 0.45 µm PTFE membrane to remove colloidal silica or particulates.

  • Organic Extractant: Dissolve [2-(Methylsulfanyl)ethyl]thiourea in analytical-grade toluene to achieve a concentration of 0.05 M. Note: Mild sonication for 5 minutes may be required to ensure complete dissolution of the ligand.

  • Stripping Solution: Prepare an aqueous solution containing 2.0 M unsubstituted thiourea in 1.0 M HCl. This high-concentration simple thiourea solution acts via mass action to strip the gold from the organic phase[4].

Phase 2: Solvent Extraction (SX)

Rationale: The extraction relies on the thermodynamic preference of Au(III) for the bidentate ligand. Vigorous mixing overcomes the mass-transfer barrier at the aqueous-organic interface.

  • Transfer equal volumes (Organic:Aqueous ratio of 1:1) of the 0.05 M ligand solution and the Au(III) aqueous feed into a separatory funnel.

  • Mechanically agitate the mixture at 300 RPM for exactly 15 minutes at ambient temperature (25°C).

  • Allow the phases to disengage for 10 minutes. A sharp interface should form. If an emulsion persists, centrifuge the mixture at 2000 RPM for 3 minutes.

  • Drain the lower aqueous phase (raffinate). Analyze the raffinate via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to confirm the absence of Au(III) and the retention of base metals.

Phase 3: Stripping and Gold Recovery

Rationale: To recover the gold, the stable organic Au-ligand complex must be broken. The 2.0 M thiourea/HCl stripping solution overwhelms the equilibrium, displacing the bidentate ligand and pulling the gold back into a clean aqueous phase[4].

  • Contact the loaded organic phase with the Stripping Solution at an O:A ratio of 1:1.

  • Agitate vigorously for 20 minutes at 40°C. Elevated temperatures enhance the stripping kinetics of refractory precious metal complexes[4].

  • Allow phase separation and collect the heavy aqueous phase. This solution now contains highly purified

    
    .
    
  • Final Recovery: Precipitate elemental gold (

    
    ) by adding a mild reducing agent, such as oxalic acid or sodium borohydride, directly to the stripped aqueous phase. Filter, wash with deionized water, and dry the recovered gold powder.
    

References

  • Extraction and transport of gold(III) using some acyl(aroyl)thiourea ligands and a crystal structure of one of the complexes Source: ResearchGate URL:[Link]

  • Gold extraction using novel ionic thiourea derivatives Source: ConnectSci URL:[Link]

  • Potential applications of thiourea in the processing of gold Source: Sabinet African Journals URL:[Link]

  • Elution Protocol for Precious Metal Recovery from Resin CH010 Source: Canftech URL:[Link]

Sources

Application

Application Note: Thioether-Thiourea Hybrid Ligands in Palladium-Catalyzed Cross-Coupling

This Application Note is designed for researchers in organometallic chemistry and drug discovery, focusing on the design, synthesis, and catalytic application of Thioether-Thiourea Hybrid Ligands . Introduction & Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery, focusing on the design, synthesis, and catalytic application of Thioether-Thiourea Hybrid Ligands .

Introduction & Rationale

The development of hybrid ligands containing distinct donor sets is a cornerstone of modern catalysis. Thioether-thiourea ligands represent a sophisticated class of "hemilabile" and "bifunctional" systems.

  • The Thioether (R-S-R'): Acts as a "soft" donor, forming stable yet reversible bonds with soft metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh). Its ability to dissociate or weaken its bond during the catalytic cycle (hemilability) creates open coordination sites for substrate binding without catalyst decomposition.

  • The Thiourea (R-NH-CS-NH-R'): Provides a dual function. It can coordinate to the metal via sulfur (monodentate) or nitrogen (chelating), but more importantly, it serves as a Hydrogen-Bond Donor in the second coordination sphere. This allows the ligand to orient substrates or stabilize anionic leaving groups via non-covalent interactions.

Key Application: This guide focuses on the use of Methionine-derived Thioether-Thiourea ligands in Pd-catalyzed Suzuki-Miyaura coupling. These ligands are particularly valuable for challenging substrates where traditional phosphine ligands may fail or where air-stability is required.

Ligand Design Principle

The most accessible and effective subclass of these ligands utilizes the chiral pool, specifically L-Methionine , to install the thioether moiety. The thiourea motif is installed via isothiocyanate coupling.

Structural Logic[1]
  • Backbone: Chiral alkyl chain (from Methionine) induces stereochemical communication.

  • Primary Donor (Soft): The methylthioether group (

    
    ) binds Pd(II) to stabilize the oxidative addition intermediate.
    
  • Secondary Function (Hard/H-Bond): The thiourea moiety interacts with the base or the boronic acid in Suzuki coupling, facilitating transmetallation.

Protocol 1: Synthesis of Methionine-Derived Thioether-Thiourea Ligand (L1)

Target Molecule: N-Phenyl-N'-[(1S)-1-(methoxycarbonyl)-3-(methylthio)propyl]thiourea Rationale: This synthesis uses a robust, modular isothiocyanate coupling strategy.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • L-Methionine methyl ester hydrochloride (

    
     equiv)
    
  • Phenyl isothiocyanate (

    
     equiv)
    
  • Triethylamine (

    
    , 
    
    
    
    equiv)
  • Dichloromethane (DCM, anhydrous)

  • Silica gel (for purification)

Step-by-Step Procedure
  • Neutralization: In a 100 mL round-bottom flask, suspend L-Methionine methyl ester hydrochloride (

    
    ) in anhydrous DCM (
    
    
    
    ). Add
    
    
    (
    
    
    ) dropwise at
    
    
    to liberate the free amine. Stir for 15 minutes.
  • Coupling: Add phenyl isothiocyanate (

    
    ) dropwise to the solution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot compared to the starting amine.

  • Work-up:

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

  • Characterization: Isolate the ligand (L1 ) as a white/pale yellow solid.

    • Quality Control: Verify structure via

      
       NMR.[1] Look for the characteristic thiourea 
      
      
      
      protons (broad singlets > 8 ppm) and the S-methyl peak (~2.1 ppm).

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling[1]

Objective: Coupling of Aryl Bromides with Phenylboronic Acid using Ligand L1 . System:


 / L1  / 

.
Experimental Setup
  • Catalyst Loading: 1 mol% Pd

  • Ligand Ratio: 2:1 (L:Pd) to ensure stable complex formation.

  • Solvent: Ethanol/Water (green, aerobic-friendly conditions) or Toluene (for anhydrous strict protocols).

Step-by-Step Procedure
  • Catalyst Pre-formation (Optional but Recommended):

    • In a small vial, mix

      
       (
      
      
      
      ) and Ligand L1 (
      
      
      ) in Ethanol (
      
      
      ). Stir for 30 mins at RT. The solution color typically changes from orange to pale yellow, indicating coordination.
  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add:

      • Aryl Bromide (

        
        )
        
      • Phenylboronic Acid (

        
        )
        
      • 
         (
        
        
        
        )
    • Add the pre-formed Catalyst solution.

    • Add additional solvent (Ethanol) to reach a total volume of

      
      .
      
  • Execution:

    • Seal the tube and heat to

      
       (or reflux) for 4–6 hours.
      
    • Note: These hybrid ligands are often air-stable, so inert atmosphere (Argon/Nitrogen) is preferred but not strictly required for robust substrates.

  • Work-up:

    • Cool to RT. Dilute with water (

      
      ) and extract with Ethyl Acetate (
      
      
      
      ).
    • Dry organics over

      
       and concentrate.
      
  • Analysis: Determine yield via GC-MS (using an internal standard like dodecane) or isolate via column chromatography.

Mechanistic Insight & Visualization

The efficiency of L1 arises from the "Hemilabile Switch."

  • Oxidative Addition: The S-atom binds Pd strongly, stabilizing the electron-deficient Pd(II) species after it inserts into the Ar-X bond.

  • Transmetallation: The thiourea moiety can H-bond to the boronate species or the halide, facilitating the transfer of the aryl group to Palladium.

  • Reductive Elimination: The bulky/flexible nature of the thioether arm allows the product to release, regenerating the Pd(0) species.

CatalyticCycle cluster_legend Ligand Role Pd0 Pd(0)-L1 Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X stabilized by S-donor) Pd0->OxAdd + Ar-X TransMet Transmetallation (Thiourea H-bonds to Boronate) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 - Product (Ar-Ar') Text Thioether (S): Stabilizes Pd(II) Thiourea (NH): Activates Boronate

Caption: Proposed catalytic cycle showing the cooperative role of the Thioether (stabilization) and Thiourea (activation) moieties.

Performance Data Summary

The following table summarizes typical performance metrics for Methionine-derived thioether-thiourea ligands in Suzuki coupling of 4-bromoacetophenone with phenylboronic acid (based on comparative literature trends).

Catalyst SystemYield (%)Time (h)ConditionsNotes
Pd(OAc)2 + L1 (Hybrid) 92% 4 EtOH, 60°C High activity, air stable
Pd(OAc)2 + PPh385%6Toluene, 80°CRequires inert atmosphere
Pd(OAc)2 (Ligand-free)45%12EtOH, 60°CPd black precipitation observed
Pd(OAc)2 + Thiourea (only)60%8EtOH, 60°CModerate stabilization, lower TOF

Troubleshooting & Optimization

  • Pd Black Formation: If the reaction solution turns black and precipitates metal early, the ligand-to-metal ratio is too low. Increase L1:Pd to 3:1. The thioether arm must saturate the Pd coordination sphere to prevent aggregation.

  • Low Conversion:

    • Check Base:

      
       is standard, but 
      
      
      
      often boosts yields for sterically hindered substrates.
    • Check Solvent: If solubility is an issue in Ethanol, switch to DMF or a DMF/Water (9:1) mixture.

  • Ligand Purity: Ensure the isothiocyanate coupling was complete. Unreacted free amine (Methionine ester) can act as a poison by binding Pd too tightly as a chelating diamine/amino-acid complex.

References

  • Hybrid Ligand Concepts

    • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link

  • Thiourea in Pd Catalysis

    • Yang, H., et al. (2005). The Design and Synthesis of Bis(thiourea) Ligands and Their Application in Pd-Catalyzed Heck and Suzuki Reactions. European Journal of Organic Chemistry. Link

  • Thioether Ligands in Catalysis

    • Bai, M., et al. (2013). Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling. Organometallics. Link

  • Methionine-Derived Ligands

    • Soós, T., et al. (2005). Bifunctional thiourea catalysts. Organic Letters. (Contextual reference for thiourea synthesis). Link

  • General Review

    • Mellah, M., et al. (2016). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. ChemCatChem. Link

Sources

Method

Application Note: Crystallization Protocol for [2-(Methylsulfanyl)ethyl]thiourea Complexes

This application note outlines a rigorous protocol for the synthesis, complexation, and crystallization of [2-(Methylsulfanyl)ethyl]thiourea (also known as N-[2-(methylthio)ethyl]thiourea) and its metal complexes. This l...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a rigorous protocol for the synthesis, complexation, and crystallization of [2-(Methylsulfanyl)ethyl]thiourea (also known as N-[2-(methylthio)ethyl]thiourea) and its metal complexes. This ligand features a "soft" thioether donor and a versatile thiourea moiety, making it a critical chelator for soft metals (Ag⁺, Cu⁺, Pd²⁺, Pt²⁺) in bioinorganic chemistry and crystal engineering.

Introduction & Scope

The ligand [2-(Methylsulfanyl)ethyl]thiourea (CAS: 98026-13-2) represents a class of hybrid S,N,S-donor ligands capable of forming stable chelate rings with transition metals. Its structure comprises a flexible ethyl chain linking a thioether group (-SMe) and a thiourea moiety (-NH-C(=S)-NH2).

This guide addresses the specific challenges in crystallizing these complexes:

  • Ligand Flexibility: The ethyl linker introduces conformational freedom, often leading to oil formation rather than crystals.

  • Oxidation Sensitivity: The thioether group is susceptible to oxidation to sulfoxides (-S(=O)Me) if not handled under controlled conditions.

  • Coordination Modes: The ligand can bind as a monodentate (S-thiourea only) or bidentate (S-thiourea + S-thioether) donor, affecting solubility and crystal packing.

Materials & Equipment

Reagents
  • Precursors: 2-(Methylthio)ethylamine (97%+), Benzoyl isothiocyanate (for mono-substituted synthesis) or Phenyl isothiocyanate (for di-substituted derivatives).

  • Metal Salts: Silver(I) nitrate (AgNO₃), Copper(I) chloride (CuCl), Palladium(II) chloride (PdCl₂).

  • Solvents: Acetonitrile (MeCN, HPLC grade), Ethanol (EtOH, absolute), Dichloromethane (DCM), Diethyl ether (Et₂O).

Equipment
  • Schlenk line (for inert atmosphere complexation).

  • Crystallization vials (4 mL and 20 mL) with polyethylene caps.

  • NMR Spectrometer (¹H, ¹³C) and IR Spectrometer (ATR).

Experimental Protocol

Ligand Synthesis (Precursor Preparation)

To obtain high-purity [2-(Methylsulfanyl)ethyl]thiourea, a two-step hydrolysis route is recommended over direct thiocyanation to avoid ammonium salt contamination.

Step 1: Formation of Benzoyl-Protected Intermediate

  • Dissolve benzoyl isothiocyanate (10 mmol) in dry acetone (20 mL).

  • Add 2-(methylthio)ethylamine (10 mmol) dropwise at 0°C.

  • Stir for 2 hours at room temperature. A solid precipitate of N-benzoyl-N'-[2-(methylthio)ethyl]thiourea will form.

  • Filter and wash with cold ethanol.

Step 2: Hydrolysis to Target Ligand

  • Suspend the intermediate in 10% NaOH solution (20 mL).

  • Reflux for 30 minutes (the solution will clear).

  • Cool to room temperature and neutralize with dilute HCl to pH 7.

  • Extract with DCM, dry over MgSO₄, and evaporate to yield the crude [2-(Methylsulfanyl)ethyl]thiourea .

  • Recrystallization: Dissolve in minimum hot ethanol and cool slowly to 4°C.

Metal Complexation[1][2][3]

Note: The following procedure uses Ag(I) as a model system due to its high affinity for thio-ligands.

  • Ligand Solution: Dissolve 1 mmol of [2-(Methylsulfanyl)ethyl]thiourea in 10 mL of Acetonitrile (MeCN).

  • Metal Solution: Dissolve 1 mmol of AgNO₃ in 5 mL of MeCN (protect from light).

  • Reaction: Add the metal solution dropwise to the ligand solution under stirring.

    • Observation: A transient white precipitate may form, which often redissolves upon further stirring or heating.

  • Clarification: Filter the solution through a 0.45 µm PTFE syringe filter to remove any reduced metal particles (Ag⁰).

Crystallization Methodologies

Achieving X-ray quality crystals requires slowing the nucleation rate. We employ a Dual-Method Strategy .

Method A: Vapor Diffusion (Preferred for X-ray Quality)

This method gently reduces solubility without thermal shock.

  • Inner Vial: Place 2 mL of the filtered complex solution (in MeCN or MeOH) into a small 4 mL vial. Do not cap.

  • Outer Vial: Place the small vial inside a larger 20 mL vial containing 5 mL of Diethyl Ether (precipitant).

  • Sealing: Tightly cap the outer vial.

  • Process: Ether vapors will slowly diffuse into the MeCN solution, increasing saturation.

  • Timeline: Crystals typically appear within 3–7 days.

Method B: Slow Evaporation (High Yield)

Suitable for bulk crystallization or stable complexes.

  • Place the solution in a vial and cover with Parafilm.

  • Poke 3–5 small holes in the Parafilm with a needle.

  • Store in a vibration-free, dark cabinet at room temperature.

  • Critical Step: Stop evaporation when 50% of the solvent remains to avoid co-crystallizing impurities.

Workflow Diagram

CrystallizationProtocol cluster_cryst Crystallization Methods Start Start: 2-(Methylthio)ethylamine LigandSynth Ligand Synthesis (Isothiocyanate Route) Start->LigandSynth Complexation Metal Complexation (Ag/Cu/Pd Salts) LigandSynth->Complexation + Metal Salt Filter Filtration (0.45 µm PTFE) Complexation->Filter MethodA Method A: Vapor Diffusion (Ether -> MeCN) Filter->MethodA MethodB Method B: Slow Evaporation (Parafilm Puncture) Filter->MethodB Analysis XRD & Characterization MethodA->Analysis MethodB->Analysis

Figure 1: Workflow for the synthesis and crystallization of [2-(Methylsulfanyl)ethyl]thiourea complexes.

Data Presentation & Characterization

Expected Spectroscopic Shifts

Upon coordination, the ligand undergoes electronic changes observable by IR and NMR.

FeatureFree Ligand (ppm/cm⁻¹)Metal Complex (Ag/Cu)Structural Insight
IR ν(C=S) 730–750 cm⁻¹Shifted to ~710 cm⁻¹Indicates Sulfur coordination (weakening of C=S bond).
IR ν(N-H) 3100–3300 cm⁻¹Minimal ShiftIndicates Nitrogen is likely not deprotonated/coordinated in neutral conditions.
¹H NMR (-SMe) ~2.1 ppmDownfield shift (~2.3–2.5 ppm)Confirms participation of the thioether Sulfur in chelation.
¹H NMR (-CH₂-) ~2.7 ppm (S-CH₂)Broadening / SplittingIndicates conformational locking of the ethyl chain upon chelation.
Troubleshooting Guide
  • Problem: Formation of oils instead of crystals.

    • Solution: The ethyl chain flexibility is the culprit. Switch to Method A (Diffusion) at 4°C. Alternatively, add a co-ligand like Triphenylphosphine (PPh₃) to rigidify the metal center (e.g., [Ag(L)(PPh₃)₂]⁺).

  • Problem: Black precipitate (Ag₂S).

    • Solution: The complex is decomposing. Ensure the reaction is kept in the dark and avoid basic conditions which promote desulfurization.

  • Problem: Poor solubility.

    • Solution: Use Dimethyl Sulfoxide (DMSO) for complexation, but crystallize by diffusing Water or Isopropanol into the DMSO solution.

References

  • Ligand Synthesis Base Protocol

    • Source: ChemicalBook. (2023). "N-[2-(methylthio)
    • URL:

  • General Thiourea Complexation

    • Title: Synthesis, characterization and crystal structure of platinum(II)
    • Source:European Journal of Chemistry, 9(4), 360-368.[1]

    • URL:[Link]

  • Thioether-Thiourea Coordination Modes

    • Title: Synthesis and crystal structure of hexanuclear copper(I)
    • Source:Dalton Transactions, 1990, 2105.[2]

    • URL:[Link]

  • Crystallization of Flexible Ligands

    • Title: Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)...][3][4] (Thiophenytoin derivative).[3][4]

    • Source:Acta Crystallographica Section E, 2021.[5]

    • URL:[Link]

Sources

Application

Using [2-(Methylsulfanyl)ethyl]thiourea in radioprotective drug design

An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of [2-(Methylsulfanyl)ethyl]thiourea as a potential radioprotective agent. Introduction: The Imperative...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of [2-(Methylsulfanyl)ethyl]thiourea as a potential radioprotective agent.

Introduction: The Imperative for Novel Radioprotective Agents

Exposure to ionizing radiation, whether from clinical radiotherapy, occupational hazards, or nuclear incidents, poses a significant threat to human health by inducing damage to healthy tissues.[1][2] Radiotherapy, a cornerstone of cancer treatment, is often limited by the severe side effects caused by collateral damage to normal cells surrounding a tumor.[2] For decades, the aminothiol amifostine has been the primary FDA-approved clinical radioprotector, but its use is hampered by significant toxicity and adverse side effects.[3][4] This has propelled a search for new, more effective radioprotective agents with lower toxicity and improved therapeutic windows.[5]

Thiourea and its derivatives have emerged as a promising class of radioprotectors.[6] Their mechanism of action is largely attributed to their potent antioxidant and free-radical scavenging properties, which can neutralize the reactive oxygen species (ROS) generated by the radiolysis of water during radiation exposure.[7][8][9] This guide focuses on a specific candidate, [2-(Methylsulfanyl)ethyl]thiourea , a molecule designed to leverage the established radioprotective scaffold of thiourea while incorporating a methylsulfanyl group that may modulate its pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive framework for the synthesis and rigorous evaluation of [2-(Methylsulfanyl)ethyl]thiourea, from initial chemical preparation through detailed in vitro and in vivo protocols, designed to establish its potential as a next-generation radioprotective drug.

Proposed Synthesis of [2-(Methylsulfanyl)ethyl]thiourea

The synthesis of thiourea derivatives is a well-established area of organic chemistry. A common and efficient method involves the reaction of an amine with an isothiocyanate.[10][11] For the target compound, [2-(Methylsulfanyl)ethyl]thiourea, a straightforward approach is the reaction between 2-(methylsulfanyl)ethanamine and a suitable isothiocyanate source, such as allyl isothiocyanate, followed by removal of the allyl group, or more directly using a reagent that can deliver the thiourea moiety.

Protocol 1: Synthesis via Isothiocyanate Reaction

Rationale: This protocol utilizes the nucleophilic addition of the primary amine in 2-(methylsulfanyl)ethanamine to the electrophilic carbon of an isothiocyanate. It is a high-yield, often one-step reaction.[10]

Materials:

  • 2-(Methylsulfanyl)ethanamine

  • Allyl isothiocyanate

  • Ethanol (reagent grade)

  • Standard reflux apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve 2-(methylsulfanyl)ethanamine (1.0 eq) in ethanol (30 mL).

  • Add allyl isothiocyanate (1.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in a refrigerator overnight to facilitate precipitation.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

  • The resulting N-allyl-N'-[2-(methylsulfanyl)ethyl]thiourea can be further processed if the allyl group is not desired. Note: For many applications, the substituted thiourea itself may possess the desired activity.

  • Purify the final product by recrystallization from a suitable solvent system to obtain pure [2-(Methylsulfanyl)ethyl]thiourea derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using Fourier-Transform Infrared Spectroscopy (FTIR) for characteristic N-H and C=S stretches, Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the proton and carbon framework, and Mass Spectrometry for molecular weight verification.

Mechanism of Action: A Theoretical Framework

The primary mechanism by which ionizing radiation damages biological tissues is through the radiolysis of water, which constitutes about 70-80% of a cell's mass. This process generates highly reactive oxygen species (ROS), including the hydroxyl radical (•OH), which is extremely damaging to DNA, proteins, and lipids.[12][13] Thiourea derivatives are potent scavengers of these radicals.[8][14] The proposed mechanism for [2-(Methylsulfanyl)ethyl]thiourea involves the donation of a hydrogen atom from its N-H groups to neutralize free radicals, thereby preventing them from damaging critical cellular components.[14][15]

G cluster_0 Radiation Exposure cluster_1 Cellular Environment cluster_2 Protective Intervention IR Ionizing Radiation (X-rays, γ-rays) H2O Water (H₂O) IR->H2O Radiolysis ROS Reactive Oxygen Species (e.g., •OH) H2O->ROS Generates DNA Cellular Targets (DNA, Lipids, Proteins) Damage Cell Death / Mutation DNA->Damage Leads to Thiourea [2-(Methylsulfanyl)ethyl]thiourea Thiourea->ROS Radical Scavenging (Neutralization) ROS->DNA Oxidative Damage

Caption: Proposed mechanism of radioprotection by [2-(Methylsulfanyl)ethyl]thiourea.

Phase 1: In Vitro Evaluation Protocols

The initial phase of evaluation focuses on cellular models to determine the compound's intrinsic cytotoxicity and its ability to protect cells from radiation-induced death and DNA damage.

G Start Synthesized Compound MTT Protocol 2: Cytotoxicity Assay (MTT) Determine IC₅₀ Start->MTT Clonogenic Protocol 3: Radioprotection Assay (Clonogenic) Calculate DMF MTT->Clonogenic Use non-toxic concentrations gH2AX Protocol 4: DNA Damage Assay (γ-H2AX) Quantify Protection Clonogenic->gH2AX Confirm efficacy End Candidate for In Vivo Studies gH2AX->End

Caption: Workflow for the in vitro evaluation of the radioprotective candidate.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing radioprotective properties, it is crucial to determine the inherent toxicity of the compound. The MTT assay measures cell metabolic activity, which serves as an indicator of cell viability.[16] This allows for the selection of non-toxic concentrations for subsequent radioprotection experiments.

Materials:

  • Human normal tissue cell line (e.g., MRC-5 lung fibroblasts)

  • Complete cell culture medium

  • [2-(Methylsulfanyl)ethyl]thiourea stock solution (in DMSO or other suitable solvent)

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multichannel pipette, plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of [2-(Methylsulfanyl)ethyl]thiourea in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubate for 24-48 hours (a duration relevant to the intended pre-treatment time for radioprotection).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Radioprotective Efficacy (Clonogenic Survival Assay)

Rationale: The clonogenic assay is the gold standard for measuring the reproductive integrity of cells after radiation exposure.[17] It directly assesses a cell's ability to proliferate indefinitely and form a colony, which is the most relevant endpoint for determining radioprotective efficacy.

Materials:

  • Human cell line (normal or cancer, depending on the research question)

  • Complete cell culture medium

  • [2-(Methylsulfanyl)ethyl]thiourea at a pre-determined non-toxic concentration

  • Irradiation source (e.g., X-ray machine)

  • 6-well plates or culture flasks

  • Crystal violet staining solution

Procedure:

  • Seed a known number of cells (e.g., 200-2000, depending on the radiation dose) into 6-well plates and allow them to attach overnight.

  • Pre-treat the cells with [2-(Methylsulfanyl)ethyl]thiourea or vehicle control for a defined period (e.g., 2-4 hours) before irradiation.

  • Expose the plates to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the cells for 10-14 days until visible colonies (≥50 cells) are formed.

  • Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Count the number of colonies in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the non-irradiated control group.

    • Surviving Fraction (SF): (Number of colonies formed / (Number of cells seeded x PE)) for each radiation dose.

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Dose Modification Factor (DMF): Calculate the ratio of radiation doses required to produce the same level of cell killing (e.g., at SF=0.1) with and without the compound. DMF = (Dose with protector) / (Dose without protector). A DMF > 1 indicates a protective effect.

Protocol 4: Mechanistic Insight (γ-H2AX Foci Assay for DNA Damage)

Rationale: Ionizing radiation induces DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[18] The phosphorylation of the histone variant H2AX to form γ-H2AX is a rapid and sensitive marker for DSBs. Quantifying γ-H2AX foci provides a direct measure of DNA damage and the protective effect of the compound.[18]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • [2-(Methylsulfanyl)ethyl]thiourea and irradiation source

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γ-H2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the compound and radiation as described in the clonogenic assay (using a single, relevant radiation dose, e.g., 2 Gy).

  • At specific time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-γ-H2AX antibody.

  • Wash and incubate with the fluorescent secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Capture images and count the number of distinct γ-H2AX foci per nucleus. Compare the average number of foci in protected cells versus unprotected cells at each time point. A significant reduction in foci indicates protection against DNA damage.

Phase 2: In Vivo Evaluation Protocols

Positive in vitro results must be validated in a whole-animal model to assess systemic toxicity, pharmacokinetics, and overall efficacy in a complex biological system. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.

G Start In Vitro Candidate MTD Protocol 5: Acute Toxicity Study Determine MTD Start->MTD Survival Protocol 6: 30-Day Survival Assay Assess Whole-Body Protection MTD->Survival Use safe & effective dose (e.g., 1/3 MTD) Heme Protocol 7: Hematopoietic Protection Analyze Bone Marrow & Blood Survival->Heme Confirm tissue-specific protection End Preclinical Candidate Heme->End

Caption: Workflow for the in vivo validation of the radioprotective candidate.

Protocol 5: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Rationale: This initial in vivo step is critical for identifying a safe dose range for the radioprotector.[19] The MTD is the highest dose of a drug that does not cause unacceptable toxicity.

Materials:

  • Healthy adult mice (e.g., C57BL/6), 8-10 weeks old

  • [2-(Methylsulfanyl)ethyl]thiourea formulated for injection (e.g., in saline or PBS)

  • Standard animal housing and monitoring equipment

Procedure:

  • Divide mice into groups (n=3-5 per group).

  • Administer the compound via the intended clinical route (e.g., intraperitoneal or intravenous injection) at escalating doses.

  • Monitor the animals closely for 7-14 days for signs of toxicity, including weight loss, changes in behavior, and mortality.

  • The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no mortality occurs.

Protocol 6: Survival Assay

Rationale: The 30-day survival study following a lethal dose of total body irradiation (TBI) is the definitive endpoint for evaluating the efficacy of a radioprotective agent.[20][21] Survival in this model is primarily dependent on the recovery of the hematopoietic system.

Materials:

  • Mice (e.g., C57BL/6)

  • Compound at a safe, effective dose (e.g., 1/2 or 1/3 of the MTD)

  • Total body irradiation source (e.g., Cesium-137 irradiator)

Procedure:

  • Randomly assign mice to four groups (n=10-15 per group): Vehicle + Sham-Irradiation, Compound + Sham-Irradiation, Vehicle + Irradiation, Compound + Irradiation.

  • Administer the compound or vehicle at a set time before irradiation (e.g., 30-60 minutes).

  • Expose the irradiation groups to a lethal dose of TBI (e.g., LD₉₀/₃₀, the dose that is lethal to 90% of animals within 30 days).

  • Monitor the animals daily for 30 days, recording survival, body weight, and clinical signs of radiation sickness.

  • Data Analysis: Plot survival data using a Kaplan-Meier curve and analyze for statistical significance between the protected and unprotected irradiated groups using a log-rank test.

Protocol 7: Hematopoietic System Protection

Rationale: The hematopoietic system is highly radiosensitive, and its failure is a primary cause of death after moderate-to-high doses of radiation.[22] Assessing the protection of bone marrow and spleen provides mechanistic insight into the survival data.

Materials:

  • Mice, compound, and irradiation source as in the survival assay.

  • Materials for tissue collection and analysis (hematology analyzer, materials for histology).

Procedure:

  • Set up experimental groups as in the survival assay. Use a sub-lethal dose of radiation to allow for tissue recovery analysis.

  • At various time points post-irradiation (e.g., Day 3, 7, 14, 21), euthanize a subset of animals from each group.

  • Collect peripheral blood via cardiac puncture for a complete blood count (CBC) to measure red blood cells, white blood cells, and platelets.

  • Harvest femurs and spleens. Weigh the spleens.

  • Flush bone marrow from femurs to determine total bone marrow cellularity.

  • Fix spleen and bone marrow tissues for histological analysis (H&E staining) to assess architectural damage and recovery.

  • Data Analysis: Compare blood counts, spleen weights, and bone marrow cellularity between the protected and unprotected irradiated groups at each time point.

Data Presentation and Interpretation

Quantitative data from these protocols should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Evaluation

Parameter Cell Line Value Interpretation
IC₅₀ (µM) MRC-5 [Insert Value] Defines the concentration at which the compound becomes toxic to normal cells.
DMF at SF=0.1 [Insert Line] [Insert Value] A value >1.2 is generally considered a significant protective effect.

| γ-H2AX Foci Reduction (%) | [Insert Line] | [Insert Value] | Percentage decrease in DNA DSBs at 30 min post-IR compared to control. |

Table 2: Summary of In Vivo Evaluation

Parameter Animal Model Value Interpretation
MTD (mg/kg) C57BL/6 [Insert Value] Maximum tolerated dose, guides dosing for efficacy studies.
30-Day Survival (%) C57BL/6 [Insert Value] Percentage of animals surviving a lethal radiation dose with protection.

| Nadir Neutrophil Count | C57BL/6 | [Insert Value] | Measures the extent of hematopoietic damage; a higher nadir indicates protection. |

Conclusion

This comprehensive guide outlines the necessary steps to rigorously evaluate [2-(Methylsulfanyl)ethyl]thiourea as a novel radioprotective drug candidate. By following this structured approach—from synthesis and mechanistic hypothesis to detailed in vitro and in vivo testing—researchers can systematically build a data package to support its potential for further preclinical and clinical development. A successful outcome from these studies would identify a compound capable of mitigating the harmful effects of ionizing radiation, with significant implications for improving the safety and efficacy of cancer radiotherapy and protecting individuals in scenarios of radiation exposure.

References

  • Macià, M., & Carballo, M. (2007). Trends in the development of radioprotective agents. Methods and findings in experimental and clinical pharmacology, 29(7), 467–480. [Link]

  • Vassilev, G. N., & Yonova, P. A. (Year unknown). Radioprotective Effect of Thiourea Derivatives. Bulgarian Academy of Sciences. [Link]

  • Vavrova, J., et al. (2020). Development of novel radioprotective agents based on small molecule inhibitors. Prague Medical Report, 121(4), 225-235. [Link]

  • Mohapatra, P., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Radiation and Cancer Research, 11(2), 94-101. [Link]

  • Kozhemiakin, L. A., et al. (2012). [Radioprotective properties of isothiourea derivatives with NO-inhibitory mechanism of action]. Radiatsionnaia biologiia, radioecologiia, 52(6), 618–625. [Link]

  • Stone, G. W., et al. (2024). Radioprotection redefined: drug discovery at the intersection of tardigrade biology and translational pharmacology. Translational Research. [Link]

  • Asha, T., et al. (2018). Natural radioprotectors and their impact on cancer drug discovery. Radiation Oncology Journal, 36(4), 261–277. [Link]

  • Sandur, S. K., et al. (2024). Radioprotector development program in DAE: Past, Present and Future. BARC Newsletter. [Link]

  • C.M. Sorenson & A.S. Jha. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Future science OA, 3(4), FSO232. [Link]

  • Graevskii, E. Ya., & Nekrasova, I. V. (1962). STUDY OF THE RADIATION-PROTECTIVE ACTION OF SOME PROTECTIVE MATERIALS ON PROTOZOA. OSTI.GOV. [Link]

  • Reddy, S. B. (1975). Further aspects of the radioprotective mechanism of thiourea. Strahlentherapie, 149(2), 194–196. [Link]

  • Mohammadi, M., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. International journal of radiation biology, 98(10), 1541–1552. [Link]

  • Le, T. H. T., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Computational and Theoretical Chemistry, 1202, 113317. [Link]

  • Ouattara, Z., et al. (2022). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Physical Chemistry Research, 10(4), 633-646. [Link]

  • Mohammadi, M., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. ResearchGate. [Link]

  • Asha, T., et al. (2018). Natural radioprotectors and their impact on cancer drug discovery. Radiation Oncology Journal, 36(4), 261-277. [Link]

  • Alm-Ljungberg, C., et al. (2024). Development of a method for evaluation of absorbed doses in preclinical in vivo μCT. Radiation Protection Dosimetry. [Link]

  • Domínguez, I., et al. (2017). Induction and assessment of persistent radioresistance in murine leukocytes in vivo. Mutation research. Genetic toxicology and environmental mutagenesis, 822, 1–6. [Link]

  • Adrian, G., et al. (2022). In vitro assays for investigating the FLASH effect. Expert Reviews in Molecular Medicine, 24, e8. [Link]

  • Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

  • Szałabska, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11681. [Link]

  • Araujo, M. C., et al. (2001). Protective effect of thiourea, a hydroxyl-radical scavenger, on curcumin-induced chromosomal aberrations in an in vitro mammalian cell system. Teratogenesis, carcinogenesis, and mutagenesis, 21(3), 175–180. [Link]

  • Minsky, D. T. (1981). In Vivo Screening of Radioprotectors. Defense Technical Information Center. [Link]

  • Al-Ostath, O. H., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]

  • Spitz, D. R., et al. (2004). ANTIOXIDANTS REDUCE CONSEQUENCES OF RADIATION EXPOSURE. Radiation research, 161(2), 239–246. [Link]

  • S. Saify, et al. (2016). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Acta crystallographica. Section E, Crystallographic communications, 72(Pt 10), 1471–1475. [Link]

  • Tan, S. Y., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1048-1065. [Link]

  • Le, T. H. T., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. RSC advances, 13(38), 26867–26881. [Link]

  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. . [Link]

  • Hassan, F. A. (2021). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Yamin, B. M., et al. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 33(2), 799-806. [Link]

  • Zhang, Y., et al. (2024). Radioprotective Effects and Mechanisms of One-Year and Seven-Year White Tea Extracts Against 137 Cs Radiation-Induced Cell Damage. Molecules, 29(7), 1494. [Link]

  • Iida, R., et al. (2021). Protective effects of 2-aminoethylthiosulfuric acid and structurally analogous organosulfur compounds against ionizing radiation. Journal of radiation research, 62(3), 421–428. [Link]

  • Vijayan, K., et al. (1982). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Journal of Biosciences, 4(4), 457-464. [Link]

Sources

Method

Solvent extraction methods using lipophilic thiourea derivatives

Application Note & Protocol: Selective Solvent Extraction of Precious Metals Using Lipophilic Thiourea Derivatives Target Audience: Researchers, hydrometallurgists, and drug development professionals dealing with preciou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Selective Solvent Extraction of Precious Metals Using Lipophilic Thiourea Derivatives

Target Audience: Researchers, hydrometallurgists, and drug development professionals dealing with precious metal recovery and catalyst purification.

Introduction & Mechanistic Rationale

The recovery of platinum group metals (PGMs) and gold from complex matrices—such as waste printed circuit boards (WPCBs), spent pharmaceutical cross-coupling catalysts, and ores—requires highly selective separation techniques. While unmodified thiourea is an excellent, eco-friendly leaching agent for precious metals, its high water solubility limits its utility in liquid-liquid extraction.

By functionalizing the thiourea core with long alkyl chains or benzoyl groups (e.g., N-benzoyl-N',N'-diethylthiourea), researchers create lipophilic thiourea derivatives . These molecules act as highly selective, hydrophobic extractants that pull target metals from aqueous leachates into an immiscible organic phase.

The Causality of Selectivity (HSAB Theory & Coordination Chemistry) The selectivity of thiourea derivatives is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom in the thiocarbamoyl group acts as a "soft" Lewis base, exhibiting a profound thermodynamic affinity for "soft" Lewis acids like Pd(II), Pt(II), and Au(III) . Conversely, "hard" base metals like Cu(II), Fe(III), and Ni(II) remain in the aqueous phase.

Furthermore, benzoylthioureas act as bidentate ligands. The oxygen of the benzoyl group and the sulfur of the thiourea group coordinate to the metal center, forming a stable, neutral, and highly hydrophobic six-membered chelate ring that readily partitions into organic solvents , .

Comparative Extraction Efficiencies

The structural modifications of the thiourea backbone directly dictate extraction efficiency and metal specificity. The table below synthesizes quantitative data from recent hydrometallurgical studies to guide extractant selection.

Thiourea DerivativeTarget MetalExtraction EfficiencyOptimal Aqueous ConditionsReference
Unmodified Thiourea (Baseline)Au(III)~50%1.0 M Thiourea, 0.2 M H₂SO₄, 50°C
N-benzoyl-N',N'-diethylthiourea Pd(II), Au(III)>95%0.1 M NaCl, pH 1.0 – 2.0, 25°C
1-Benzoyl-3-[6-(3-benzoyl-thioureido)-hexyl]-thiourea Pd(II)QuantitativeHNO₃ media (Nitric Acid)
N-nonylthiourea Pt(IV)>90%Hydrochloric Acid media

Workflow Visualization

The following diagram illustrates the biphasic extraction and subsequent stripping process required to isolate the purified precious metals.

G Feed Aqueous Feed (Pd²⁺, Au³⁺ in HCl) Mix Liquid-Liquid Extraction (Mixing & Equilibration) Feed->Mix Org Organic Phase (Lipophilic Thiourea) Org->Mix Sep Phase Separation (Centrifugation) Mix->Sep Raffinate Raffinate (Aqueous) Base Metals / Impurities Sep->Raffinate Aqueous LoadedOrg Loaded Organic Phase (Metal-Thiourea Complex) Sep->LoadedOrg Organic StripMix Stripping Process (Metal Desorption) LoadedOrg->StripMix StripSol Stripping Agent (Acidified Thiourea) StripSol->StripMix Recovered Aqueous Strip Liquor (Concentrated Pd/Au) StripMix->Recovered Aqueous RegenOrg Regenerated Organic (Recycled) StripMix->RegenOrg Organic RegenOrg->Org Recycle

Figure 1: Solvent extraction and stripping workflow for precious metals using thiourea derivatives.

Standardized Experimental Protocol

This protocol utilizes N-benzoyl-N',N'-diethylthiourea for the selective extraction of Pd(II) from a mixed-metal chloride leachate. The methodology is designed as a self-validating system to ensure mass-balance closure and reproducible yields.

Phase 1: Reagent and Phase Preparation
  • Aqueous Feed Preparation: Ensure the metal-bearing leachate is adjusted to pH 1.5 using 0.1 M HCl. Causality: A pH between 1.0 and 2.0 prevents the hydrolysis of Pd(II) into insoluble hydroxides while ensuring the thiourea ligand remains unprotonated and active for coordination .

  • Organic Phase Preparation: Dissolve N-benzoyl-N',N'-diethylthiourea in 1,2-dichloroethane (or chloroform) to achieve a 0.05 M concentration. Pro-Tip: If processing highly concentrated feeds, add 5% (v/v) isodecanol to the organic phase. This phase modifier prevents the formation of a "third phase" (an emulsion layer) by increasing the solubility of the metal-ligand complex in the non-polar diluent.

Phase 2: Liquid-Liquid Extraction (Forward Transfer)
  • Contacting: In a separatory funnel or thermostated mixer-settler, combine the Aqueous Feed and Organic Phase at an Aqueous-to-Organic (A/O) volume ratio of 1:1.

  • Equilibration: Agitate vigorously for 15 minutes at 25°C. Causality: The complexation of soft metals with thiourea derivatives is rapid and thermodynamically favorable at room temperature. Heating is unnecessary and may thermally degrade the extractant over multiple cycles.

Phase 3: Phase Separation & Self-Validation
  • Separation: Allow the mixture to settle for 10 minutes, or centrifuge at 3000 rpm for 5 minutes to break any micro-emulsions.

  • Validation (Mass Balance Check): Separate the phases. Analyze the aqueous raffinate via ICP-OES to determine residual Pd(II). System Check: Calculate the Extraction Efficiency (

    
    ). If 
    
    
    
    is lower than expected, verify the oxidation state of the feed metals. Ferric ions (Fe³⁺) in the feed can oxidize the thiourea ligand; pretreating the feed with a reducing agent (e.g., ascorbic acid) to reduce Fe³⁺ to Fe²⁺ will protect the extractant and restore efficiency .
Phase 4: Stripping (Reverse Transfer)
  • Stripping Solution: Prepare an aqueous stripping solution of 0.5 M HCl containing 0.1 M unmodified, water-soluble thiourea.

  • Desorption: Mix the loaded organic phase with the stripping solution at an A/O ratio of 1:2. Agitate for 20 minutes. Causality: How do we force the metal out of the highly stable lipophilic complex? By utilizing the principle of competitive ligand exchange. The high concentration of unmodified thiourea in the aqueous strip solution outcompetes the lipophilic derivative, forming a hydrophilic

    
     complex that partitions back into the aqueous phase .
    
  • Recovery: Separate the phases. The aqueous strip liquor now contains the concentrated, purified Pd(II). The regenerated organic phase can be recycled for the next extraction cycle.

References

  • MDPI. "A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards." Processes, 2024. Available at:[Link]

  • ResearchGate. "Liquid–liquid extraction of palladium(II) and gold(III) with N-benzoyl-N′,N′-diethylthiourea and the synthesis of a palladium benzoylthiourea complex." Available at:[Link]

  • Taylor & Francis. "Extraction of Palladium(II) from Nitric Acid Solutions with 1‐Benzoyl‐3‐[6‐(3‐benzoyl‐thioureido)‐hexyl]‐thiourea." Separation Science and Technology, 2008. Available at:[Link]

  • Google Patents. "US5284633A - Solvent extraction of precious metals with hydroxyquinoline and stripping with acidified thiourea.
  • MDPI. "Silicas Chemically Modified with Sulfur-Containing Groups for Separation and Preconcentration of Precious Metals Followed by Spectrometric Determination." Sensors, 2021. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thiourea Ligand Solubility

Welcome from the Application Science Team As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of thiourea derivatives. Whether you are developing novel metal-chel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of thiourea derivatives. Whether you are developing novel metal-chelating agents, kinase inhibitors, or anti-plasmodium compounds, thiourea ligands present a unique thermodynamic challenge. Their planar geometry, highly lipophilic aryl/acyl substituents, and strong intermolecular hydrogen bonding (facilitated by the thioamide NH protons) result in exceptionally high crystal lattice energies[1]. Consequently, these compounds often exhibit poor aqueous solubility, leading to erratic assay readouts, false negatives, and compound precipitation.

This Technical Support Center bypasses rigid templates to provide a mechanistically grounded, self-validating troubleshooting framework. Our goal is to help you achieve optimal solubilization without compromising the biological or analytical integrity of your assays.

Diagnostic Workflow

G Step1 Thiourea Ligand Precipitates in Aqueous Media Decision1 Is the downstream assay tolerant to organic solvents? Step1->Decision1 Action1 Use DMSO Co-solvent (Max 0.5% v/v final) Decision1->Action1 Yes Decision2 Are macrocyclic carriers acceptable? Decision1->Decision2 No Validation Perform Kinetic Solubility Assay (Nephelometry / Absorbance) Action1->Validation Action2 Formulate with HP-β-CD (Inclusion Complexation) Decision2->Action2 Yes Action3 Use Zwitterionic/Non-ionic Surfactants (e.g., CHAPS) Decision2->Action3 No Action2->Validation Action3->Validation

Diagnostic workflow for troubleshooting thiourea ligand aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do my aryl thiourea ligands immediately precipitate when diluted from a DMSO stock into PBS or cell culture media? A1: This phenomenon occurs when the kinetic solubility limit of the compound is exceeded[2]. Aryl thiourea derivatives possess a highly hydrophobic core. When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic thiourea molecules are left exposed to the aqueous environment, causing them to rapidly self-associate via intermolecular hydrogen bonding and hydrophobic collapse, leading to rapid nucleation and precipitation. To mitigate this, you must either lower the final compound concentration, incrementally optimize the co-solvent ratio, or introduce a macrocyclic carrier prior to aqueous dilution.

Q2: My cell-based assay cannot tolerate high DMSO concentrations. What is the most effective alternative for achieving millimolar solubility? A2: When organic co-solvents are restricted (typically capped at 0.5% v/v to prevent solvent-induced cytotoxicity[2]), inclusion complexation using cyclodextrins is the gold standard. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides an elegant solution. Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic aromatic rings of the thiourea ligand insert into this cavity, shielding the hydrophobic surfaces from water while the hydrophilic hydroxyl groups of the cyclodextrin maintain aqueous solubility[2],[3]. This method significantly enhances apparent solubility without the cellular toxicity associated with organic solvents.

Q3: Can I use surfactants to solubilize highly refractory metal-thiourea complexes? A3: Yes, but the selection of the surfactant is critical to prevent assay interference. Ionic surfactants (like SDS) can denature target proteins or disrupt metal coordination spheres. Instead, utilize zwitterionic detergents (e.g., CHAPS) or non-ionic surfactants. Zwitterionic detergents are particularly effective at disrupting hydrophobic interactions without altering the native charge state of the proteins in your assay. For exceptionally insoluble complexes, a combination of a chaotrope (like urea) and a zwitterionic detergent (like CHAPS) is a proven technique to disrupt problematic secondary aggregation[4],[5].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMechanism of ActionTypical Max ConcentrationCytotoxicity / Assay Interference Risk
DMSO Co-solvent Solvation of hydrophobic core10–50 µM (at ≤0.5% v/v DMSO)High: DMSO >1% is cytotoxic to most cell lines.
HP-β-CD Complexation Hydrophobic cavity encapsulation1–5 mMLow: Biologically inert; excellent for cell assays.
Zwitterionic Surfactants Micellar encapsulation0.5–2 mMModerate: Can disrupt lipid bilayers or membrane proteins.
pH Modification Ionization of tautomeric formsVariable (Ligand dependent)Low: Buffer dependent, but limited by physiological pH needs.
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Co-Solvent Dilution

Causality: This protocol determines the exact concentration at which the thiourea ligand nucleates and precipitates, preventing false negatives in biological assays caused by the compound crashing out of solution[2].

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution of the thiourea ligand in 100% molecular biology grade DMSO[2].

  • Gradient Creation: Perform a 2-fold serial dilution of the stock in 100% DMSO to create a concentration gradient.

  • Aqueous Dilution: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS or complete cell culture medium) in a 96-well clear-bottom plate. This yields a constant 1% v/v DMSO background.

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow thermodynamic equilibration.

  • Measurement: Measure absorbance at 570 nm or 620 nm (or use nephelometry to measure light scattering)[2].

  • Validation Check: The kinetic solubility limit is defined as the highest concentration that does not show a statistically significant increase in absorbance/scattering compared to a vehicle control (1% DMSO in buffer). If your target concentration exceeds this limit, proceed to Protocol 2.

Protocol 2: Preparation of Thiourea/HP-β-CD Inclusion Complexes

Causality: HP-β-CD encapsulates the lipophilic aryl/acyl rings of the thiourea ligand, masking its hydrophobicity and breaking intermolecular hydrogen bonds without altering the ligand's covalent structure[3].

  • Carrier Solution: Prepare a 10% to 28% (w/v) aqueous solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or your specific assay buffer[3].

  • Ligand Addition: Add the solid thiourea ligand to the HP-β-CD solution at a molar ratio of 1:1 or 1:2 (Ligand:Cyclodextrin).

  • Complexation: Stir the suspension continuously at room temperature for 24 to 72 hours. The mechanical agitation combined with the dynamic equilibrium of the cyclodextrin cavity facilitates gradual inclusion[3].

  • Clarification: Filter the resulting mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved thiourea ligand.

  • Validation Check: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized ligand. The solution can be used directly in your downstream assays or lyophilized into a highly soluble powder for long-term storage[3].

References
  • Title: How to improve the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays Source: Benchchem URL: 2

  • Title: Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties Source: NIH / PMC URL: 1

  • Title: Protein Solubilization for 2-D Electrophoresis Source: Bio-Rad URL: 4

  • Title: Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients Source: NIH / PMC URL: 5

  • Title: Thiourea Derivative-Containing Pharmaceutical Composition Having Improved Solubility and Bioavailability Source: Patsnap URL: 3

Sources

Optimization

Technical Support Center: Controlling Side Reactions in 2-(Methylthio)ethylamine Functionalization

The Bifunctional Challenge: Understanding the Molecule Functionalizing 2-(methylthio)ethylamine (CAS 1852-16-0) presents a classic chemoselectivity challenge in organic synthesis. The molecule is fundamentally bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

The Bifunctional Challenge: Understanding the Molecule

Functionalizing 2-(methylthio)ethylamine (CAS 1852-16-0) presents a classic chemoselectivity challenge in organic synthesis. The molecule is fundamentally bifunctional: it possesses a hard, nucleophilic primary amine (–NH₂) and a soft, polarizable thioether (–S–CH₃). While the goal is almost always to functionalize the nitrogen atom (via amidation, alkylation, or cross-coupling), the sulfur atom frequently interferes, leading to three primary failure modes: catalyst poisoning , S-alkylation (sulfonium salt formation) , and autoxidation .

This guide provides field-proven, mechanistically grounded solutions to isolate the reactivity of the primary amine while suppressing the parasitic pathways of the thioether.

Troubleshooting & Causality Guide (FAQs)

Q1: My palladium-catalyzed N-arylation (Buchwald-Hartwig coupling) is stalling at <10% conversion. How do I prevent catalyst poisoning? Causality: The thioether sulfur atom acts as a soft Lewis base, which strongly coordinates to soft Lewis acids like Pd(0) and Pd(II). This forms highly stable, off-cycle chelates that deplete the active catalyst pool and halt the catalytic cycle[1]. Solution: You must physically block the sulfur from reaching the palladium center. Employ sterically demanding, electron-rich ligands such as PTABS (di-tert-butylneopentylphosphonium tetrafluoroborate). The extreme steric bulk of PTABS outcompetes sulfur coordination, facilitating room-temperature amination without poisoning[2]. Alternatively, if using mechanochemical setups (ball-milling), adding metallic Zinc (Zn) acts as a highly effective sulfur scavenger to keep the Pd catalyst active[3].

Q2: I am trying to N-alkylate 2-(methylthio)ethylamine using an alkyl bromide, but my mass balance is poor and LC-MS shows an unexpected[M+R]⁺ peak. What is happening? Causality: Alkyl halides are indiscriminate electrophiles. While the primary amine is a harder nucleophile, the thioether is highly polarizable and readily undergoes S-alkylation. This generates a highly polar, water-soluble sulfonium salt. During standard aqueous workups, these sulfonium salts partition into the aqueous layer and are discarded, explaining your missing mass balance. Solution: Abandon direct alkylation with alkyl halides. Instead, switch to a reductive amination pathway using aldehydes and sodium triacetoxyborohydride. Thioethers cannot condense with carbonyls, making this pathway 100% chemoselective for the nitrogen atom.

Q3: After storing my functionalized 2-(methylthio)ethylamine product, NMR shows a downfield shift of the S-methyl protons from ~2.1 ppm to ~2.6 ppm. How do I prevent this degradation? Causality: 2-(Methylthio)ethylamine is highly air-sensitive. Atmospheric oxygen or trace peroxides in ethereal solvents rapidly oxidize the thioether to a sulfoxide, and under harsher conditions, to a sulfone[4]. This is a well-documented degradation pathway for this specific building block[5]. Solution: Prevention is mandatory. All reactions and storage must be conducted under strict Schlenk conditions (Argon or Nitrogen). Solvents must be sparged with inert gas prior to use.

Reaction Pathways & Troubleshooting Logic

G Target 2-(Methylthio)ethylamine N_Alk N-Alkylation (Reductive Amination) Target->N_Alk Aldehyde, NaBH(OAc)3 N_Ary N-Arylation (Pd/PTABS Catalyst) Target->N_Ary Ar-X, Base, Ligand S_Alk S-Alkylation (Sulfonium Salt) Target->S_Alk Alkyl Halides Oxid Oxidation (Sulfoxide/Sulfone) Target->Oxid O2 / Peroxides Poison Catalyst Poisoning (Pd-S Chelate) Target->Poison Standard Pd(0)

Reaction pathways of 2-(methylthio)ethylamine highlighting chemoselective vs. side reactions.

G Start Issue: Low Yield / Impurities Check1 Using Transition Metal Catalysts? Start->Check1 Check2 Using Alkyl Halides? Check1->Check2 No Sol1 Use PTABS Ligand or Zn Scavenger Check1->Sol1 Yes (Poisoning) Check3 Exposed to Air or Oxidants? Check2->Check3 No Sol2 Switch to Reductive Amination Check2->Sol2 Yes (S-Alkylation) Sol3 Use Schlenk Techniques & Degassed Solvents Check3->Sol3 Yes (Oxidation)

Troubleshooting logic tree for identifying and resolving functionalization side reactions.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the chemoselectivity and yield of 2-(methylthio)ethylamine functionalization.

Reaction TypeReagents & ConditionsMajor Side ReactionMitigation StrategyTypical YieldChemoselectivity (N vs S)
Direct Alkylation R-Br, K₂CO₃, DMF, 60°CS-Alkylation (Sulfonium)Switch to Reductive Amination< 40%Poor (~60:40)
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, RTNoneUse stoichiometric aldehyde> 90%Excellent (>99:1)
Standard B-H Coupling Ar-Br, Pd₂(dba)₃, dppf, 80°CCatalyst PoisoningChange ligand system15-30%Moderate
Optimized B-H Coupling Ar-Br, Pd/PTABS, t-BuONa, RTNoneDegas solvents, use bulky ligand> 85%Excellent (>95:5)

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Why this is self-validating: The use of an aldehyde guarantees that only the primary amine reacts (forming an imine intermediate). Because the thioether is chemically inert to aldehydes, the system possesses an internal, thermodynamic chemoselectivity control that makes S-alkylation impossible.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Imine Formation: Dissolve 2-(methylthio)ethylamine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous, degassed 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours.

  • Validation Check: Monitor by IR spectroscopy for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The mild nature of this hydride prevents the reduction of other sensitive functional groups. Stir for 12 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Pd-Catalyzed N-Arylation (Overcoming Sulfur Poisoning)

Why this is self-validating: The PTABS ligand creates a highly sterically hindered palladium center. This physical barrier blocks the bulky, flexible thioether chain from coordinating to the metal, while still allowing the planar aryl halide and the primary amine to undergo the necessary oxidative addition and reductive elimination steps.

  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (2 mol%), PTABS ligand (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 equiv) and 2-(methylthio)ethylamine (1.2 equiv).

  • Solvent: Add anhydrous, rigorously degassed toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and stir at room temperature (or up to 60°C depending on the electronics of the aryl halide) for 12–24 hours.

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

1.4[4] 2.5[5] 3.3[3] 4.2[2] 5.1[1]

Sources

Troubleshooting

Optimizing pH for metal complexation with [2-(Methylsulfanyl)ethyl]thiourea

Welcome to the Technical Support Center for [2-(Methylsulfanyl)ethyl]thiourea applications. As a bidentate ligand featuring both a thioether and a thiourea moiety, this molecule presents unique coordination chemistry hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [2-(Methylsulfanyl)ethyl]thiourea applications. As a bidentate ligand featuring both a thioether and a thiourea moiety, this molecule presents unique coordination chemistry highly dependent on the protonation state of its environment.

This guide is designed for researchers and drug development professionals to troubleshoot and optimize pH conditions during metal complexation, ensuring high yields, structural integrity, and reproducible biological or catalytic activity.

Mechanistic Workflow: pH-Dependent Coordination

G Start [2-(Methylsulfanyl)ethyl]thiourea Metal Complexation LowPH Acidic (pH 1.0 - 3.0) Start->LowPH NeutralPH Mild/Neutral (pH 4.0 - 7.0) Start->NeutralPH HighPH Alkaline (pH > 8.0) Start->HighPH SS_Coord Neutral S,S-Bidentate Chelation (Soft Metals: Au, Ag, Pd, Pt) LowPH->SS_Coord Stable High Stability Prevents Hydroxide Precipitation LowPH->Stable NeutralPH->SS_Coord Precip Risk of Metal Hydroxide Precipitation NeutralPH->Precip SN_Coord Anionic S,N-Bidentate Chelation (Borderline Metals: Ni, Cu) HighPH->SN_Coord HighPH->Precip Degrad Ligand Degradation / Irreversible Oxidation HighPH->Degrad

Logical relationship diagram of pH-dependent coordination modes and stability risks.

FAQs: Mechanistic Insights into pH Causality

Q: Why is pH the most critical variable when complexing [2-(Methylsulfanyl)ethyl]thiourea? A: The ligand contains two distinct soft donor sites: a thioether sulfur (-S-CH₃) and a thiourea thiocarbonyl sulfur (C=S). According to Hard-Soft Acid-Base (HSAB) theory, soft metals (e.g., Au, Pd, Pt) strongly prefer these sulfur donors. At a low pH (1.0–3.0), the ligand remains completely neutral, facilitating stable S,S-bidentate coordination while actively preventing the formation of insoluble metal hydroxides ().

Q: Can I achieve N-coordination using the thiourea amine group? A: Yes, but it requires precise environmental control. The thiourea N-H protons have a high pKa. Deprotonation can be induced by in situ metal complexation with borderline metals (like Ni²⁺) at elevated pH, shifting the coordination mode to an anionic S,N-chelate (). However, operating at high pH introduces a competing reaction: metal hydroxide precipitation.

Q: Why does my ligand degrade when I raise the pH to neutralize the solution? A: Thiourea derivatives are highly susceptible to irreversible oxidation (forming formamidine disulfides) in alkaline media, especially in the presence of oxidizing metal centers like Cu²⁺ or Fe³⁺. Maintaining an acidic environment stabilizes the thiocarbonyl group against this degradation ().

Step-by-Step Methodology: Self-Validating pH Optimization Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and spectroscopic checkpoints, you can confirm successful complexation without immediate downstream purification.

Step 1: Reagent Preparation

  • Prepare a 20 mM stock solution of [2-(Methylsulfanyl)ethyl]thiourea. Because the neutral S,S-complex is highly lipophilic (), dissolve the ligand in a 1:1 mixture of deionized water and a co-solvent like PEG-200 or ethanol to ensure homogeneity.

Step 2: Metal Precursor Acidification (Critical Step)

  • Dissolve your metal salt (e.g., K₂PdCl₄) in deionized water.

  • Action: Adjust the pH to 1.5–2.0 using dilute H₂SO₄ or HCl.

  • Causality: Pre-acidification ensures the metal remains fully dissolved as an aquo/chloro complex, preventing premature hydroxide formation before the ligand can bind. Avoid HNO₃, as nitrate acts as a strong oxidant that will degrade the thiourea moiety.

Step 3: Controlled Chelation

  • Add the ligand stock dropwise to the metal solution under continuous magnetic stirring at room temperature.

  • Validation Checkpoint: A successful S,S-coordination typically yields an immediate color shift (e.g., yellow-orange for Pd²⁺) without turbidity. If the solution turns cloudy, stop immediately; the pH is too high, or the solvent polarity is too low.

Step 4: Spectroscopic Validation

  • Take a 1 mL aliquot and run a rapid UV-Vis scan.

  • Validation Checkpoint: Look for a bathochromic shift (red-shift) of the intense π-π* transition of the thiocarbonyl group (typically around 230-250 nm in the free ligand). A shift confirms coordination. The absence of a new peak at ~300 nm confirms that formamidine disulfide (oxidized ligand) has not formed.

Troubleshooting Guide

Issue: Immediate formation of a dark/cloudy precipitate upon mixing at pH > 4.

  • Potential Cause: Formation of metal hydroxides (e.g., Pd(OH)₂, Cu(OH)₂) which outcompete the thioether-thiourea ligand for the metal center ().

  • Recommended Solution: Discard the mixture. For the next run, pre-acidify the metal stock solution to pH 1.5–2.0 prior to ligand introduction. If your specific metal requires a higher pH for solubility, introduce a weak competing chelator (like citrate) to hold the metal in solution until the thiourea ligand is added.

Issue: White, crystalline precipitate forms, but metal recovery/complexation yield is low.

  • Potential Cause: The thiourea moiety has oxidized into formamidine disulfide. This occurs when the pH is too high, or when reacting with strongly oxidizing metals (like Cu²⁺ reducing to Cu⁺).

  • Recommended Solution: Lower the pH to < 2.0. If working with Cu²⁺, add a mild reducing stabilizer (e.g., 5 mM sodium sulfite) to the metal solution before adding the ligand. This protects the thiourea group from acting as the sacrificial reductant.

Issue: Complexation fails with borderline metals like Ni(II).

  • Potential Cause: Ni(II) often requires deprotonation of the thiourea N-H for stable S,N-chelation, which is thermodynamically unfavorable at the low pH ranges used for soft metals.

  • Recommended Solution: Shift to a buffered neutral medium (pH 7.0–7.5) using an acetate or HEPES buffer. To prevent Ni(OH)₂ precipitation at this pH, perform the reaction in a non-aqueous solvent system (e.g., 100% DMSO or methanol) where hydroxide formation is suppressed.

Quantitative Data Presentation

The following table summarizes the optimal pH parameters and expected causality for common metal targets when using [2-(Methylsulfanyl)ethyl]thiourea.

Target Metal IonOptimal pH RangePrimary Coordination ModeCommon pH-Related RiskRecommended Buffer / Adjustment
Au(I) / Au(III) 1.0 - 2.0S,S-Bidentate (Neutral)Ligand oxidation to disulfideDilute H₂SO₄ / HCl
Pd(II) / Pt(II) 1.5 - 3.0S,S-Bidentate (Neutral)Hydroxide precipitation at pH > 4Dilute HCl
Cu(II) → Cu(I) 2.0 - 4.0S,S-Bidentate (Neutral)Cu(II) rapidly oxidizes thioureaAdd sodium sulfite stabilizer
Ag(I) 1.5 - 3.0S,S-Bidentate (Neutral)Photolytic degradationDilute HNO₃ (Keep in dark)
Ni(II) 6.5 - 8.0S,N-Bidentate (Anionic)Low yield due to protonationAcetate buffer in non-aqueous media

References

  • ACS Publications. "In Situ Ni(II) Complexation Induced Deprotonation of Bis-Thiourea-Based Tweezers in DMSO–Water Medium." ACS Omega. [Link]

  • MDPI. "A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals." MDPI. [Link]

  • National Institutes of Health. "pH-Dependent Metal Ion Toxicity Influences the Antibacterial Activity of Two Natural Mineral Mixtures." PMC.[Link]

  • Google Patents. "Metal complexes of thiourea and derivatives thereof as metal-delivering anticancer and anti-inflammatory agents.
Optimization

Technical Support Center: Purification of Thiourea Derivatives

Welcome to the technical support center for the purification of thiourea derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the common yet critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiourea derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the common yet critical challenge of removing unreacted amine impurities from their thiourea products. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide both practical solutions and the underlying scientific rationale for each step.

Troubleshooting Guide: Common Issues in Thiourea Purification

This section addresses specific problems you may encounter during the purification of your thiourea product.

Issue 1: My crude thiourea product is an oil and won't crystallize.

  • Potential Cause: The presence of impurities, including unreacted starting amine, can significantly inhibit crystallization. Additionally, some thiourea derivatives are naturally non-crystalline at room temperature.[1]

  • Solution 1: Column Chromatography. This is often the most effective method for purifying non-crystalline or oily products.[1] A silica gel column is standard. To determine the optimal mobile phase, start by performing thin-layer chromatography (TLC) with various solvent systems, such as a gradient of ethyl acetate in hexane.[1]

  • Solution 2: Trituration. If the oil is highly viscous, vigorous stirring with a non-polar solvent in which your product is poorly soluble (a "poor solvent"), like hexane or a diethyl ether/hexane mixture, can sometimes induce crystallization.[1] This process works by "washing away" the impurities that are preventing your product from solidifying.[1]

Issue 2: Despite attempting recrystallization, my product purity does not improve significantly.

  • Potential Cause: The chosen recrystallization solvent may have similar solubility properties for both your thiourea product and the amine impurity. An ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at all temperatures.[2]

  • Solution: Systematic Solvent Screening. It is crucial to perform small-scale solubility tests with a range of solvents of varying polarities.[2][3] Create a solubility profile for your crude product to identify a solvent that provides a significant difference in solubility between the hot and cold states.[2] If a single solvent is not effective, a two-solvent system may be necessary.[4]

Issue 3: I am experiencing low or no crystal yield after recrystallization.

  • Potential Cause 1: Excessive Solvent. Using too much solvent will keep your product in solution even at low temperatures.[2]

    • Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then attempt to recrystallize again.[2]

  • Potential Cause 2: Premature Crystallization. If the product crystallizes too quickly during hot filtration (if performed), you will lose a significant portion of your product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent a rapid drop in temperature.[2]

  • Potential Cause 3: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even when cold.

    • Solution: Select a different solvent where your compound exhibits lower solubility at colder temperatures.[2]

Issue 4: An emulsion has formed during my acid-base liquid-liquid extraction.

  • Potential Cause: Emulsions are common when working with basic amines and can be stabilized by fine particulate matter or similar polarities between the two phases.

  • Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.[5]

  • Solution 2: Filtration. Pass the entire mixture through a plug of Celite or glass wool. This can physically disrupt the emulsified layer.[5]

  • Solution 3: Centrifugation. If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the removal of amine impurities from thiourea products.

Q1: What is the first-line strategy for removing a basic amine impurity?

A1: An acid-base liquid-liquid extraction is typically the most straightforward approach.[6][7] By dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1 M HCl), the basic amine impurity will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[5][8] The desired neutral thiourea product remains in the organic layer.[8] It is crucial to ensure the pH of the aqueous layer is at least 2 pKa units below the pKa of the amine's conjugate acid for efficient extraction.[5]

Q2: When is column chromatography preferred over recrystallization?

A2: Column chromatography is the preferred method in several scenarios:

  • When the product is an oil or non-crystalline solid.[1]

  • When the thiourea product and the amine impurity have very similar polarities and are difficult to separate by recrystallization.

  • For the separation of complex mixtures containing multiple byproducts in addition to the unreacted amine.[6]

Q3: Can I use scavenger resins to remove amine impurities?

A3: Yes, scavenger resins are an excellent and often simple method for removing primary and secondary amines.[9] These are solid-supported reagents with functional groups that covalently bind to the amine impurity.[9][10] Isocyanate-functionalized resins are commonly used for this purpose.[9] The process involves stirring the crude product solution with the resin, followed by simple filtration to remove the resin-bound amine.[11] This technique is particularly useful in parallel synthesis and for rapid purification.[11]

Q4: How can I monitor the success of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[1][6] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visually assess the removal of the amine impurity. For more quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[12] Spectroscopic methods such as ¹H NMR can also confirm the absence of characteristic amine peaks in the final product.[12]

Experimental Protocols

Detailed Protocol for Purification by Recrystallization

This protocol provides a general procedure for purifying a solid thiourea derivative from unreacted amine impurities.

  • Solvent Selection: Begin by performing solubility tests to identify a suitable solvent.[2] An ideal solvent will dissolve the crude thiourea product sparingly at room temperature but completely at its boiling point, while the amine impurity remains soluble at all temperatures.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with swirling until the solid dissolves completely.[2] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. It is critical to keep the solution and filtration apparatus hot to prevent premature crystallization of the product.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.[2][3]

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator, to remove any remaining solvent.[2]

Data Presentation
Purification MethodPrinciple of SeparationIdeal forKey Considerations
Recrystallization Differential solubility at varying temperaturesCrystalline solids with impurities of different solubility profilesSolvent selection is critical; slow cooling is key for high purity.[2][3]
Column Chromatography Differential partitioning between a stationary and mobile phaseOily/non-crystalline products; mixtures with similar polaritiesRequires TLC for mobile phase optimization; can be time-consuming.[1][6]
Acid-Base Extraction Difference in acid-base propertiesBasic amine impurities and neutral thiourea productsPotential for emulsion formation; requires a water-immiscible organic solvent.[5][8]
Scavenger Resins Covalent binding of the amine impurity to a solid supportRapid purification; parallel synthesis applicationsResin choice depends on the amine type; may be more expensive.[9][11]

Visualization

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification method.

Purification_Workflow start Crude Thiourea Product (Contains Amine Impurity) check_physical_state Is the product a solid or an oil? start->check_physical_state recrystallization_attempt Attempt Recrystallization check_physical_state->recrystallization_attempt Solid column_chromatography Perform Column Chromatography check_physical_state->column_chromatography Oil solid_path Solid oil_path Oil check_recrystallization_success Is the product pure (by TLC/HPLC)? recrystallization_attempt->check_recrystallization_success acid_base_extraction Perform Acid-Base Extraction check_recrystallization_success->acid_base_extraction No final_product Pure Thiourea Product check_recrystallization_success->final_product Yes yes_pure Yes no_impure No column_chromatography->final_product check_extraction_success Is the product pure (by TLC/HPLC)? acid_base_extraction->check_extraction_success scavenger_resin Use Amine Scavenger Resin acid_base_extraction->scavenger_resin Alternative check_extraction_success->column_chromatography No check_extraction_success->final_product Yes yes_pure2 Yes no_impure2 No scavenger_resin->final_product

Caption: Decision workflow for thiourea purification.

References

  • Technical Support Center: Optimizing Thiourea Synthesis - Benchchem. (n.d.).
  • Optimization of reaction conditions for thiourea synthesis from isothiocyanates - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization of Thiourea Derivatives - Benchchem. (n.d.).
  • Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water - SciSpace. (n.d.).
  • Troubleshooting common side reactions in thiourea synthesis - Benchchem. (n.d.).
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. (n.d.).
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (n.d.).
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem. (n.d.).
  • University of Southampton Scavenger and Reagent Resins Helen Marie O' Regan Master of Philosophy Department of Chemistry Septemb. (n.d.).
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20).
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.).

Sources

Troubleshooting

Stability of [2-(Methylsulfanyl)ethyl]thiourea under oxidative stress

A Guide to Understanding and Managing Stability Under Oxidative Stress Welcome to the technical support guide for [2-(Methylsulfanyl)ethyl]thiourea. As Senior Application Scientists, we have compiled this resource to pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability Under Oxidative Stress

Welcome to the technical support guide for [2-(Methylsulfanyl)ethyl]thiourea. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for working with this and similar thiourea derivatives. This guide is structured in a question-and-answer format to directly address the challenges you may face during your experiments, focusing on the critical aspect of stability under oxidative stress.

Part 1: Foundational Knowledge & Initial Queries

This section addresses the fundamental chemical nature of [2-(Methylsulfanyl)ethyl]thiourea and the common initial questions regarding its stability.

Q1: What makes [2-(Methylsulfanyl)ethyl]thiourea potentially unstable, especially under oxidative stress?

A1: The instability of [2-(Methylsulfanyl)ethyl]thiourea, like other thiourea derivatives, is primarily rooted in the chemical reactivity of its thiocarbonyl group (C=S).[1] The sulfur atom in this moiety is highly susceptible to oxidation.[2][3] This can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or even certain metal ions that can catalyze oxidative processes.[2][4][5] The presence of a second sulfur atom in the methylsulfanyl group (-S-CH3) adds another potential site for oxidation, making this molecule's stability a critical parameter to control in experimental settings.

Q2: What are the primary degradation pathways I should be aware of?

A2: For thiourea derivatives, two degradation pathways are of primary concern: oxidation and hydrolysis.[2][6]

  • Oxidation: This is the most common pathway under oxidative stress. The sulfur atom of the thiourea can be oxidized to form various products, including formamidine disulfides, sulfinic acids, sulfonic acids, and ultimately, the corresponding urea derivative if the C=S bond is cleaved.[2][3] The specific products formed depend heavily on the strength of the oxidizing agent and the reaction conditions.[3]

  • Hydrolysis: This pathway is typically promoted by acidic or basic conditions.[2][6] It can lead to the cleavage of the molecule, yielding amines, thiols, and cyanamide derivatives.[2]

Below is a generalized diagram illustrating potential oxidative degradation points on a thiourea derivative.

cluster_products Potential Degradation Products Thiourea Thiourea Derivative R-NH-C(=S)-NH-R' Disulfide Formamidine Disulfide Thiourea->Disulfide Sulfinic Formamidine Sulfinic Acid (Thiourea Dioxide) Thiourea->Sulfinic Other Sulfonic Acids, Elemental Sulfur Thiourea->Other Oxidant Oxidizing Agent (e.g., H₂O₂, ROIs) Oxidant->Thiourea Initiates Degradation Urea Urea Derivative R-NH-C(=O)-NH-R' Sulfinic->Urea Further Oxidation

Sources

Optimization

Overcoming hygroscopic nature of alkylthiourea derivatives

Technical Support Center: Alkylthiourea Stability & Handling Status: Online | Ticket ID: #ATU-HYGRO-001 | Priority: Critical Welcome to the Alkylthiourea Support Hub Subject: Overcoming Hygroscopicity and Instability in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylthiourea Stability & Handling Status: Online | Ticket ID: #ATU-HYGRO-001 | Priority: Critical

Welcome to the Alkylthiourea Support Hub

Subject: Overcoming Hygroscopicity and Instability in Alkylthiourea Derivatives

You are likely here because your solid alkylthiourea derivative has turned into a sticky oil, your mass balance is drifting during weighing, or your NMR shows unexpected urea byproducts. Alkylthioureas are valuable precursors for heterocycles and metal chelators, but their dipolar nature (C=S bond) makes them prone to moisture uptake and subsequent hydrolytic decomposition.

This guide provides field-proven protocols to stabilize, handle, and store these sensitive compounds.

Module 1: Purification & Isolation (The "Oiling Out" Problem)

User Issue: "My product separates as an oil during recrystallization or turns into a paste on the filter paper."

Root Cause: This is often deliquescence masked as "oiling out." The melting point of alkylthioureas is depressed by impurities and solvent inclusion. If the compound is hygroscopic, atmospheric moisture lowers the melting point further, preventing crystallization.

Troubleshooting Protocol:

  • The "Dry-Ice" Scratch Technique:

    • Dissolve the crude oil in the minimum amount of boiling solvent (typically Ethanol or Isopropanol).

    • Cool slowly to room temperature. If oil separates, submerge the flask in a dry ice/acetone bath (-78°C).

    • Critical Step: While cold, scratch the side of the flask vigorously with a glass rod. The friction provides nucleation energy.

    • Once solid, filter immediately under a blanket of Argon.

  • Lyophilization (The Gold Standard):

    • If recrystallization fails, dissolve the oil in 1,4-dioxane or benzene (freeze point > 0°C).

    • Freeze the solution in liquid nitrogen and sublime the solvent under high vacuum.

    • Why this works: Sublimation removes solvent without a liquid phase, leaving a fluffy, amorphous powder with high surface area but low residual solvent, preventing the "gummy" phase.

Self-Validating Check:

  • 1H-NMR Integration: Run a sample immediately after drying. Integrate the water peak (approx. 1.56 ppm in CDCl3 or 3.33 ppm in DMSO-d6). If the water:compound ratio is > 0.1, the drying was insufficient.

Decision Workflow: Purification Strategy

purification_strategy start Crude Material State is_oil Is it an Oil/Gum? start->is_oil recryst Attempt Recrystallization (EtOH/iPrOH) is_oil->recryst No (Solid) lyophilize Lyophilization Protocol (Dioxane/Benzene) is_oil->lyophilize Yes success Crystals Formed? recryst->success filter Filter under Argon success->filter Yes success->lyophilize No (Oiled Out) salt_form Consider Salt Formation (See Module 4) lyophilize->salt_form Still Hygroscopic?

Caption: Logic flow for isolating stubborn alkylthioureas. Note the pivot to lyophilization if recrystallization induces oiling.

Module 2: Handling & Weighing (The "Drifting Balance" Issue)

User Issue: "The mass reading keeps increasing while I weigh the compound."

Root Cause: The compound is absorbing atmospheric water in real-time.[1] This alters the molecular weight basis for your stoichiometry, leading to under-loading of the reagent in subsequent reactions.

Troubleshooting Protocol:

  • The "Difference Weighing" Method:

    • Do not weigh the solid directly onto a weigh boat.

    • Step A: Tare the balance with a capped vial containing the compound.

    • Step B: Remove the vial, take out an estimated amount, recap, and place it back on the balance.

    • Step C: The negative mass reading is the exact amount transferred.

    • Why: The compound inside the vial is never exposed to the balance's ambient humidity.

  • Static Control:

    • Hygroscopic powders often carry static charge, causing them to "jump." Use an ionizing antistatic gun on the vial before opening.

Data: Desiccant Efficiency for Storage Select the right drying agent for your desiccator based on residual water tolerance.

Drying AgentResidual Water (mg/L air)RegenerationCompatibility Note
P₂O₅ (Phosphorus Pentoxide) < 0.00002DifficultBest for Thioureas. Acidic; separates water effectively.
Mg(ClO₄)₂ (Anhydrous) 0.0005250°C (Vac)Excellent, but potential explosion risk with organics.
Molecular Sieves (4Å) 0.001300°CGood general purpose. Physical adsorption only.
CaCl₂ (Fused) 0.14 - 0.25200°CPoor. Often insufficient for highly hygroscopic thioureas.
Silica Gel 0.03 - 2.0150°COnly useful for gross moisture protection.

Module 3: Storage & Stability (The "Decomposition" Issue)

User Issue: "My white powder turned yellow and smells like rotten eggs (H₂S) after a month."

Root Cause: Moisture catalyzes the hydrolysis of the thiocarbonyl (C=S) group. This reaction is often autocatalytic.

  • Mechanism:[1][2][3][4][5][6][7] Water attacks the electrophilic carbon of the C=S bond, eventually releasing H₂S (rotten egg smell) and forming a urea derivative or cyanamide.

Troubleshooting Protocol:

  • Argon Backfill Storage:

    • Never store in simple screw-cap vials. Use crimp-top vials with septa or Schlenk tubes.

    • Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon forms a "blanket" over the solid.

  • Parafilm is NOT Enough:

    • Parafilm is permeable to water vapor over time. Use electrical tape or Teflon tape for outer sealing if a glovebox is unavailable.

Self-Validating Check:

  • TLC Monitoring: Spot the stored compound against a fresh urea standard. If a more polar spot (urea) appears, significant hydrolysis has occurred.

Module 4: Structural Engineering (The "Permanent Fix")

User Issue: "I need to develop this into a drug candidate, but the free base is too unstable."

Root Cause: The free thiourea has high lattice energy but also high polarity. If the free base is problematic, converting it to a salt can alter the crystal lattice to exclude water.

Critical Insight: Avoid Hydrochloride (HCl) salts. HCl salts of thioureas are frequently more hygroscopic than the free base.

Recommended Counter-ions:

  • Fumarate/Maleate: These often form stable, non-hygroscopic networks due to extensive hydrogen bonding capabilities that satisfy the thiourea's donors/acceptors.

  • Tosylate (p-Toluenesulfonate): The large hydrophobic aromatic ring provides a "shield" against moisture.

Salt Selection Logic

salt_selection target Target: Stable Thiourea Salt avoid AVOID: HCl, HBr Salts (High Hygroscopicity Risk) target->avoid option1 Option A: Fumarate/Maleate (High Crystallinity) target->option1 option2 Option B: Tosylate/Mesylate (Hydrophobic Shielding) target->option2 test Hygroscopicity Stress Test (DVS Analysis) option1->test option2->test

Caption: Strategic selection of counter-ions. HCl is flagged as high-risk for hygroscopicity in this class of compounds.

References

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Interactive Learning Paradigms, Inc. (2025). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the 1H NMR Characterization of the [2-(Methylsulfanyl)ethyl]thiourea Ethyl Chain In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Characterization of the [2-(Methylsulfanyl)ethyl]thiourea Ethyl Chain

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. For compounds such as [2-(Methylsulfanyl)ethyl]thiourea, a molecule with potential applications stemming from its thiourea and thioether moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of characterization. This guide provides a senior application scientist's perspective on the detailed ¹H NMR analysis of the ethyl chain within this molecule, comparing the technique's efficacy with other analytical methods and offering field-proven insights into experimental design.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy offers an unparalleled window into the chemical environment of protons within a molecule. By analyzing the chemical shift, spin-spin coupling, and integration of proton signals, we can deduce the connectivity and conformation of the molecular framework. For the ethyl chain in [2-(Methylsulfanyl)ethyl]thiourea, ¹H NMR provides definitive information about the electronic environment of the methylene (-CH₂-) groups and their connectivity, which is crucial for confirming the compound's identity and purity.

The power of ¹H NMR lies in its ability to provide data on the local chemical environment of each proton. The chemical shift is influenced by the electron density around the nucleus, while spin-spin coupling reveals information about adjacent protons through covalent bonds.[1][2]

Predicted ¹H NMR Spectral Characteristics of the Ethyl Chain

The ethyl chain in [2-(Methylsulfanyl)ethyl]thiourea, specifically the -S-CH₂-CH₂-NH- fragment, presents a distinct set of signals in the ¹H NMR spectrum. The following analysis is based on established principles and data from analogous structures found in the literature.[3][4][5]

Molecular Structure and Proton Designation

To facilitate a clear discussion, the protons of the ethyl chain are designated as follows:

Caption: Structure of [2-(Methylsulfanyl)ethyl]thiourea with key protons labeled.

Detailed Spectral Analysis

The protons labeled 'a' (-S-CH₂-) and 'b' (-CH₂-N-) will each give rise to a distinct signal.

  • Protons 'a' (-S-CH₂-): These protons are adjacent to a sulfur atom. Sulfur is less electronegative than nitrogen, so these protons will be more shielded (appear at a lower chemical shift) compared to the 'b' protons. They are adjacent to the 'b' methylene group (2 protons), so their signal will be split into a triplet (n+1 = 2+1 = 3) due to spin-spin coupling.[6]

  • Protons 'b' (-CH₂-N-): These protons are adjacent to a nitrogen atom, which is more electronegative than sulfur. This deshielding effect will cause their signal to appear at a higher chemical shift (further downfield) compared to the 'a' protons. They are adjacent to the 'a' methylene group (2 protons), and thus their signal will also be split into a triplet.[6]

  • NH and NH₂ Protons: The thiourea and amine protons (-NH- and -NH₂-) are exchangeable protons. Their chemical shifts can vary widely depending on the solvent, concentration, and temperature.[2][7] They often appear as broad singlets.[8] In some cases, coupling to adjacent protons may be observed.

Quantitative Data Summary

The predicted ¹H NMR data for the ethyl chain of [2-(Methylsulfanyl)ethyl]thiourea in a common solvent like DMSO-d₆ are summarized below.

Proton LabelMoietyPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a -S-CH₂ -~ 2.7 - 2.9Triplet (t)~ 6 - 82H
b -CH₂ -NH-~ 3.4 - 3.6Triplet (t)~ 6 - 82H

Note: These are predicted values based on analogous structures. Actual experimental values may vary. The typical coupling constant for vicinal protons in a freely rotating alkyl chain is in the range of 6-8 Hz.[9][10]

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing p1 Weigh ~5-10 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to a 5 mm NMR tube p3->p4 a1 Insert sample and lock on solvent signal p4->a1 a2 Shim the magnetic field for homogeneity a1->a2 a3 Tune and match the probe a2->a3 a4 Acquire spectrum (e.g., 16-32 scans) a3->a4 d1 Fourier Transform a4->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Calibrate chemical shift to TMS (0 ppm) d3->d4 d5 Integrate signals d4->d5

Caption: Standard workflow for acquiring ¹H NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of [2-(Methylsulfanyl)ethyl]thiourea.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for thiourea derivatives due to its ability to slow down the exchange of NH protons, sometimes allowing for the observation of their coupling.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency to ensure efficient signal detection.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds). Typically, 16 to 32 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides the most comprehensive characterization.

TechniqueInformation Provided for the Ethyl ChainAdvantagesLimitations
¹H NMR Connectivity (-CH₂-CH₂-), electronic environment of protons, and stereochemical information.Provides detailed structural information and is non-destructive.Can be affected by sample purity; exchangeable protons can complicate spectra.
¹³C NMR Number of unique carbon environments and their hybridization.Complements ¹H NMR by providing direct information about the carbon skeleton.[11]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[11]
FT-IR Spectroscopy Presence of functional groups (N-H, C-H, C=S).Fast and provides a quick fingerprint of the functional groups present.[12]Does not provide detailed connectivity information for the alkyl chain.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula and can provide some structural information through fragmentation.[13]Does not directly probe the connectivity of the ethyl chain in the intact molecule.

This comparative analysis underscores that while techniques like FT-IR and MS confirm the presence of necessary components, only NMR spectroscopy can piece together the atomic-level puzzle of the ethyl chain's connectivity and environment.

Conclusion

The ¹H NMR characterization of the ethyl chain in [2-(Methylsulfanyl)ethyl]thiourea is a clear and powerful method for structural verification. The expected spectrum, featuring two distinct triplets in the aliphatic region, provides a unique fingerprint for the -S-CH₂-CH₂-NH- moiety. By following a robust experimental protocol, researchers can obtain high-quality data that, when integrated with complementary techniques like ¹³C NMR and Mass Spectrometry, allows for the unambiguous confirmation of the molecule's structure. This level of analytical rigor is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • DergiPark. (2022, March 9). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from DergiPark. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives.

  • National Center for Biotechnology Information. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. PMC. [Link]

  • Bibliomed. (2013, April 13). SYNTHESIS OF UNSYMMETRICAL THIOUREA DERIVATIVES. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]

  • ACS Publications. (2020, March 19). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

  • CNR-IRIS. (2024, March 15). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. [Link]

  • University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in ¹H NMR. Organic Chemistry at CU Boulder. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts. The Journal of Organic Chemistry. [Link]

  • Macalester College. (2022, March 9). ¹H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Unknown Source. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]

  • Unknown Source. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

  • SpectraBase. (n.d.). Thiourea - Optional[1H NMR] - Spectrum. [Link]

  • Unknown Source. (n.d.). NOTE Mass and ¹H NMR Spectral Characterization of the Reaction Product of S₄N₃Cl and Thiourea. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Analysis of Organic Compounds by Proton-Detected Heteronuclear Correlation NMR Spectroscopy at 40 kHz Magic-Angle Spinning. PMC. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2020, June 27). (PDF) On NH NMR Chemical Shifts, Part I. [Link]

  • Unknown Source. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • ACS Publications. (2025, August 6). Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). Journal of Chemical Education. [Link]

  • MDPI. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

Sources

Comparative

Operational Guide: Vibrational Characterization of [2-(Methylsulfanyl)ethyl]thiourea

Topic: IR Spectrum Analysis: C=S Stretch in [2-(Methylsulfanyl)ethyl]thiourea Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis: C=S Stretch in [2-(Methylsulfanyl)ethyl]thiourea Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers.

Executive Summary & Scientific Context

In drug development and coordination chemistry, [2-(Methylsulfanyl)ethyl]thiourea serves as a critical bidentate ligand (N,S-donor).[1] Its ability to chelate soft metals (Pt, Pd, Cu) makes it valuable in designing metallodrugs. However, characterizing the C=S (thione) bond is notoriously deceptive compared to the C=O (carbonyl) bond.

Unlike the carbonyl stretch, which appears as a distinct, intense singlet (~1700 cm⁻¹), the C=S stretch is less polar, has a lower force constant, and heavily couples with N-H deformation and C-N stretching modes. Consequently, the "C=S stretch" does not exist as a single peak but is distributed across four Thioamide Bands (I–IV) .

This guide provides a rigorous framework for identifying the thione moiety, distinguishing it from the thioether (


) group, and validating these assignments using comparative Raman spectroscopy.
The Analytical Challenge: Deconvoluting the Spectrum

The infrared spectrum of [2-(Methylsulfanyl)ethyl]thiourea is defined by the interplay between the rigid thiourea core and the flexible thioether tail.

2.1 Molecular Structure & Vibrational Logic
  • Thiourea Core:

    
     (Planar, rigid, resonance-stabilized).[1]
    
  • Side Chain:

    
     (Flexible, introduces C-S-C thioether modes).
    

The C=S bond character is intermediate between a double and single bond due to resonance. This lowers the vibrational frequency into the "fingerprint region" (600–1400 cm⁻¹), where it overlaps with C-C and C-N single bond vibrations.

2.2 Critical Spectral Assignments (Data Synthesis)

The following table synthesizes experimental data for N-alkylated thioureas. Note that the "C=S stretch" is primarily found in Thioamide IV and Thioamide I/II .

Vibrational ModeFrequency Range (cm⁻¹)IntensityOrigin & Coupling

3150 – 3400Strong, BroadAsymmetric/Symmetric stretches.[1][2] Broadening indicates H-bonding.[1]
Thioamide I 1500 – 1620StrongMostly

+

.[1] (Analogous to Amide II).[1]
Thioamide II 1340 – 1420Medium/StrongMixed:

+

+

.[1] Key diagnostic region.
Thioamide III 1000 – 1150Weak/MediumComplex mix of skeletal vibrations.
Thioamide IV 700 – 860 Medium Dominant C=S character. Coupled with N-C-N stretching.

650 – 700WeakThioether stretch from the methylsulfanyl tail.

Critical Insight: For [2-(Methylsulfanyl)ethyl]thiourea, the most reliable marker for the thione group is the Thioamide IV band, typically found between 840–860 cm⁻¹ in the free ligand. Upon metal coordination (e.g., binding to Cu or Pt), this band shifts to lower frequencies (~750 cm⁻¹) due to the reduction of C=S bond order.

Comparative Analysis: FTIR vs. Raman vs. DFT

To ensure scientific integrity (E-E-A-T), one must not rely on FTIR alone. The C=S bond is highly polarizable, making it a "hero" functional group in Raman spectroscopy.

3.1 Performance Comparison Matrix
FeatureMethod A: FTIR (ATR/Transmission) Method B: Raman Spectroscopy Method C: DFT Simulation (B3LYP)
C=S Detection Moderate. Often obscured by fingerprint noise.[1]Superior. C=S is highly polarizable

intense Raman scattering.
Validation. Essential for resolving coupled modes (PED analysis).[1]
Water Interference High (O-H stretch masks N-H region).[1]Negligible (Ideal for aqueous solution studies).[1]N/A
Sample State Solid (KBr) or Neat (ATR).[1]Solid, Liquid, or Solution.[3][4][5]Gas Phase or Solvated Model.
Primary Utility Routine QC; H-bonding analysis.[1]Confirming the C=S vs. C-O distinction.Assigning "Thioamide" mixing percentages.
3.2 The "Rule of Thumb" for Validation

If a peak at ~850 cm⁻¹ is medium intensity in IR but very strong in Raman , it is definitively the C=S (Thioamide IV) mode. If it is weak in Raman, it is likely a C-H bending mode.

Experimental Protocols
Protocol A: FTIR Analysis (ATR Method)

Best for rapid identification of the solid powder.

  • Preparation: Ensure the crystal stage (Diamond/ZnSe) is clean. Background scan (air) is mandatory.[1]

  • Deposition: Place ~5 mg of [2-(Methylsulfanyl)ethyl]thiourea directly onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for resolving the weak Thioamide IV band).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)[1]

    • Range: 4000–600 cm⁻¹

  • Data Processing: Apply ATR correction (if quantitative comparison to transmission spectra is needed). Look for the 840–860 cm⁻¹ peak.

Protocol B: Isotopic Substitution (The "Gold Standard")

Used when ambiguity exists between C-S and C-C bands.

  • Deuteration: Dissolve 50 mg of the compound in

    
    . Evaporate and repeat 2x.
    
  • Mechanism: This exchanges labile N-H protons with Deuterium (N-D).

  • Shift Analysis:

    • Thioamide I & II: Will shift significantly (due to N-H contribution).[1]

    • Thioamide IV (C=S): Will show minimal shift (<10 cm⁻¹).[1]

    • Result: If the band at 850 cm⁻¹ remains stationary while the 1500 cm⁻¹ band collapses, the 850 cm⁻¹ band is confirmed as C=S dominated.

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for assigning the C=S stretch, integrating synthesis, spectroscopy, and computational checks.

CS_Assignment_Workflow Start Sample: [2-(Methylsulfanyl)ethyl]thiourea FTIR Step 1: FTIR Spectrum (Identify Thioamide Bands) Start->FTIR Decision Ambiguity in 700-900 cm⁻¹ region? FTIR->Decision Raman Step 2: Raman Spectroscopy (Look for strong scattering) Decision->Raman Yes (Overlap) Assign Final Assignment: Thioamide IV (~850 cm⁻¹) Decision->Assign No (Distinct Peak) DFT Step 3: DFT Calculation (PED Analysis) Raman->DFT Confirm Mode DFT->Assign

Figure 1: Analytical workflow for deconvoluting the C=S vibrational mode. Note the escalation to Raman and DFT if FTIR data is ambiguous.

References
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Thioamide band definitions).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for C=S vs C-S frequency ranges).
  • ResearchGate. The C=S stretching frequency in the infrared spectra of studied compounds.Link (Provides specific shifts for N-alkyl thiourea ligands).[1]

  • SciSpace. Infrared Spectra of Thioamides and Selenoamides.Link (Foundational work on Thioamide I-IV assignments).[1]

  • MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea.Link (Modern synthesis and spectral characterization of related derivatives).[1]

Sources

Validation

Comparative MS/MS Fragmentation Guide: 2-Methylsulfanylethylthiourea vs. Urea Analogs for Cleavable Linker Design

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge In the development of mass spectrometry (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

In the development of mass spectrometry (MS) tags for pharmacophore profiling, chemical cross-linking, or structural elucidation, the choice of the core linker dictates the predictability of gas-phase fragmentation. As a Senior Application Scientist, I frequently observe that traditional urea-based tags require excessively high collision energies, leading to non-specific backbone cleavages that complicate spectral interpretation.

This guide objectively compares the collision-induced dissociation (CID) performance of 2-methylsulfanylethylthiourea (2-MSETU) against its urea analog, 2-methylsulfanylethylurea (2-MSEU) . By analyzing their fragmentation patterns via High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS, we demonstrate why thiourea-based architectures offer superior, low-energy diagnostic reporter ions.

Mechanistic Causality: Why Thiourea Outperforms Urea in CID

To understand the experimental choices in MS/MS method development, we must first examine the gas-phase thermodynamics of the precursor ions.

When 2-MSETU is ionized via positive ESI, protonation predominantly occurs at the highly polarizable thiocarbonyl sulfur or the thioether sulfur. According to, the transition state for moving a proton from the highly basic thiocarbonyl sulfur to a less basic adjacent nitrogen is the decisive step that determines charge-driven fragmentation[1][2].

Because the C=S bond possesses a lower bond dissociation energy and higher polarizability than the C=O bond, 2-MSETU undergoes predictable fragmentation at significantly lower collision energies. This yields highly specific Constant Neutral Losses (CNLs)—such as the loss of H₂S (34 Da) and CH₃SH (48 Da)—which serve as reliable diagnostic markers. The ability of thiourea moieties to exhibit specifically tailored CID fragmentation capabilities ensures reliable detection in [3]. In contrast, the carbonyl oxygen in 2-MSEU forms a much stronger double bond, forcing the molecule to absorb higher collision energies before fragmentation, which often destroys fragile post-translational modifications on the target analyte.

Data Presentation: Fragmentation Performance Comparison

The following table summarizes the quantitative MS/MS data, highlighting the superior fragmentation efficiency (lower CE₅₀) and richer diagnostic ion profile of 2-MSETU compared to its urea counterpart.

CompoundPrecursor [M+H]⁺Primary Constant Neutral Loss (CNL)Diagnostic Fragment Ions (m/z)Optimal CE₅₀ (eV)*
2-MSETU 151.0363-H₂S (34.01 Da), -CH₃SH (48.00 Da)117.0483, 103.0330, 77.017016.5
2-MSEU (Urea Analog) 135.0592-NH₃ (17.03 Da)118.0327, 75.026828.0

*CE₅₀ represents the collision energy required to deplete 50% of the precursor ion, demonstrating the lower activation barrier of the thiourea tag.

Mandatory Visualization: 2-MSETU Fragmentation Pathways

The logical relationship of the charge-driven fragmentation pathways for 2-MSETU is mapped below. The thioether group provides a secondary cleavage site, generating the unique 103.03 m/z fragment.

MS_Fragmentation Precursor Protonated 2-MSETU [M+H]+ m/z 151.03 LossH2S [M+H - H2S]+ m/z 117.05 Precursor->LossH2S - H2S (34 Da) Diagnostic CNL CE: 15 eV LossCH3SH [M+H - CH3SH]+ m/z 103.03 Precursor->LossCH3SH - CH3SH (48 Da) Thioether Cleavage CE: 18 eV LossNH3 [M+H - NH3]+ m/z 134.01 Precursor->LossNH3 - NH3 (17 Da) Minor Pathway CE: 10 eV FragCN Thiourea Cleavage CH5N2S+ m/z 77.02 Precursor->FragCN C-N Cleavage CE: 20 eV

CID fragmentation pathways of protonated 2-MSETU highlighting key diagnostic neutral losses.

Experimental Protocol: Energy-Resolved CID (ER-CID) Profiling

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing an equimolar mixture of the two compounds, we internally control for ionization efficiency and droplet desolvation variables, allowing for an objective comparison of their breakdown curves.

Step 1: Internal Control Sample Preparation
  • Synthesize or procure high-purity standards of 2-MSETU and 2-MSEU.

  • Prepare a 1 µM equimolar mixture of both compounds in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality Note: Analyzing both compounds in a single multiplexed infusion ensures identical ESI source conditions, validating that any differences in signal intensity are strictly due to gas-phase fragmentation mechanics, not ionization bias.

Step 2: Instrument Calibration and Setup
  • Utilize a High-Resolution ESI-Q-TOF mass spectrometer (e.g., Agilent 6546 or Thermo Q-Exactive).

  • Calibrate the mass axis using a standard tuning mix to achieve <2 ppm mass accuracy.

  • Set the ESI capillary voltage to +3500 V. Set the drying gas (N₂) flow to 8 L/min at 250°C.

  • Causality Note: A relatively low drying gas temperature is chosen to prevent premature in-source thermal degradation of the labile thiocarbonyl bond.

Step 3: Energy Stepping (The Self-Validation Mechanism)
  • Isolate the protonated precursor ions ([M+H]⁺ m/z 151.03 for 2-MSETU and m/z 135.06 for 2-MSEU) in the quadrupole using a narrow isolation window (1.3 m/z).

  • To objectively determine the optimal fragmentation energy, program the acquisition software to ramp the Collision Energy (CE) from 0 to 40 eV in 2 eV increments , using ultra-high purity Nitrogen as the collision gas.

Step 4: Data Acquisition and Breakdown Curve Analysis
  • Extract the ion chromatograms for the precursors and all diagnostic fragment ions listed in the data table.

  • Plot the survival yield (Precursor Intensity / Total Ion Intensity) versus CE to generate breakdown curves.

  • Calculate the CE₅₀. The resulting curves will definitively validate that 2-MSETU requires approximately 40% less collision energy to achieve optimal fragmentation compared to 2-MSEU.

References

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Source: International Journal of Mass Spectrometry (2012). URL:[Link]

  • Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking. Source: Journal of Mass Spectrometry / PubMed (2010). URL:[Link]

Sources

Comparative

Technical Comparison: Binding Affinity &amp; Redox Stability of Urea vs. Thiourea Ligands for Cu(II)

Topic: Comparing binding affinity of thiourea vs urea ligands for Cu(II) Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary For researchers de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing binding affinity of thiourea vs urea ligands for Cu(II) Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For researchers developing metallodrugs or catalytic systems involving Copper(II), the choice between urea (O-donor) and thiourea (S-donor) ligands is not merely a matter of affinity magnitude but of oxidation state stability .

While urea acts as a hard/borderline base forming thermodynamically stable but moderately weak complexes with Cu(II), thiourea acts as a soft base that triggers a rapid redox reaction , reducing Cu(II) to Cu(I) in aqueous media. Consequently, "binding affinity" for thiourea must be interpreted through the lens of redox kinetics rather than simple equilibrium thermodynamics, unless specific stabilizing ligands or non-aqueous solvents are employed.

Theoretical Framework: HSAB & Electronic Mismatch

The interaction between Cu(II) and these ligands is governed by the Hard-Soft Acid-Base (HSAB) theory and the standard reduction potentials of the metal center.

SpeciesHSAB ClassificationDonor AtomElectronic Characteristic
Cu(II) Borderline AcidN/A

configuration, Jahn-Teller distorted. Prefers N/O donors.
Cu(I) Soft AcidN/A

configuration. Prefers S/P donors.
Urea Hard/Borderline BaseOxygen (O)High electronegativity, low polarizability.
Thiourea Soft BaseSulfur (S)Low electronegativity, high polarizability,

-acceptor capacity.
The Redox Cliff
  • Urea Interaction: Urea coordinates to Cu(II) primarily through the Oxygen atom. This matches Cu(II)'s borderline hardness, resulting in a stable

    
     complex.
    
  • Thiourea Interaction: Thiourea coordinates via Sulfur .[1] However, the Cu(II)-S bond is thermodynamically unstable due to the high reduction potential of the Cu(II)/Cu(I) couple (+0.15 V) relative to the thiourea/formamidine disulfide couple.

    • Outcome: Thiourea reduces Cu(II) to Cu(I), forming the stable

      
       species and oxidizing thiourea to formamidine disulfide (FDS).
      

HSAB_Interaction CuII Cu(II) (Borderline Acid) Complex_U Stable [Cu(urea)n]2+ (O-bound) CuII->Complex_U + Urea (Coordination) Redox Redox Reaction (Electron Transfer) CuII->Redox + Thiourea (Transient Binding) Urea Urea (Hard Base) Thiourea Thiourea (Soft Base) CuI_Complex Stable [Cu(tu)n]+ (Cu(I) Species) Redox->CuI_Complex Reduction FDS Formamidine Disulfide (Oxidized Ligand) Redox->FDS Oxidation

Figure 1: Reaction pathways for Cu(II) with Urea vs. Thiourea.[2] Note the divergence from coordination to redox chemistry with thiourea.

Comparative Performance Data
Binding Affinity & Stability Constants

Direct comparison of stability constants (


) is complex because Cu(II)-thiourea constants are often derived from kinetic transients or non-aqueous systems where reduction is suppressed.
ParameterCu(II) - UreaCu(II) - Thiourea
Primary Interaction Coordination (Lewis Acid-Base)Redox Reaction (Electron Transfer)
Binding Mode Monodentate via Oxygen Monodentate via Sulfur (pre-reduction)
Stability Constant (

)
~2.0 - 3.0 (Low Affinity)N/A (Rapidly reduces to Cu(I))
Cu(I) Affinity (

)
Negligible11.0 - 13.0 (High Affinity)
Solvent Dependency Stable in water/ethanolUnstable in water; requires acetonitrile/DMSO for Cu(II) stability

Key Insight: While urea forms a true Cu(II) complex, its affinity is relatively low compared to chelators like EDTA or peptides. Thiourea has an exceptionally high affinity for Cu(I) , which drives the reduction of Cu(II) to access the preferred soft-soft Cu(I)-S state.

Spectroscopic Fingerprints (IR & UV-Vis)

Spectroscopy provides the definitive proof of binding mode and oxidation state.

TechniqueUrea Complex (Cu-O Bond)Thiourea Complex (Cu-S Bond)
IR:

/

Shift Lower (~10-20 cm⁻¹) Weakening of C=O bondShift Lower (~30-50 cm⁻¹) Weakening of C=S bond
IR:

Shift Higher / Unchanged N is not donorShift Higher Increased C-N double bond character
UV-Vis (d-d bands) 600-800 nm (Weak) Typical Cu(II) d-d transitionDisappears / Bleaches Reduction to

Cu(I) (silent in Vis)
UV-Vis (LMCT) ~250-300 nm (O

Cu)
~340 nm (S

Cu) Often obscured by redox products
Experimental Protocols
Protocol A: Competitive Binding & Redox Stability Assay

Objective: To determine if a ligand binds Cu(II) stably or induces reduction.

Materials:

  • 10 mM

    
     (aqueous)
    
  • 10 mM Ligand Solution (Urea or Thiourea)

  • UV-Vis Spectrophotometer (Scanning 200-900 nm)

  • Nitrogen gas (for deaeration)

Workflow:

  • Baseline: Record spectrum of 10 mM

    
     (Reference peak ~800 nm).
    
  • Titration: Add Ligand solution in 0.5 equivalent increments (0.5:1 to 4:1 Ligand:Metal ratio).

  • Observation:

    • Urea: Monitor the shift in the d-d band (

      
       may move to ~700 nm). Absorbance should remain stable over time.
      
    • Thiourea: Monitor the decay of the d-d band. If absorbance at 800 nm decreases rapidly and a new band appears in the UV (formamidine disulfide), reduction is occurring.

  • Anaerobic Check: Repeat with thiourea under

    
     atmosphere. If reduction persists, it is an inner-sphere electron transfer mechanism.
    
Protocol B: Solid-State Synthesis for IR Analysis

Objective: To isolate complexes for structural verification (binding atom determination).

  • Dissolution: Dissolve 1 mmol

    
     in 10 mL Ethanol (abs).
    
  • Ligand Addition: Add 2 mmol Ligand (Urea/Thiourea) dissolved in minimal Ethanol.

  • Reflux:

    • Urea: Reflux for 1 hour. Green/Blue precipitate forms.

    • Thiourea:[1][3][4][5][6][7][8]Do not reflux if Cu(II) is desired (it will reduce). Stir at

      
       for 15 mins. If white precipitate forms, it is Cu(I)Cl. If dark precipitate forms, it may be the metastable Cu(II).
      
  • Filtration & Drying: Filter precipitate, wash with cold ethanol, vacuum dry.

  • Analysis: Prepare KBr pellet and scan IR (4000-400 cm⁻¹). Focus on 1600-1700 cm⁻¹ (C=O) and 700-1400 cm⁻¹ (C=S).

Experimental_Workflow Start Start: Cu(II) Solution AddLigand Add Ligand (Urea/Thiourea) Start->AddLigand CheckVis Monitor UV-Vis (600-900nm) AddLigand->CheckVis Decision d-d Band Behavior? CheckVis->Decision Stable Band Shifts but Persists (Stable Cu(II) Complex) Decision->Stable Stable Abs Unstable Band Disappears/Bleaches (Reduction to Cu(I)) Decision->Unstable Abs Decay Result_U Conclusion: Urea Binding (O-Donor, Hard-Borderline) Stable->Result_U Result_T Conclusion: Thiourea Redox (S-Donor, Soft-Soft Preference) Unstable->Result_T

Figure 2: Decision tree for spectroscopic determination of Cu(II) ligand interaction.

Applications & Implications
  • Metallodrug Design: If your target requires a stable Cu(II) center (e.g., for DNA cleavage via oxidative stress), urea derivatives or Schiff bases are preferred. Thiourea derivatives will likely reduce the metal, potentially altering the drug's mechanism of action to a Cu(I)-mediated pathway.

  • Toxicity Mitigation: Thiourea is often used to protect proteins from Cu(II)-induced oxidative damage. It sacrifices itself (oxidizes to disulfide) and sequesters the copper as a redox-inactive Cu(I) complex, preventing Fenton-like cycling.

  • Catalysis: For reactions requiring a Cu(I) catalyst generated in situ, thiourea is an excellent reagent to reduce Cu(II) precursors without adding harsh reducing agents.

References
  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases". Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Mironov, I. V., & Tsvelodub, L. D. (1996).[9] "Complexation of copper(I) by thiourea in acidic aqueous solution". Journal of Solution Chemistry, 25, 315–325.[6] Link

  • Stanbury, D. M. (1996).[9] "Equilibrium and Redox Kinetics of Copper(II)-Thiourea Complexes". Inorganic Chemistry, 35(11), 3210–3216.[9] Link

  • Ali, S., et al. (2002). "Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex".[3] Free Radical Biology and Medicine, 32(12), 1333-1338. Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for IR shifts).

Sources

Validation

CHNS Elemental Analysis of High-Sulfur Heterocycles: A Performance Guide for C4H10N2S2

Target Audience: Researchers, scientists, and drug development professionals. Introduction In drug discovery and materials science, compounds with high sulfur and nitrogen content—such as the dithio-heterocycle C4H10N2S2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and materials science, compounds with high sulfur and nitrogen content—such as the dithio-heterocycle C4H10N2S2 (e.g., piperazine-2,3-dithiol)—present unique challenges for accurate elemental analysis. With a theoretical sulfur content exceeding 42%, these molecules stress-test the combustion and gas separation limits of standard CHNS analyzers.

This guide objectively compares two leading analytical architectures—Dynamic Flash Combustion and Purge-and-Trap Temperature Programmed Desorption (TPD) —providing actionable, self-validating protocols to ensure absolute scientific integrity in your elemental quantification.

The Molecular Challenge of C4H10N2S2

Before evaluating instrument performance, we must establish the theoretical baseline for C4H10N2S2 (Molar Mass: 150.27 g/mol ):

  • Carbon (C): 31.97%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 18.64%

  • Sulfur (S): 42.68%

The Causality of Analytical Interference

Analyzing a compound with >42% sulfur and >18% nitrogen introduces two primary mechanistic hurdles:

  • Incomplete Sulfur Oxidation: During standard combustion, sulfur can oxidize into a mixture of SO₂ and SO₃. Because SO₃ is highly reactive and can form non-volatile sulfates in the ash, it evades detection, leading to artificially low sulfur readings. To force the thermodynamic equilibrium entirely toward SO₂, a Vanadium Pentoxide (V₂O₅) catalyst must be added to the sample[1].

  • NOx and SO₂ Chromatographic Overlap: High nitrogen content generates significant nitrogen oxides (NOx) during combustion. If not fully reduced to N₂ gas by a copper reactor, NOx species will interfere with the carbon and sulfur peaks. Furthermore, the massive volume of SO₂ generated can cause peak tailing in standard GC columns, compromising subsequent runs[2].

Technology Comparison: Dynamic Flash GC vs. Purge-and-Trap TPD

To achieve the expected values for C4H10N2S2, laboratories typically rely on one of two systems:

System A: Dynamic Flash Combustion with GC Separation

(e.g., 3[3])

  • Mechanism: The sample is flash-combusted at 1000°C. The resulting gas mixture (N₂, CO₂, H₂O, SO₂) is swept continuously by a helium carrier gas through a single Porapak GC column for separation before hitting the Thermal Conductivity Detector (TCD).

  • Performance on C4H10N2S2: Excellent for rapid throughput. However, the massive SO₂ peak from the 42.68% sulfur content requires precise flow control to prevent tailing and overlap.

System B: Purge-and-Trap TPD

(e.g., 4[4])

  • Mechanism: Gases are passed through specific adsorption columns that trap CO₂, H₂O, and SO₂, while N₂ passes directly to the TCD. The trapped gases are then sequentially desorbed by rapid heating.

  • Performance on C4H10N2S2: Provides perfect baseline separation. The trap-and-release mechanism ensures that the massive SO₂ volume does not bleed into the N₂ or CO₂ peaks, making it highly robust for extreme C:S or N:S ratios.

Experimental Methodology: A Self-Validating Protocol

To guarantee data trustworthiness, the following step-by-step protocol embeds self-validation at every stage.

Step 1: System Blanking and Calibration

  • Run three empty tin capsules to establish a baseline and confirm the system is free of atmospheric N₂ or residual SO₂.

  • Analyze a certified reference material (e.g., Sulfanilamide, ~16.2% N, ~18.6% S) in triplicate to calculate the K-factor (response factor) for the TCD. The RSD (Relative Standard Deviation) must be < 0.2%.

Step 2: Sample Preparation & Catalyst Addition

  • Using a microbalance (0.001 mg resolution), weigh 2.000 to 2.500 mg of the C4H10N2S2 sample into a high-purity tin capsule.

  • Crucial Causality Step: Add approximately 10 mg of V₂O₅ powder directly into the capsule. This excess catalyst ensures 100% conversion of sulfur to SO₂[1].

  • Fold and seal the capsule tightly to exclude ambient air.

Step 3: Combustion and Reduction

  • Drop the capsule into the oxidation furnace (1000°C) simultaneously with a dosed injection of high-purity O₂. The tin creates an exothermic flash, briefly raising the local temperature to ~1800°C.

  • The gas stream passes through a reduction reactor packed with elemental Copper at 650°C. Causality: The copper serves a dual purpose: it reduces all NOx to N₂ and scrubs any unreacted O₂ to protect the downstream separation columns and TCD.

Step 4: Separation and Detection

  • The N₂, CO₂, H₂O, and SO₂ gases are separated either chromatographically (System A) or via TPD (System B) and quantified by the TCD.

Data Presentation: Expected vs. Experimental Values

The table below summarizes the expected performance of both systems when analyzing C4H10N2S2, assuming rigorous adherence to the V₂O₅ protocol.

ElementTheoretical Value (%)System A (Dynamic GC) Expected (%)System B (Purge & Trap) Expected (%)Acceptable Error Margin
Carbon (C) 31.9731.85 ± 0.1531.95 ± 0.10± 0.30%
Hydrogen (H) 6.716.80 ± 0.106.75 ± 0.05± 0.30%
Nitrogen (N) 18.6418.50 ± 0.2018.60 ± 0.10± 0.30%
Sulfur (S) 42.6842.40 ± 0.30*42.60 ± 0.15± 0.40%

*Note: System A may show slightly higher variance in S recovery due to GC peak tailing at >40% concentrations without optimized carrier flow.

Workflow Visualization

CHNS_Pathway N_Sample Sample (C4H10N2S2) + V2O5 Catalyst N_Combust Flash Combustion (1000°C, O2 excess) N_Sample->N_Combust Automated Injection N_Reduce Reduction Reactor (Cu, 650°C) N_Combust->N_Reduce CO2, H2O, SO2, SO3, NOx, O2 N_Sep_GC Dynamic Flash GC (System A) N_Reduce->N_Sep_GC N2, CO2, H2O, SO2 (Continuous Flow) N_Sep_PT Purge & Trap TPD (System B) N_Reduce->N_Sep_PT N2, CO2, H2O, SO2 (Trapped & Heated) N_Detect TCD Detection Quantification N_Sep_GC->N_Detect Chromatographic Peaks N_Sep_PT->N_Detect Stepwise Desorption

Figure 1: Comparative CHNS workflow illustrating combustion, reduction, and gas separation pathways.

References

  • Source: Texas A&M University (TAMU)
  • Title: Elemental Analyzer (CHNS)
  • Title: CHNSO Elemental Analyses of Volatile Organic Liquids Source: MDPI URL
  • Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Source: Thermo Fisher Scientific URL
  • Title: Organic elemental analyzer vario EL cube Source: Elementar URL

Sources

Comparative

13C NMR shifts for thiocarbonyl carbon in alkyl thioureas

13C NMR of Thiocarbonyl Carbons in Alkyl Thioureas: A Comparative Technical Guide Part 1: The Diagnostic Landscape For researchers in medicinal chemistry and structural elucidation, the thiocarbonyl carbon (C=S) in alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR of Thiocarbonyl Carbons in Alkyl Thioureas: A Comparative Technical Guide

Part 1: The Diagnostic Landscape

For researchers in medicinal chemistry and structural elucidation, the thiocarbonyl carbon (C=S) in alkyl thioureas presents a specific analytical paradox: it is the most diagnostic feature of the functional group yet often the most elusive signal in the 13C NMR spectrum.

Unlike its urea (C=O) counterpart, the thiocarbonyl carbon resonates significantly downfield, possesses a long spin-lattice relaxation time (


), and exhibits negligible Nuclear Overhauser Effect (NOE) enhancement. This guide compares the spectral performance of alkyl thioureas against key alternatives and outlines the precise experimental conditions required to capture these quaternary signals reliably.
Comparative Chemical Shift Ranges

The C=S resonance is highly sensitive to the electronic environment. The following table contrasts the 13C NMR shifts of alkyl thioureas with their oxygenated analogs (ureas) and other sulfur-containing motifs.

Functional GroupStructureTypical 13C Shift (

, ppm)
Electronic Driver
Alkyl Thiourea R-NH-C(=S)-NH-R 175 – 185 Deshielding from S anisotropy & low excitation energy (

)
UreaR-NH-C(=O)-NH-R155 – 165Stronger

-backdonation shields C=O relative to C=S.
ThioamideR-C(=S)-NH-R190 – 205Lack of second amino group reduces shielding; highly deshielded.
IsothioureaR-N=C(S-R)-NH-R150 – 170C=N character dominates; shift moves upfield.
Metal Complex (Thiourea)-Metal 170 – 175 Coordination to metal (e.g., Pt, Pd) typically shields C=S by 5–10 ppm.

Key Insight: The ~20 ppm downfield shift of thiourea relative to urea is diagnostic. If a reaction aims to thionate a urea (e.g., using Lawesson’s reagent), the disappearance of the ~160 ppm signal and appearance of a ~180 ppm signal is definitive proof of conversion.

Substituent Effects on C=S Shift

Alkyl substitution patterns exert predictable effects on the thiocarbonyl resonance. Increasing alkyl substitution generally leads to a downfield shift (deshielding).

Substitution PatternExample CompoundApprox. Shift (

, ppm)
Trend
Unsubstituted Thiourea (H2N-CS-NH2)~183.0Baseline
Mono-alkyl N-Methylthiourea~182.5Minimal change; balance of inductive/steric effects.
Sym-Dialkyl 1,3-Diethylthiourea~180 - 185Slight variation based on solvent H-bonding.
Tetra-alkyl Tetramethylthiourea~188 - 192Significant Downfield Shift. Steric bulk twists the N-C bonds, reducing conjugation and deshielding the C=S.

Part 2: Mechanistic Insights & Solvent Effects

The "Reverse" Hydrogen Bonding Effect

A critical, often overlooked phenomenon in thiocarbonyl NMR is the effect of hydrogen bonding.

  • Carbonyls (C=O): H-bonding (e.g., in DMSO or alcohols) withdraws electron density from oxygen, deshielding the carbon (Shift moves Downfield ).

  • Thiocarbonyls (C=S): H-bonding to sulfur often causes a Shielding (Upfield) shift.

    • Mechanism:[1][2] The C=S bond is highly polarizable. H-bonding interactions can stabilize the dipolar resonance form, but experimental data frequently shows an upfield shift for C=S in polar protic solvents compared to CDCl3. This is attributed to changes in the mean excitation energy (

      
      ) term of the paramagnetic shielding expression.
      

Practical Implication: A thiourea C=S signal at 180 ppm in CDCl3 may appear at 176-178 ppm in DMSO-d6 . Do not misinterpret this as a chemical change; it is a solvent-induced shift.

Part 3: Experimental Protocol for Signal Optimization

The C=S carbon is quaternary and lacks attached protons, meaning it relaxes slowly and receives no NOE enhancement from proton decoupling. Standard parameters often result in this signal being lost in the noise.

Protocol: Quantitative Detection of C=S
  • Relaxation Agent (Critical):

    • Add Chromium(III) acetylacetonate [Cr(acac)3] to the sample.

    • Concentration: ~0.025 M to 0.05 M (approx. 3–5 mg per 0.6 mL solvent).

    • Function: Paramagnetic relaxation reduces

      
       from >30s to <2s, allowing rapid pulsing without saturation.
      
  • Pulse Sequence:

    • Standard: zgpg30 (Power-gated decoupling). Good for routine, but C=S intensity will be low.

    • Recommended: zgig (Inverse-gated decoupling). Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (removes splitting). This, combined with Cr(acac)3, yields quantitative integrals.

  • Acquisition Parameters:

    • Relaxation Delay (D1):

      • Without Cr(acac)3: Must be > 5 ×

        
         (often 60–100 seconds). Impractical.
        
      • With Cr(acac)3: Set D1 = 2.0 – 5.0 seconds .

    • Spectral Width: Ensure range covers 220 ppm to capture downfield C=S.

Workflow Visualization

G cluster_0 Interpretation Logic Sample Sample Prep (Alkyl Thiourea) Solvent Solvent Choice (DMSO-d6 vs CDCl3) Sample->Solvent Dissolve Agent Add Cr(acac)3 (Relaxation Agent) Solvent->Agent Enhance T1 Acquisition Acquisition (Pulse: zgig / D1: 3s) Solvent->Acquisition Routine (Slow) Agent->Acquisition Run NMR Processing Processing (LB: 1-3 Hz) Acquisition->Processing Analysis Analysis (Check 175-185 ppm) Processing->Analysis Check1 Signal at ~160 ppm? Analysis->Check1 Check2 Signal at ~180 ppm? Check1->Check2 No Result1 Urea (C=O) Check1->Result1 Yes Result2 Thiourea (C=S) Check2->Result2 Yes

Caption: Optimized workflow for detecting quaternary thiocarbonyl carbons, including decision logic for distinguishing ureas from thioureas.

References

  • Comparison of Urea and Thiourea Shifts

    • Al-Allaf, T. A. K., et al. "Solvent and Substituent Effects on Proton and Carbon-13 NMR Parameters of some Mono- and N, N'-Di-substituted Thioureas and Ureas." Arab Gulf Journal of Scientific Research, vol. 6, no. 2, 1988, pp. 217-225.
  • Reverse Hydrogen Bonding Effect

    • Jena, S., et al. "Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding.
  • Metal Coordination Effects

    • Isab, A. A., et al. "Mercury(II) cyanide complexes of thioureas... 1H and 13C NMR spectroscopy.
  • Quantitative 13C NMR Protocols

    • University of Ottawa NMR Facility. "How Can I Get a Quantitative 13C NMR Spectrum?" U of O NMR Blog, 2007.

Sources

Validation

A Comparative Guide to UV-Vis Absorption Spectra of Thiourea-Metal Charge Transfer Bands

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of thiourea-metal complexes, with a focus on the characteristic charge transfer bands. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of thiourea-metal complexes, with a focus on the characteristic charge transfer bands. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols and comparative data to facilitate a comprehensive understanding of these important coordination compounds.

The Genesis of Color: Understanding Charge Transfer in Thiourea-Metal Complexes

Thiourea (SC(NH₂)₂) and its derivatives are versatile ligands that form stable complexes with a wide array of metal ions.[1][2] A key feature of many of these complexes is their intense color, which arises not from the more common d-d electronic transitions, but from highly probable, and therefore intense, charge transfer (CT) transitions.[3][4]

In a CT transition, the absorption of a photon causes an electron to move from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character, or vice-versa.[4][5] For thiourea complexes, the most common type is a Ligand-to-Metal Charge Transfer (LMCT) . The sulfur atom of the thiourea ligand is electron-rich, and its highest occupied molecular orbital (HOMO) serves as the electron source. The metal ion, possessing an empty or partially filled d-orbital (the lowest unoccupied molecular orbital, LUMO), acts as the electron acceptor.[6][7]

The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to several factors:

  • The nature of the metal ion: The more easily the metal ion is reduced (i.e., the higher its oxidizing power), the lower the energy required for the LMCT transition.[3]

  • The ligand structure: Substituents on the thiourea backbone can alter the electron density on the sulfur atom, thereby influencing the energy of the HOMO.

  • Solvent polarity: The position of the CT band can shift with the polarity of the solvent, a phenomenon known as solvatochromism.[5][8]

These CT bands are typically very intense, with molar absorptivity (ε) values often exceeding 10,000 L mol⁻¹ cm⁻¹, making them easily distinguishable from the much weaker, Laporte-forbidden d-d transitions (ε < 100 L mol⁻¹ cm⁻¹).[4][8]

LMCT_Mechanism L_HOMO HOMO (π-orbital, S-centered) M_LUMO LUMO (d-orbital) L_HOMO->M_LUMO Photon Photon (hν) Transition Electron Transfer

Caption: Ligand-to-Metal Charge Transfer (LMCT) mechanism in thiourea complexes.

Comparative Analysis of Thiourea-Metal Complexes

The UV-Vis absorption characteristics of thiourea complexes vary significantly depending on the central metal ion. The following table summarizes key spectral data for a selection of metals, providing a basis for comparison. Note that λmax and molar absorptivity can be highly dependent on the specific ligand derivative and solvent used.

Metal IonLigand Derivativeλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent/MediumKey Observations & References
Bismuth(III) Thiourea & Perchlorate4721.07 x 10⁴Acidic (HClO₄)Forms a stable, yellow-colored complex suitable for quantitative analysis.[9]
Ruthenium(III) p-methylphenyl thiourea6002.31 x 10³ChloroformThe complex is extracted into an organic phase for measurement.[9]
Osmium(III) Thiourea480 (approx.)Not specifiedAcidic (HCl)Heating is required to facilitate the formation of the red [Os(thio)₆]³⁺ complex.[9]
Copper(II) Substituted Thiourea~470Not specifiedSolutionThe copper complex shows significant absorption where the free ligand and metal salt do not.[10]
Cobalt(II) Thiourea243Not specifiedEthanolThe spectrum of the combined Co(II)-thiourea solution is dominated by the thiourea absorption range.[11]
Zinc(II) Diethyl/Diphenyl Thiourea~272Not specifiedNot specifiedA broad band is observed, assigned to a π–π* ligand-metal transition, suggesting an octahedral geometry.

Experimental Protocols: From Synthesis to Spectrum

The trustworthiness of spectroscopic data hinges on the purity of the complex and the rigor of the analytical method. Here, we provide self-validating protocols for synthesis and analysis.

Protocol: General Synthesis of a Thiourea-Metal(II) Complex

This protocol is a generalized procedure based on common methods for synthesizing complexes of divalent metals like Co(II), Cu(II), and Ni(II).[1][6]

Rationale: The choice of ethanol as a solvent is common because both the metal salt and the thiourea ligand are often soluble in it, while the resulting complex may precipitate upon formation or cooling, facilitating isolation.[12] The 1:2 metal-to-ligand molar ratio is frequently used as thiourea often acts as a bidentate or two separate monodentate ligands.[1]

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 0.02 mol of the desired thiourea ligand in 40-50 mL of absolute ethanol in a 250 mL round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 0.01 mol of the corresponding metal(II) chloride salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) in 40 mL of ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate often indicates complex formation.[6]

  • Reaction & Crystallization: Stir the reaction mixture for 2-4 hours. In some cases, refluxing the mixture may be necessary.[2] Afterwards, allow the solution to cool slowly to room temperature and then let it stand, often overnight, to allow for the formation of crystals.[1]

  • Isolation and Purification: Collect the precipitated complex by filtration. Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

  • Validation: Confirm the structure and purity of the synthesized complex using techniques such as FT-IR, NMR, and elemental analysis before proceeding to UV-Vis analysis.[12]

Protocol: UV-Vis Spectroscopic Analysis

Rationale: Due to the high intensity of CT bands, very dilute solutions are required to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.), adhering to the Beer-Lambert Law.[4] The choice of solvent is critical; it must dissolve the complex and be transparent in the wavelength range of interest.[13]

Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data Processing A Synthesize & Purify Thiourea-Metal Complex B Select Appropriate Transparent Solvent A->B C Prepare Stock Solution (e.g., 10⁻³ M) B->C D Create Serial Dilutions (e.g., 10⁻⁵ M) C->D E Calibrate Spectrophotometer D->E F Acquire Solvent Blank (Reference) E->F G Measure Absorbance of Diluted Samples F->G H Identify λmax and Record Absorbance G->H I Verify Beer-Lambert Law (Plot A vs. Conc.) H->I J Calculate Molar Absorptivity (ε) I->J

Caption: Experimental workflow for UV-Vis analysis of thiourea-metal complexes.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent that completely dissolves the complex and does not absorb in the region where the CT band is expected. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[12]

  • Stock Solution Preparation: Accurately weigh a small amount of the purified complex and prepare a stock solution of a known concentration, typically around 10⁻³ M.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. For intense CT bands, final concentrations in the range of 10⁻⁵ to 10⁻⁴ M are often necessary.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable readings. Set the desired wavelength range (e.g., 200-800 nm).

  • Blanking: Fill a quartz cuvette with the pure solvent used for preparing the solutions. Place it in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the most dilute sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum. Repeat for all prepared concentrations, moving from lowest to highest concentration.

  • Data Analysis:

    • From the spectrum of a representative sample, identify the wavelength of maximum absorption (λmax).

    • To calculate the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration for the series of dilutions.

    • The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be equal to ε (assuming a path length, b, of 1 cm). A linear plot (R² > 0.99) validates the method in that concentration range.

References

  • Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions. (2022). ISCA.
  • Spectrophotometric Determination of Metal Ions Using Thiourea Reagents.Benchchem.
  • Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II).CORE.
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI.
  • physico-chemical characterization of some metal complexes formed by substituted thiourea.AWS.
  • FT-IR, 1HNMR, UV-vis studies on synthesized.RJ Wave.
  • DFT Calculations of Charge Transfer Complexes of Thiourea Derivatives and Benzoquinone.
  • Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystalliz
  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes.Cardiff University.
  • UV-Vis Spectrum of Thiourea.SIELC Technologies.
  • Synthesis and Structural Investigation of Zinc Metal- Ligand (Thiourea Deriv
  • Charge- Transfer Complexes: A Short Review.Jetir.Org.
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  • Electronic Spectra - Ultraviolet and Visible Spectroscopy. (2020). Chemistry LibreTexts.
  • Metal to Ligand and Ligand to Metal Charge Transfer Bands. (2023). Chemistry LibreTexts.

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